molecular formula C6H11FO B2594356 [1-(Fluoromethyl)cyclobutyl]methanol CAS No. 1785080-70-7

[1-(Fluoromethyl)cyclobutyl]methanol

Cat. No.: B2594356
CAS No.: 1785080-70-7
M. Wt: 118.151
InChI Key: XPSSLCKRFDOFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Fluoromethyl)cyclobutyl]methanol is a useful research compound. Its molecular formula is C6H11FO and its molecular weight is 118.151. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(fluoromethyl)cyclobutyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO/c7-4-6(5-8)2-1-3-6/h8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSSLCKRFDOFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CO)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Synthesis and Properties of Fluorinated Cyclobutane Methanols: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. When combined with the conformational rigidity and three-dimensional character of the cyclobutane ring, fluorinated cyclobutane building blocks offer a compelling toolkit for modern drug design. This guide will provide a comprehensive overview of the synthesis of these compounds, drawing from recent advancements in the field, and will shed light on how the degree of fluorination can be used to meticulously tune molecular properties.

CAS Number Identification and Closely Related Analogs

A definitive CAS number for [1-(fluoromethyl)cyclobutyl]methanol is not found in major chemical databases. However, several closely related isomers and analogs are well-documented and commercially available, providing valuable reference points for research and development.

Compound NameCAS NumberNotes
[1-(Trifluoromethyl)cyclobutyl]methanol371917-16-7The trifluoromethyl analog of the requested compound.[1][2][3][4]
(1-(Difluoromethyl)cyclobutyl)methanol1780499-30-0The difluoromethyl analog.[5]
[3-(Fluoromethyl)cyclobutyl]methanol1780798-92-6A positional isomer of the requested compound.
(1-Fluorocyclobutyl)methanol1301207-68-0An isomer with fluorine directly on the cyclobutane ring.[6]

This guide will focus on the synthesis of the 1-(monofluoromethyl) and 1-(difluoromethyl)cyclobutane core structures, as recent literature provides a clear and scalable synthetic route to these valuable building blocks.[7][8]

Synthetic Pathways to α-(Fluoroalkyl)cyclobutane Building Blocks

The synthesis of 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutane derivatives can be efficiently achieved from a common, commercially available starting material: ethyl 1-(hydroxymethyl)cyclobutanecarboxylate.[7][8] The general synthetic strategy involves the transformation of the carboxylate group into the desired fluoroalkyl moiety.

Synthesis of 1-(Fluoromethyl)cyclobutane Derivatives

The introduction of a monofluoromethyl group can be accomplished through a sequence of reduction, activation, and nucleophilic fluorination.

Monofluoromethylation_Workflow start Ethyl 1-(hydroxymethyl)cyclobutane carboxylate reduction Reduction (e.g., LiAlH4) start->reduction diol 1-(Hydroxymethyl)cyclobutyl methanol reduction->diol protection Selective Protection of primary alcohol diol->protection protected_diol Protected Diol protection->protected_diol activation Activation of remaining hydroxyl group (e.g., Mesylation) protected_diol->activation activated_intermediate Activated Intermediate activation->activated_intermediate fluorination Nucleophilic Fluorination (e.g., TBAF) activated_intermediate->fluorination final_product This compound fluorination->final_product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound (Proposed)

  • Reduction: To a solution of ethyl 1-(hydroxymethyl)cyclobutanecarboxylate in an anhydrous etheral solvent (e.g., THF, diethyl ether) at 0 °C, add a reducing agent such as lithium aluminum hydride (LiAlH4) portion-wise. Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC.

  • Quenching and Workup: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution. Filter the resulting suspension and concentrate the filtrate to yield 1-(hydroxymethyl)cyclobutylmethanol.

  • Selective Protection: Selectively protect the less hindered primary alcohol of the diol using a suitable protecting group (e.g., a silyl ether).

  • Activation: Activate the remaining hydroxyl group by converting it into a good leaving group, for example, by reaction with methanesulfonyl chloride in the presence of a base like triethylamine.

  • Nucleophilic Fluorination: Displace the leaving group with a fluoride ion using a fluoride source such as tetrabutylammonium fluoride (TBAF) in an appropriate solvent.

  • Deprotection and Purification: Remove the protecting group under appropriate conditions and purify the final product, this compound, by column chromatography.

Synthesis of 1-(Difluoromethyl)cyclobutane Derivatives

The synthesis of the difluoromethyl analog also starts from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate but follows a different synthetic route involving oxidation and deoxofluorination.[7][8]

Difluoromethylation_Workflow start Ethyl 1-(hydroxymethyl)cyclobutane carboxylate oxidation Swern Oxidation start->oxidation aldehyde Ethyl 1-formylcyclobutane carboxylate oxidation->aldehyde deoxofluorination Deoxofluorination (e.g., DAST) aldehyde->deoxofluorination difluoro_ester Ethyl 1-(difluoromethyl)cyclobutane carboxylate deoxofluorination->difluoro_ester reduction Reduction (e.g., LiAlH4) difluoro_ester->reduction final_product (1-(Difluoromethyl)cyclobutyl)methanol reduction->final_product

Caption: Synthetic workflow for (1-(difluoromethyl)cyclobutyl)methanol.

Experimental Protocol: Synthesis of (1-(Difluoromethyl)cyclobutyl)methanol [7][8]

  • Oxidation: The starting material, ethyl 1-(hydroxymethyl)cyclobutanecarboxylate, is oxidized to the corresponding aldehyde, ethyl 1-formylcyclobutanecarboxylate, using a mild oxidizing agent like that in the Swern oxidation.

  • Deoxofluorination: The aldehyde is then treated with a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST), to convert the formyl group into a difluoromethyl group, yielding ethyl 1-(difluoromethyl)cyclobutanecarboxylate.

  • Reduction: Finally, the ester group of ethyl 1-(difluoromethyl)cyclobutanecarboxylate is reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to give the target molecule, (1-(difluoromethyl)cyclobutyl)methanol.

Physicochemical Properties and the Impact of Fluorination

The progressive fluorination of the methyl group in the 1-position of the cyclobutane ring has a predictable and tunable effect on the molecule's physicochemical properties, which is of paramount importance in drug design.

Property-CH3-CH2F-CHF2-CF3
pKa (of corresponding carboxylic acid) Higher↓↓Lower
Lipophilicity (LogP) Lower↑↑Higher
Metabolic Stability Lower↑↑Higher

This table represents general trends. Actual values may vary depending on the specific molecular context.

The electron-withdrawing nature of fluorine atoms leads to a decrease in the pKa of neighboring acidic protons, making the corresponding carboxylic acids more acidic with increasing fluorination.[9] Conversely, the lipophilicity, often quantified as LogP, generally increases with the number of fluorine atoms, which can enhance membrane permeability and cell penetration. Perhaps most importantly for drug development, the C-F bond is significantly stronger than a C-H bond, rendering fluoroalkyl groups more resistant to metabolic degradation by cytochrome P450 enzymes.

Applications in Drug Discovery: Bioisosteric Replacement

Fluorinated cyclobutane moieties are increasingly utilized in drug discovery as bioisosteres for more common, and often metabolically labile, functional groups. The 1-(trifluoromethyl)cyclobutyl group, for instance, has been explored as a metabolically stable replacement for the tert-butyl group.[10] This substitution can preserve or even enhance biological activity while improving the pharmacokinetic profile of a drug candidate.

The conformational constraint imposed by the cyclobutane ring, combined with the electronic effects of the fluoroalkyl substituent, allows for fine-tuning of ligand-receptor interactions. These building blocks are therefore valuable tools for lead optimization, enabling medicinal chemists to systematically probe structure-activity relationships and enhance the drug-like properties of their compounds.

Conclusion

While the specific compound this compound lacks a readily identifiable CAS number, the synthetic routes to its core structure and its di- and trifluoromethylated analogs are accessible and scalable. This family of fluorinated cyclobutane building blocks represents a valuable asset for medicinal chemists. The ability to systematically vary the degree of fluorination provides a powerful strategy for modulating key physicochemical properties, ultimately leading to the design of safer and more effective therapeutics. The continued exploration of these and other novel fluorinated scaffolds will undoubtedly fuel future innovations in drug discovery.

References

  • Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters, 12(9), 1436–1443. Available at: [Link]

  • American Elements. [1-(trifluoromethyl)cyclobutyl]methanol. Available at: [Link]

  • Grygorenko, O. O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5-13. Available at: [Link]

  • Grygorenko, O. O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. Available at: [Link]

  • PubChem. 1-(Trifluoromethyl)cyclobutanemethanol. Available at: [Link]

  • Aaron Chemistry. [3-(fluoromethyl)cyclobutyl]methanol. Available at: [Link]

  • CAS Database. (1-Fluorocyclobutyl)Methanol. Available at: [Link]

  • Oreate AI Blog. (2026, January 7). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Available at: [Link]

  • PubChem. [1-methyl-3-(trifluoromethyl)cyclobutyl]methanol. Available at: [Link]

  • Grygorenko, O. O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ChemRxiv. Available at: [Link]

Sources

Discovery and Synthesis of Novel Fluorinated Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the saturation of chemical space with planar, aromatic scaffolds has necessitated a shift toward three-dimensional architectures—a concept termed "escaping flatland" (increasing


 character). Fluorinated cyclobutanes represent a high-value structural motif in this paradigm. They offer a unique combination of conformational rigidity , metabolic stability  (via C-F bonds), and bioisosteric potential  (mimicking tert-butyl groups, lipophilic ethers, or even meta-substituted benzenes) without the solubility penalties often associated with increasing molecular weight.

This guide details the strategic synthesis of these moieties, focusing on overcoming the inherent tension between ring strain (~26.4 kcal/mol) and the harsh conditions typically required for fluorination.

Strategic Rationale & Bioisosterism

Before initiating synthesis, researchers must select the appropriate fluorination pattern to modulate physicochemical properties.

MotifBioisosteric TargetPhysicochemical EffectKey Application
3,3-Difluorocyclobutane Lipophilic Ether / CarbonylLowers LogP vs. cyclohexyl; removes H-bond acceptor capability.Linker replacement in kinase inhibitors.
1-Trifluoromethylcyclobutane tert-Butyl GroupIncreases metabolic stability; maintains steric bulk but alters vector orientation.Steric shield for metabolically labile sites.
1,1-Difluorocyclobutane gem-DimethylModulates pKa of adjacent amines/acids via inductive effect (

).
GABA analogs; conformationally restricted amino acids.

Synthetic Architectures: The "How-To"

Synthesis of fluorinated cyclobutanes generally follows two divergent logic paths: Functionalization of Pre-formed Rings (Route A) or De Novo Ring Construction (Route B).

Route A: Deoxofluorination (The "Functional Group Interconversion" Approach)

This is the most common route for generating gem-difluorocyclobutanes from cyclobutanones.

  • Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor®, or Morph-DAST.

  • The Trap: Cyclobutyl carbocations are notoriously unstable. Attempting fluorination on a cyclobutane ring with adjacent electron-donating groups or significant strain often leads to ring contraction (to cyclopropylcarbinyl systems) or ring expansion (to cyclopentanes).

  • Mitigation: Use non-polar solvents (

    
    ) and keep temperatures strictly below 0°C during addition to suppress carbocation rearrangement.
    
Route B: [2+2] Cycloaddition (The "Constructive" Approach)

Used for building trifluoromethyl or complex substitution patterns that are inaccessible via simple substitution.

  • Mechanism: Photochemical or thermal cycloaddition of a fluorinated alkene (e.g., 2,2-difluoroacrylate) with an alkene or alkyne.

  • Regioselectivity: Controlled by the polarity of the transition state. Head-to-Head (HH) vs. Head-to-Tail (HT) selectivity is the primary challenge.

Visualization: Synthesis Decision Matrix

The following diagram outlines the logical flow for selecting a synthetic route based on the target motif.

SynthesisStrategy Start Target Molecule Selection Pattern Fluorination Pattern? Start->Pattern GemDifluoro gem-Difluoro (3,3-F2) Pattern->GemDifluoro Substitution Trifluoro Trifluoromethyl (1-CF3) Pattern->Trifluoro Appendage RouteA Route A: Deoxofluorination GemDifluoro->RouteA RouteB Route B: [2+2] Cycloaddition Trifluoro->RouteB PrecursorA Precursor: 3-Oxocyclobutanecarboxylate RouteA->PrecursorA RiskA Risk: Ring Contraction PrecursorA->RiskA If Temp > 0°C PrecursorB Precursor: TFMA + Alkene RouteB->PrecursorB RiskB Risk: Regioisomers (HH vs HT) PrecursorB->RiskB

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on the desired fluorination motif.

Detailed Experimental Protocol

Target: Synthesis of Ethyl 3,3-difluorocyclobutane-1-carboxylate Method: Deoxofluorination of Ethyl 3-oxocyclobutanecarboxylate. Rationale: This compound is a universal building block. The ester can be hydrolyzed to the acid, reduced to the alcohol, or converted to an amide.

Reagents & Equipment[1][2][3][4]
  • Substrate: Ethyl 3-oxocyclobutanecarboxylate (1.0 eq)

  • Fluorinating Agent: Morph-DAST (Morpholinosulfur trifluoride) (1.5 eq) – Preferred over DAST due to higher thermal stability.

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated aqueous

    
    
    
  • Vessel: Teflon or Polypropylene flask (glass reacts with trace HF).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a 250 mL Teflon round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Purge with

    
     for 15 minutes.
    
    • Expert Insight: Glassware etching by HF byproducts can introduce impurities and weaken the vessel. Use polymer vessels where possible.

  • Solvation: Add Ethyl 3-oxocyclobutanecarboxylate (5.0 g, 35.2 mmol) and dissolve in anhydrous DCM (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

    • Critical Control Point: Cooling to -78°C is mandatory. Higher starting temperatures (-20°C or 0°C) significantly increase the rate of carbocation-induced ring contraction to cyclopropyl derivatives.

  • Reagent Addition: Add Morph-DAST (9.2 g, 52.8 mmol) dropwise via syringe over 20 minutes. Ensure the internal temperature does not rise above -65°C.

  • Reaction Progress: Allow the mixture to warm slowly to room temperature over 12 hours.

    • Monitoring: Monitor via

      
       NMR. The disappearance of the S-F signal and appearance of the C-F signal (approx -80 to -100 ppm, quintet) confirms conversion.
      
  • Quenching (Exothermic!): Cool the mixture back to 0°C. Slowly add saturated

    
     (50 mL) dropwise. Vigorous effervescence (
    
    
    
    ) will occur. Stir until gas evolution ceases.
  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL). Combine organics, dry over 
    
    
    
    , and concentrate in vacuo (do not heat above 40°C due to volatility).
    • Purification: Flash column chromatography (Silica gel, 10% EtOAc/Hexanes).

Validation Criteria
  • 
     NMR:  Expected signal at 
    
    
    
    ppm (quintet,
    
    
    Hz).
  • 
     NMR:  Look for the disappearance of the ketone 
    
    
    
    -protons (approx 3.0-3.5 ppm) and the shift of the ring protons due to the fluorine withdrawing effect.

Mechanistic Insight: The "Ring Contraction" Trap

Understanding the failure mode is as important as the success. When deoxofluorination proceeds via a discrete carbocation, the relief of ring strain drives the rearrangement.

Rearrangement Ketone Cyclobutanone Intermediate Alkoxy-SF2 Intermediate Ketone->Intermediate + DAST Cation Cyclobutyl Cation (High Energy) Intermediate->Cation - SOF2 Product 3,3-Difluorocyclobutane (Desired) Cation->Product + F- (Fast Kinetic) Rearranged Cyclopropylcarbinyl (Undesired) Cation->Rearranged Strain Release (Thermodynamic)

Figure 2: Mechanistic pathway showing the competition between fluorination and ring contraction. Low temperatures favor the kinetic trapping of the cation by fluoride.

Applications & Case Studies

Case Study 1: Enamine's Bioisostere Library

Research by Mykhailiuk et al. (Enamine) demonstrated that replacing the tert-butyl group in specific GPCR antagonists with a 1-(trifluoromethyl)cyclobutyl group maintained potency while significantly improving metabolic half-life (


). The 

group prevents oxidative metabolism at the tertiary carbon, while the cyclobutane ring maintains the necessary steric volume.
Case Study 2: GABA Analogues

Incorporation of a gem-difluoro motif into the cyclobutane ring of GABA analogues (e.g., 3-aminocyclobutane-1-carboxylic acid derivatives) lowers the pKa of the amine, improving blood-brain barrier (BBB) permeability by increasing the fraction of the neutral species in circulation.

References

  • Mykhailiuk, P. K. (2024).[1] "

    
    -Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au.[1] Link
    
  • Grygorenko, O. O., et al. (2019). "The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks." European Journal of Organic Chemistry. Link

  • Xu, X., et al. (2015). "Reagents for the Synthesis of Fluorinated Cyclobutanes." Chemical Reviews. Link

  • BenchChem Protocols. (2025). "Application Notes and Protocols for Parallel Synthesis of 3,3-Difluorocyclopentanamine Hydrochloride Libraries." Link

Sources

exploratory reactions of [1-(fluoromethyl)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Exploratory Reactions of [1-(fluoromethyl)cyclobutyl]methanol

Abstract

Fluorinated carbocyclic scaffolds are of paramount importance in modern drug discovery, offering a sophisticated tool to modulate physicochemical and pharmacological properties. The [1-(fluoromethyl)cyclobutyl] moiety, in particular, presents a unique combination of a compact, three-dimensional structure with the specific electronic attributes of a monofluoromethyl group. This guide provides a comprehensive overview of the key exploratory reactions of the primary alcohol, this compound. As a versatile building block, its synthetic transformations are critical for its incorporation into more complex bioactive molecules. We will detail field-proven protocols for oxidation, esterification, etherification, and nucleophilic substitution, focusing on the causality behind experimental choices and providing a framework for its effective utilization in research and development.

Introduction: The Strategic Value of the Fluoromethylcyclobutyl Moiety

The introduction of fluorine into drug candidates is a well-established strategy for enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to target proteins.[1][2] While trifluoromethyl groups have been widely used, partially fluorinated motifs like the monofluoromethyl group have gained significant attention for their distinct electronic properties and potential for unique molecular interactions, such as weak hydrogen bonding.[3]

The cyclobutane ring serves as a non-planar, rigid scaffold that can act as a bioisosteric replacement for less favorable groups like phenyl or gem-dimethyl moieties, often improving properties such as solubility while maintaining or enhancing biological activity.[3][4] The title compound, this compound, combines these features, making it a highly valuable building block for medicinal chemists seeking to optimize lead compounds. Understanding its core reactivity is the first step toward unlocking its full potential.

This guide details the foundational reactions necessary to derivatize the primary hydroxyl group, transforming this building block into a versatile synthon for a wide range of applications.

Core Synthetic Transformations

The primary alcohol of this compound is the key handle for synthetic elaboration. Its reactivity is governed by two main factors: its primary nature, which generally allows for efficient reactions, and the steric hindrance imposed by the adjacent quaternary carbon of the cyclobutane ring. The electron-withdrawing effect of the fluoromethyl group is modest but can influence the reactivity of adjacent functional groups.

The overall synthetic strategy often begins with the activation of the hydroxyl group or its oxidation, as depicted in the workflow below.

G A This compound (Starting Material) B Activation to Sulfonate Ester (Mesylate/Tosylate) A->B MsCl or TsCl, Base D Oxidation to Aldehyde A->D Mild Oxidant (PCC, DMP) F Esterification A->F RCOOH, Coupling Agent G Ether Synthesis A->G R-X, Base or Mitsunobu Cond. C Nucleophilic Substitution (SN2 Reactions) B->C Nu- E Reductive Amination D->E R2NH, Reductant

Caption: Key Synthetic Pathways from the Title Compound.

Activation of the Hydroxyl Group: Sulfonate Ester Formation

Expertise & Rationale: The hydroxyl group is a notoriously poor leaving group for nucleophilic substitution reactions because hydroxide (HO⁻) is a strong base.[5][6] To facilitate substitution, the alcohol must be converted into a derivative with a good leaving group. Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are ideal for this purpose.[7] The sulfonate anions are excellent leaving groups due to the resonance stabilization of their negative charge.[8] This conversion is a mild and reliable procedure that proceeds with retention of configuration at the carbon atom, as the C-O bond is not broken during the reaction.[8][9]

Experimental Protocol: Mesylation

  • Preparation: To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add triethylamine (1.5 eq.) or pyridine (2.0 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise to the solution over 10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude mesylate is often used in the next step without further purification.

Reagent/ParameterCondition/AmountPurpose
SolventAnhydrous Dichloromethane (DCM)Inert solvent, good solubility for reagents.
BaseTriethylamine or PyridineAcid scavenger to neutralize the HCl byproduct.[9]
Sulfonylating AgentMethanesulfonyl Chloride (MsCl)Forms the active mesylate ester.
Temperature0 °C to Room TemperatureControls reactivity and minimizes side reactions.
Work-upAqueous NaHCO₃Neutralizes excess MsCl and HCl.
Nucleophilic Substitution on the Sulfonate Ester

Expertise & Rationale: Once the mesylate is formed, the molecule is primed for Sₙ2 displacement by a wide variety of nucleophiles. This two-step sequence (activation then substitution) is a robust method for introducing functionality such as azides (precursors to amines), cyanides (precursors to carboxylic acids), and thiols.

G cluster_0 Reactant R-CH₂-OMs Mesylate Product R-CH₂-Nu Substituted Product Reactant:f0->Product:f0 Bond Formation LeavingGroup MsO⁻ Reactant:f0->LeavingGroup Bond Cleavage Nucleophile Nu⁻ Nucleophile->Reactant:f0 Backside Attack

Caption: Generalized Sₙ2 displacement of a mesylate.

Experimental Protocol: Azide Formation

  • Preparation: Dissolve the crude [1-(fluoromethyl)cyclobutyl]methyl mesylate (1.0 eq.) in anhydrous dimethylformamide (DMF, 0.3 M).

  • Nucleophile Addition: Add sodium azide (NaN₃, 3.0 eq.) to the solution.

  • Reaction: Heat the mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction by TLC until the starting mesylate is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude azide by column chromatography on silica gel.

Oxidation to [1-(fluoromethyl)cyclobutyl]carbaldehyde

Expertise & Rationale: The oxidation of the primary alcohol to an aldehyde is a cornerstone transformation, yielding a versatile electrophile for C-C and C-N bond formation (e.g., Wittig reactions, Grignard additions, reductive aminations).[6] Care must be taken to use mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are well-suited for this purpose. The presence of the fluoromethyl group can sometimes influence reaction rates, but standard protocols are generally effective.[10]

Experimental Protocol: Dess-Martin Oxidation

  • Preparation: To a solution of this compound (1.0 eq.) in anhydrous DCM (0.1 M) under a nitrogen atmosphere, add Dess-Martin Periodinane (1.2 eq.) in one portion at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.

  • Work-up: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure (the aldehyde may be volatile). The crude aldehyde is often pure enough for subsequent steps.

Esterification and Etherification Reactions

Expertise & Rationale: Forming ester and ether linkages are common objectives in drug development to create prodrugs or modulate molecular properties.

  • Esterification: Due to the steric hindrance around the alcohol, standard Fischer esterification may be slow. More powerful coupling conditions are preferred, such as using carbodiimide activators (e.g., EDC with DMAP) or performing a Mitsunobu reaction.[11][12]

  • Etherification: The Mitsunobu reaction is an exceptionally reliable method for forming C-O bonds from primary alcohols under mild, neutral conditions.[13][14] It proceeds with a complete inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral title compound.[14] It is highly tolerant of various functional groups.[15]

Experimental Protocol: Mitsunobu Etherification

  • Preparation: Dissolve this compound (1.0 eq.), triphenylphosphine (PPh₃, 1.5 eq.), and the desired phenolic or acidic nucleophile (e.g., 4-nitrophenol, 1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 15 minutes. A color change and/or formation of a precipitate is often observed.[16]

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue directly by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.[16][17]

ReagentRoleKey Consideration
PPh₃Activates the alcoholForms triphenylphosphine oxide byproduct.
DEAD/DIADRedox partnerMust be added slowly at low temperature.[16]
NucleophileR-OH, R-COOHShould have a pKa ≤ 15.[16]
SolventAnhydrous THFAprotic solvent is critical for reaction success.

Conclusion

This compound is a valuable and synthetically tractable building block. The primary alcohol provides a reliable anchor point for a suite of well-established chemical transformations. By leveraging modern synthetic methods, particularly for hydroxyl activation, oxidation, and condensation reactions, researchers can efficiently incorporate this unique fluorinated scaffold into complex molecular architectures. The protocols and strategic insights provided in this guide serve as a foundational toolkit for drug development professionals aiming to harness the advantageous properties of the fluoromethylcyclobutyl motif.

References

  • Fluorous, Chromatography-Free Mitsunobu Reaction. Organic Letters - ACS Publications. [Link]

  • Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. [Link]

  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. PMC. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. [Link]

  • Cyclodehydration of Fluorinated Diols Using the Mitsunobu Reaction: Highly Efficient Synthesis of Trifluoromethylated Cyclic Ethers. Thieme E-Books & E-Journals. [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Publications. [Link]

  • Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes. [Link]

  • The Synthesis of Novel Fluorine. Open Research Online. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Why are tertiary alcohols less reactive towards esterification?. Quora. [Link]

  • Alcohols Important Reactions. Jack Westin. [Link]

  • Fluorinated Alcohols As Promoters for the Metal-Free Direct Substitution Reaction of Allylic Alcohols with Nitrogenated, Silylated, and Carbon Nucleophiles. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

  • STRAIN-ENABLED PHOSPHINATION AND FLUORINATION REACTIONS. D-Scholarship@Pitt. [Link]

  • Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. ACS Publications. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [Link]

  • Fluorinated ether alcohol and process for production thereof.
  • 9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. [Link]

  • formation of tosylates & mesylates. YouTube. [Link]

  • Synthesis of Fluoromethyl-Substituted Cyclopropanes by Electrophilic Cyclization of Homoallylic Boronate Intermediates. Hokkaido University Collection of Scholarly and Academic Papers. [Link]

  • [1-(trifluoromethyl)cyclobutyl]methanol. AMERICAN ELEMENTS. [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Fluorine in medicinal chemistry. PubMed. [Link]

  • Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols. PMC. [Link]

  • Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. MDPI. [Link]

  • Applications of Fluorine in Medicinal Chemistry. Scilit. [Link]

  • 1-(Trifluoromethyl)cyclobutanemethanol. PubChem. [Link]

  • Synthesis of Fluoromethyl‐Substituted Cyclopropanes by Electrophilic Cyclization of Homoallylic Boronate Intermediates. ResearchGate. [Link]

  • Proposed reaction mechanism for the formation of cyclobutane 3. ResearchGate. [Link]

  • Cyclobutane synthesis. Organic Chemistry Portal. [Link]

  • Oxidation of α-trifluoromethyl alcohols using a recyclable oxoammonium salt. PubMed. [Link]

  • Patents Assigned to FMC AGRO SINGAPORE PTE. LTD. Justia Patents. [Link]

  • Cyclobutane derivatives.

Sources

Fluorinated Building Blocks in Medicinal Chemistry: From Strategic Design to Clinical Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over half of all new small-molecule drugs containing at least one fluorine atom.[1] This guide provides a comprehensive overview of the rationale, applications, and methodologies surrounding the use of fluorinated building blocks in drug discovery. We delve into the unique physicochemical properties of fluorine and explain the causality behind its profound impact on a molecule's pharmacokinetic and pharmacodynamic profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination as a robust strategy to overcome common challenges in lead optimization, from poor metabolic stability to off-target toxicity.

The Foundational Logic: Why Fluorine is a Transformative Element in Drug Design

The utility of fluorine stems from a unique combination of its intrinsic properties: its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond.[1] These characteristics are not merely theoretical advantages; they provide medicinal chemists with a powerful toolkit to predictably modulate a candidate molecule's behavior in a biological system.

  • Size and Steric Profile: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[2] This allows for the isosteric replacement of a C-H bond with a C-F bond without introducing significant steric bulk, a critical factor for preserving or enhancing binding affinity at a target receptor.[2]

  • Extreme Electronegativity: Fluorine is the most electronegative element, which creates a strong dipole in the C-F bond. This localized polarity can introduce favorable electrostatic interactions with the protein target, alter the acidity/basicity of neighboring functional groups, and influence the molecule's overall conformation.[3][4]

  • Metabolic Shielding: The C-F bond is significantly stronger (bond dissociation energy ~110 kcal/mol for Me-F) than a typical C-H bond (~105 kcal/mol for Me-H).[5] This inherent strength makes it resistant to oxidative metabolism by enzymes like Cytochrome P450 (CYP450), a primary driver of drug clearance.[1][5]

These core properties translate into four key strategic advantages during drug development, which form the pillars of organofluorine chemistry's success.

G cluster_properties Core Physicochemical Effects of Fluorination cluster_outcomes Impact on Drug-like Properties Metabolic_Stability Enhanced Metabolic Stability Bioavailability Enhanced Bioavailability & PK Profile Metabolic_Stability->Bioavailability Lipophilicity Modulated Lipophilicity (LogP/LogD) Potency Improved Potency & Binding Affinity Lipophilicity->Potency Lipophilicity->Bioavailability pKa_Modulation pKa Modulation pKa_Modulation->Potency pKa_Modulation->Bioavailability Conformational_Control Conformational Control Conformational_Control->Potency Selectivity Increased Selectivity Conformational_Control->Selectivity Toxicity Reduced Off-Target Toxicity Potency->Toxicity (by reducing required dose) Selectivity->Toxicity

Figure 1: The causal relationship between fluorine's physicochemical effects and improved drug properties.

Key Applications of Fluorinated Building Blocks in Drug Discovery

Fluorinated building blocks are pre-synthesized molecular fragments containing one or more fluorine atoms.[1] They serve as modular components that allow chemists to systematically and precisely introduce fluorine into a lead compound, accelerating the exploration of structure-activity relationships (SAR).[1]

Enhancing Metabolic Stability

The Challenge: A common reason for drug candidate failure is rapid metabolic clearance, where the body's enzymes break down the compound before it can exert its therapeutic effect.[1] This often occurs at "metabolic soft spots"—typically activated C-H bonds, such as those at benzylic positions or alpha to a heteroatom.

The Fluorine Solution: Replacing a metabolically labile hydrogen with fluorine effectively "blocks" this site of oxidation.[6] The strength of the C-F bond raises the activation energy for enzymatic cleavage, forcing metabolism to occur elsewhere or slowing it down considerably.[5] This strategy not only increases the drug's half-life and systemic exposure but can also prevent the formation of potentially toxic metabolites.[5][7]

Case Study: Dabrafenib (BRAF Kinase Inhibitor) In the development of the melanoma drug Dabrafenib, an early lead compound suffered from poor metabolic stability.[5][8] Initial attempts to add single fluorine atoms to the aryl rings failed to provide a significant improvement. However, the introduction of two fluorine atoms to the pendant aryl sulfonamide moiety proved highly effective, dramatically reducing the rate of clearance.[5][8] This demonstrates that the effect is not merely about blocking a single site but also about altering the electronic properties of the entire ring system to disfavor enzymatic oxidation.[5]

G cluster_workflow Metabolic Blocking Strategy Start Lead Compound (with Metabolic 'Soft Spot') CYP450 CYP450 Enzyme Start->CYP450 Binding to Active Site Metabolism Rapid Oxidative Metabolism CYP450->Metabolism C-H Oxidation Outcome1 Inactive/Toxic Metabolite (Low Bioavailability) Metabolism->Outcome1 Start_F Fluorinated Analogue (C-F at 'Soft Spot') CYP450_F CYP450 Enzyme Start_F->CYP450_F Binding to Active Site Block Metabolism Blocked (Strong C-F Bond) CYP450_F->Block No Oxidation Outcome2 Parent Drug Remains Active (High Bioavailability) Block->Outcome2

Figure 2: Workflow illustrating how fluorination blocks metabolic oxidation by CYP450 enzymes.

Modulating Lipophilicity and Permeability

The lipophilicity of a drug, often measured as LogP or LogD, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. A drug must have sufficient lipophilicity to cross cell membranes but enough aqueous solubility to be transported in the blood.

The effect of fluorine on lipophilicity is highly context-dependent:

  • Single Fluorine Atom: Replacing a hydrogen with a single fluorine atom generally increases lipophilicity.

  • Trifluoromethyl (CF₃) Group: A CF₃ group is highly lipophilic and is often used to enhance membrane permeability and CNS penetration.[9] The antidepressant Fluoxetine is a classic example, where the para-trifluoromethyl group aids its entry into the central nervous system to bind the serotonin transporter.[9]

  • Fluorinated Heterocycles: The introduction of fluorine into heterocyclic rings can improve membrane permeability and bioavailability.[10][11]

Tuning pKa for Optimal Ionization

The ionization state of a drug affects its solubility, receptor binding, and ability to cross membranes. The strong electron-withdrawing nature of fluorine can significantly lower the pKa (reduce the basicity) of nearby amines.[9][12] This is a crucial tool for medicinal chemists. For many drugs targeting the CNS, a basic amine is required for potency but can lead to off-target effects (e.g., hERG channel binding) and poor brain penetration if it is too basic. By installing a fluorine atom two or three carbons away (β or γ position), the pKa can be lowered into a more favorable range (typically 7.5-9.0), balancing potency with an improved safety and permeability profile.

Compound pKa of Amine Effect of Fluorination
Aniline4.6Base pKa
4-Fluoroaniline4.7Minimal change
2-Fluoroaniline3.2Significant pKa reduction
Benzylamine9.3Base pKa
2-Fluoro-benzylamine~8.7Moderate pKa reduction
2,2-Difluoro-ethylamine~7.0Substantial pKa reduction

Table 1: Illustrative effect of fluorine substitution on the pKa of nearby basic centers. Actual values are context-dependent.

Enhancing Binding Affinity and Selectivity

Fluorine can improve how tightly a drug binds to its target through several mechanisms:

  • Favorable Interactions: The polarized C-F bond can participate in dipole-dipole interactions, and in some cases, act as a weak hydrogen bond acceptor.[6][13] These fluorine-protein interactions, while individually modest, can collectively enhance binding affinity.[13][14]

  • Conformational Control: Due to electrostatic interactions (e.g., the gauche effect), the presence of a C-F bond can restrict the rotation of single bonds, locking the molecule into a "bioactive conformation"—the specific shape required for optimal binding to the target protein.[6][15] This pre-organization reduces the entropic penalty of binding, leading to higher potency and selectivity.[9]

Common Classes of Fluorinated Building Blocks

The strategic use of fluorine is enabled by the commercial availability and advancing synthesis of diverse fluorinated intermediates.[1][16]

  • Fluoroaromatics: Phenyl rings substituted with one or more fluorine atoms or CF₃ groups are among the most common motifs in approved drugs.[1] They are used to improve metabolic resistance and binding.[1]

  • Fluoroalkyl Groups (CF₃, CF₂H): These are powerful modulators of lipophilicity and metabolic stability.[1] The trifluoromethyl group is particularly prevalent.

  • Fluorinated Heterocycles: Incorporating fluorine into rings containing nitrogen, oxygen, or sulfur offers a way to fine-tune pKa, solubility, and binding interactions simultaneously.[1][10][17]

  • Fluorinated Carbonyl Compounds: These are versatile intermediates used in multi-step syntheses to build more complex fluorinated scaffolds.[1][18]

Advanced Applications: Fluorine in Bioimaging

Beyond therapeutics, fluorine plays a critical role in diagnostics, most notably through the use of the fluorine-18 (¹⁸F) isotope in Positron Emission Tomography (PET) imaging.[2][19][20]

The Principle: ¹⁸F is a positron-emitting radionuclide with a convenient half-life of approximately 110 minutes.[21] When a molecule labeled with ¹⁸F is introduced into the body, it accumulates in specific tissues. The emitted positrons annihilate with electrons, producing two gamma rays that are detected by the PET scanner, creating a 3D image of the tracer's distribution.[21]

Key Application: [¹⁸F]FDG The most widely used PET tracer is 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG).[21][22] Cancer cells have a high metabolic rate and consume large amounts of glucose. [¹⁸F]FDG is taken up by these cells just like glucose but becomes trapped after phosphorylation.[21] The resulting accumulation of radioactivity allows for the sensitive detection and staging of tumors.[21][22] The development of new late-stage fluorination techniques is making it easier to label complex drug molecules with ¹⁸F, enabling scientists to visualize where a drug goes in the body and how it interacts with its target in real-time.[23]

Experimental Protocol: Representative Synthesis of a Trifluoromethylated Arene

The introduction of a CF₃ group is a common objective in medicinal chemistry. The following protocol outlines a modern, copper-catalyzed Sandmeyer trifluoromethylation of an aromatic amine, a method valued for its mild conditions and broad functional group tolerance.

Objective: To synthesize 1-bromo-4-(trifluoromethyl)benzene from 4-bromoaniline.

Materials:

  • 4-bromoaniline

  • tert-Butyl nitrite (tBuONO)

  • Copper(I) iodide (CuI)

  • Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent)

  • Potassium fluoride (KF)

  • Dimethylformamide (DMF, anhydrous)

  • Standard glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Step-by-Step Methodology:

  • Reaction Setup: To a dry 50 mL round-bottom flask under an inert atmosphere, add 4-bromoaniline (1.0 mmol), CuI (0.1 mmol, 10 mol%), and KF (2.0 mmol).

  • Solvent and Reagents: Add anhydrous DMF (5 mL) to the flask. Stir the resulting suspension at room temperature. Add TMSCF₃ (1.5 mmol) via syringe.

  • Diazotization: Add tert-butyl nitrite (1.2 mmol) dropwise to the stirring mixture over 5 minutes. A color change and gas evolution may be observed.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with 25 mL of ethyl acetate.

  • Washing: Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-bromo-4-(trifluoromethyl)benzene.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry. The characteristic quartet in the ¹⁹F NMR spectrum and the singlet for the trifluoromethyl group in the ¹³C NMR spectrum will validate the successful installation of the CF₃ group.

Conclusion and Future Perspectives

Fluorinated building blocks are indispensable tools in modern drug discovery.[9] They provide a reliable and efficient strategy for addressing fundamental challenges in lead optimization, including metabolic instability, suboptimal pKa, and poor membrane permeability.[1] The judicious use of fluorine allows medicinal chemists to fine-tune the properties of drug candidates with a level of precision that is difficult to achieve with other elements.[24] As synthetic methodologies for creating novel fluorinated motifs continue to advance, the applications of organofluorine chemistry will undoubtedly expand, leading to the development of safer, more effective therapeutics and more sophisticated diagnostic agents.[16][19]

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • Prasanna, C.S., T.S. Chaitanya, and G. Madhu. The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery. [Link]

  • Al-Sanea, M.M. The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • Al-Sanea, M.M., et al. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

  • Barber, C.G., et al. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Pan, D., et al. Fluorine Bonding — How Does It Work In Protein−Ligand Interactions?. Journal of Chemical Information and Modeling. [Link]

  • Sohr, B., et al. Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Physical Chemistry B. [Link]

  • Ilardi, E.A., et al. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Barber, C.G., et al. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Alauddin, M.M. Positron emission tomography (PET) imaging with 18F-based radiotracers. Current Pharmaceutical Design. [Link]

  • Basile, A., et al. Key developments in fluorinated heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Fustero, S. Fluorine as a key element in modern drug discovery and development. Le Studium. [Link]

  • Liu, F., and B. Sameem. FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY. CHIMIA. [Link]

  • Cambridge MedChem Consulting. Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Ilardi, E.A., et al. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Purser, S., et al. Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews. [Link]

  • Purser, S., et al. Applications of Fluorine in Medicinal Chemistry. Scilit. [Link]

  • Pan, D., et al. Fluorine Bonding - How Does It Work In Protein-Ligand Interactions?. ResearchGate. [Link]

  • Gillis, E.P., et al. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of trifluoromethylated compounds. Organic Chemistry Portal. [Link]

  • Liu, F., and B. Sameem. Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Semantic Scholar. [Link]

  • Purser, S., et al. The role of fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Imperial College London. Fluorine-displacement chemical probes to interrogate protein-protein interactions. Imperial College London. [Link]

  • Wang, Y., et al. Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. [Link]

  • Nargund, S.L., et al. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Genetic Engineering and Biotechnology. [Link]

  • Mykhailiuk, P.K. Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Basile, A., et al. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals. [Link]

  • Rábai, J., et al. Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Zhang, Y., et al. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of trifluoromethyl arenes. Organic Chemistry Portal. [Link]

  • Wang, F., et al. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society. [Link]

  • Sohr, B., et al. Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Physical Chemistry B. [Link]

  • Barber, C.G., et al. Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]

  • Potapov, A.S., et al. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules. [Link]

  • Banister, S.D., and M. Kassiou. Bioisosteric Fluorine in the Clandestine Design of Synthetic Cannabinoids. Australian Journal of Chemistry. [Link]

  • Richardson, P., and C.A. Fjelsted. Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]

  • World Pharma Today. Structure and conformational dynamics of fluorine-containing drugs. World Pharma Today. [Link]

  • Liang, S.H., et al. Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry. [Link]

  • Princeton University. Celebrate Princeton Invention 2016: Selective fluorination of drug and PET imaging molecules. Princeton University. [Link]

  • National Cancer Institute. Definition of fluorine F 18-sodium fluoride PET. NCI Dictionary of Cancer Terms. [Link]

  • Liv Hospital. Fluor 18 FDG: An Amazing & Powerful Guide. Liv Hospital. [Link]

  • Alshammari, M.D. Synthetic Studies on Valuable Fluorinated Building Blocks. eGrove. [Link]

Sources

The Fluoromethyl-Cyclobutane Motif: Synthetic Architectures and Medicinal Utility

[1][2][3][4][5][6][7]

Executive Summary

The incorporation of fluoromethyl groups (



123456

This technical guide synthesizes the current state of the art in constructing these strained rings, focusing on scalable synthetic methodologies and their application in drug discovery.

Part 1: Strategic Rationale & Bioisosterism

The "Super-Tert-Butyl" Effect

The trifluoromethyl-cyclobutane moiety is increasingly recognized as a superior bioisostere for the tert-butyl group. While the tert-butyl group is a classic lipophilic spacer, it is susceptible to oxidative metabolism (CYP450 hydroxylation).

Replacing a tert-butyl group with a 1-(trifluoromethyl)cyclobutyl group achieves three critical objectives:

  • Metabolic Blocking: The C-F bonds prevent metabolic oxidation at the

    
    -position.
    
  • Conformational Locking: The cyclobutane ring restricts the conformational freedom of the side chain, potentially reducing the entropic penalty of binding.

  • Vectorial Tuning: The "pucker" of the cyclobutane ring (typically 158–175°) orients the

    
     group into a specific vector, distinct from the spherical tert-butyl group.
    
Physicochemical Comparison

The following data highlights the shift in properties when transitioning from a standard alkyl group to a fluorinated cyclobutane.

Propertytert-Butyl Group1-(Trifluoromethyl)cyclobutylImpact
Hybridization

(Tetrahedral)

(Strained Ring)
Rigidification of pharmacophore
Metabolic Liability High (Oxidative)LowExtended Half-life (

)
Lipophilicity (

LogP)
Baseline+0.4 to +0.7Increased membrane permeability
Electronic Effect Weak Donor (+I)Strong Acceptor (-I)Modulates pKa of adjacent amines/acids
Steric Volume ~98 ų~115 ųSlightly larger hydrophobic fill

Data synthesized from Mykhailiuk et al. (JACS Au, 2024) [1].

Part 2: The Synthetic Ecosystem

Constructing fluoromethylated cyclobutanes is non-trivial due to the high ring strain (~26 kcal/mol). Synthetic strategies generally fall into three categories: Direct Assembly (Cycloaddition), Building Block Modification (Fluorination), and Strain Release (Bicyclobutanes).

Visualization: Synthetic Pathways

The following diagram outlines the decision tree for selecting a synthetic route based on the desired substitution pattern.

SyntheticLandscapeStartTarget StructureStratAStrategy A:[2+2] PhotocycloadditionStart->StratAComplex ScaffoldsStratBStrategy B:DeoxyfluorinationStart->StratBSimple IsosteresStratCStrategy C:Strain ReleaseStart->StratC1,3-SubstitutionPrecAPrecursor:Fluoro-olefins(e.g., 1-bromo-1-trifluoromethyl alkene)StratA->PrecAPrecBPrecursor:Cyclobutane Carboxylic AcidsStratB->PrecBPrecCPrecursor:BicyclobutanesStratC->PrecCOutAOutcome:Complex, fusedCF3-cyclobutanesPrecA->OutAOutBOutcome:Simple Building Blocks(Gram-scale)PrecB->OutBOutCOutcome:1,3-DisubstitutedDifluorocyclobutanesPrecC->OutC

Figure 1: Decision matrix for synthesizing fluorinated cyclobutanes based on target complexity and substitution patterns.

Part 3: Detailed Experimental Protocol

Protocol: Visible-Light Induced [2+2] Photocycloaddition

Objective: Synthesis of a trifluoromethylated cyclobutane scaffold via intermolecular [2+2] cycloaddition. Mechanism: Triplet energy transfer using a photosensitizer to access the excited state of the alkene, overcoming the repulsion barrier. Source: Adapted from J. Org. Chem. 2023 [2].[1][5][7][8]

Reagents & Equipment[8][9]
  • Substrate: 2-Quinolone derivative (1.0 equiv)

  • Fluorinated Olefin: 1-bromo-1-trifluoromethylethene (2.0 - 3.0 equiv)

  • Photosensitizer: Thioxanthone (TX) (10 mol%)

  • Solvent: Acetone (0.05 M concentration)

  • Light Source: Blue LEDs (

    
     nm)
    
  • Atmosphere: Argon or Nitrogen (degassed)

Step-by-Step Methodology
  • Preparation of Reaction Mixture:

    • In a Pyrex tube or quartz vial, charge the 2-quinolone substrate (0.2 mmol) and Thioxanthone (0.02 mmol).

    • Add anhydrous Acetone (4.0 mL). Note: Acetone acts as both solvent and potential triplet sensitizer, though TX is the primary driver here.

    • Critical Step (Degassing): Sparge the solution with Argon for 15 minutes. Oxygen is a triplet quencher and will inhibit the reaction, leading to low yields.

  • Addition of Fluoro-olefin:

    • Cool the vessel to 0°C if the olefin is volatile.

    • Inject 1-bromo-1-trifluoromethylethene (via syringe if liquid, or condense if gas).

    • Seal the tube tightly with a Teflon-lined cap.

  • Irradiation:

    • Place the reaction vessel 2–3 cm away from the Blue LED source.

    • Irradiate at room temperature (maintain

      
       using a fan to prevent thermal degradation).
      
    • Self-Validating Checkpoint: Monitor reaction progress via TLC or

      
       NMR. The disappearance of the vinylic fluorine signal (
      
      
      ppm) and appearance of the cyclobutyl fluorine signal (
      
      
      to
      
      
      ppm) confirms conversion.
  • Work-up & Purification:

    • Concentrate the solvent under reduced pressure.

    • Purify the crude residue via silica gel flash chromatography.

    • Note: Trifluoromethyl cyclobutanes are often UV-active (if attached to chromophores) but can also be visualized using

      
       stain.
      
  • Characterization (Expected Signals):

    • 
       NMR: Singlet or doublet around 
      
      
      ppm.
    • 
       NMR: Characteristic cyclobutane ring carbons between 20–50 ppm.
      

Part 4: Advanced Building Block Synthesis (Scale-Up)

For researchers requiring simple building blocks (e.g., 1-(trifluoromethyl)cyclobutane-1-carboxylic acid) rather than complex fused rings, the Deoxyfluorination Route is the industrial standard, though it requires hazardous reagents.

Method: Reaction of Cyclobutane Carboxylic Acids with

Key Insight:10Reference:11231058
  • Reagent: Sulfur Tetrafluoride (

    
    ) is used, often with HF as a catalyst.
    
  • Conditions: High pressure (autoclave), 60–110°C.

  • Outcome: Conversion of

    
     directly to 
    
    
    .
  • Utility: This generates the "perfect" tert-butyl isostere building block, which can then be coupled to amines or aryls in later steps.

References

  • Ahunovych, V., Klipkov, A. A., Bugera, M., et al. (2024).[5] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 4(11), 4253–4263. Link

  • Wang, Z., Huang, J., et al. (2023).[12] Visible Light-Induced Diastereoselective Construction of Trifluoromethylated Cyclobutane Scaffolds through [2+2]-Photocycloaddition and Water-Assisted Hydrodebromination. The Journal of Organic Chemistry, 88(3), 1543–1553. Link

  • Demchuk, O. P., & Grygorenko, O. O. (2023).[8] The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(3), 3–10. Link

  • Liu, Y., et al. (2021).[12][13] Visible light-induced one-pot synthesis of CF3/CF2-substituted cyclobutene derivatives. Chemical Communications, 57(60), 7441-7444.[14] Link

  • Zhou, Y., et al. (2024).[5] Fluorine-Effect-Enabled Photocatalytic 4-Exo-Trig Cyclization Cascade to Access Fluoroalkylated Cyclobutanes. Angewandte Chemie International Edition, 63, e202405678.[5] Link

Methodological & Application

experimental protocol for the synthesis of [1-(fluoromethyl)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The target molecule, [1-(fluoromethyl)cyclobutyl]methanol , represents a critical "gem-disubstituted" building block in medicinal chemistry. The 1,1-disubstituted cyclobutane motif serves as a conformationally restricted bioisostere for gem-dimethyl groups or carbonyls, often improving metabolic stability and lipophilicity (LogP) profiles in drug candidates.

Synthetic Challenge: The primary challenge in synthesizing this molecule from the symmetric precursor (cyclobutane-1,1-diyldimethanol) is achieving monofluorination without over-fluorination (difluoride formation) or ring expansion (cyclobutyl


 cyclopentyl rearrangement).

Selected Protocol: This guide details the Cyclic Sulfate Ring-Opening Strategy . Unlike statistical monoprotection methods (which yield max 50% theoretical yield) or direct deoxofluorination (which risks carbocation-mediated ring expansion), the cyclic sulfate route offers:

  • Regiocontrol: Symmetrical activation followed by controlled nucleophilic opening.

  • Stereoelectronic Safety: The reaction proceeds via a concerted

    
     mechanism, minimizing the carbocationic character that triggers ring expansion.
    
  • Scalability: Avoids chromatographic separation of statistical mixtures.

Retrosynthetic Analysis & Pathway

The synthesis is designed to proceed through a 1,3,2-dioxathiane-2,2-dioxide intermediate (cyclic sulfate), derived from the commercially available diethyl cyclobutane-1,1-dicarboxylate.

Retrosynthesis Target This compound (Target) Inter1 Cyclic Sulfate Intermediate (Activated Electrophile) Target->Inter1 Hydrolysis Inter2 Cyclobutane-1,1-diyldimethanol (Diol) Inter1->Inter2 SOCl2 then NaIO4/RuCl3 Start Diethyl cyclobutane-1,1-dicarboxylate (Commercial Starting Material) Inter2->Start LiAlH4 Reduction

Figure 1: Retrosynthetic logic flow prioritizing the cyclic sulfate intermediate for controlled monofluorination.

Detailed Experimental Protocol

Phase 1: Synthesis of Cyclobutane-1,1-diyldimethanol (The Diol)

Objective: Reduction of the diester to the symmetric diol.

Reagents:

  • Diethyl cyclobutane-1,1-dicarboxylate (1.0 equiv)[1]

  • Lithium Aluminum Hydride (LiAlH

    
    ) (2.2 equiv)
    
  • Solvent: Anhydrous THF or Et

    
    O
    

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Purge with N

    
    .
    
  • Charging: Add LiAlH

    
     (2.2 equiv) suspended in anhydrous THF (0.5 M) at 0 °C.
    
  • Addition: Dropwise add diethyl cyclobutane-1,1-dicarboxylate (diluted in THF) over 30 minutes, maintaining internal temperature

    
     °C.
    
  • Reaction: Warm to room temperature (RT) and reflux for 2 hours. Monitor by TLC (EtOAc/Hex 1:1, stain with KMnO

    
    ).
    
  • Quench (Fieser Method): Cool to 0 °C. Carefully add water (

    
     mL), 15% NaOH (
    
    
    
    mL), and water (
    
    
    mL) sequentially, where
    
    
    = grams of LiAlH
    
    
    used.
  • Workup: Stir the granular precipitate for 30 min. Filter through Celite. Dry filtrate over MgSO

    
     and concentrate in vacuo.
    
  • Yield: Expect >90% of a viscous colorless oil. Can be used directly or distilled.

Phase 2: Formation of the Cyclic Sulfate

Objective: Activation of the diol as a cyclic sulfate to facilitate nucleophilic attack.

Step 2A: Cyclic Sulfite Formation

  • Dissolve the Diol (1.0 equiv) in anhydrous CH

    
    Cl
    
    
    
    (0.2 M). Cool to 0 °C.
  • Add Thionyl Chloride (SOCl

    
    )  (1.2 equiv) dropwise.
    
  • Reflux for 1 hour until HCl evolution ceases. Concentrate to yield the cyclic sulfite (quantitative).

Step 2B: Oxidation to Cyclic Sulfate

  • Dissolve the crude cyclic sulfite in a mixture of CH

    
    CN : CCl
    
    
    
    : H
    
    
    O
    (1:1:1.5).
  • Add NaIO

    
      (1.5 equiv) and a catalytic amount of RuCl
    
    
    
    •xH
    
    
    O
    (0.01 equiv).[2]
  • Stir vigorously at RT for 1-2 hours. The mixture will turn orange/yellow.

  • Workup: Dilute with Et

    
    O, wash with water and brine. Filter through a short pad of silica gel to remove Ruthenium residues. Concentrate to obtain the white crystalline cyclic sulfate.
    
Phase 3: Nucleophilic Fluorination (Ring Opening)

Objective: Regioselective


 opening with Fluoride.

Critical Safety Note: Use anhydrous fluoride sources to prevent hydrolysis.

Reagents:

  • Tetrabutylammonium Fluoride (TBAF), 1.0 M in THF (dried) OR Cesium Fluoride (CsF)

  • Solvent: Anhydrous THF or t-Amyl Alcohol

Procedure:

  • Dissolve the Cyclic Sulfate (1.0 equiv) in anhydrous THF (0.1 M).

  • Add TBAF (1.1 equiv) dropwise at 0 °C.

  • Allow to warm to RT and stir for 2–4 hours.

    • Mechanism:[2][3][4][5] The fluoride attacks one methylene carbon, opening the ring to form the [1-(fluoromethyl)cyclobutyl]methyl sulfate (anionic intermediate).

  • Hydrolysis: Add 20% aqueous H

    
    SO
    
    
    
    (approx 5 equiv) and a minimal amount of water. Stir at RT for 1 hour to hydrolyze the sulfate ester to the alcohol.
    • Note: Avoid heating strongly to prevent elimination of the fluoride.

  • Extraction: Neutralize with NaHCO

    
     (sat. aq.) until pH ~7. Extract with Et
    
    
    
    O (3x).
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

QC & Validation Parameters

ParameterSpecificationAnalytical Method
Appearance Colorless oilVisual
Purity >95%GC-MS / HPLC

F NMR
Triplet of triplets (~ -220 ppm)

F NMR (decoupled)

H NMR
Characteristic doublet (CH

F,

Hz)

H NMR (400 MHz)
Identity M+ (118.15 Da)HRMS (ESI/EI)

Key NMR Diagnostic: The methylene protons attached to fluorine (


) will appear as a distinct doublet with a large geminal coupling constant (

Hz). The methylene protons of the alcohol (

) will appear as a singlet or doublet (if coupled to OH) significantly upfield.

Troubleshooting & Critical Controls

Risk: Ring Expansion

Cyclobutylcarbinyl systems are prone to rearrangement to cyclopentyl systems under carbocationic conditions.

  • Prevention: Ensure the fluorination step is strictly

    
     . The cyclic sulfate route is superior here because the leaving group (-OSO
    
    
    
    R) is displaced directly by F
    
    
    .
  • Avoid: Acidic conditions before the fluorine is installed. Do not use reagents like HF-pyridine on the free diol, as protonation of the alcohol can lead to the cation.

Risk: Volatility

The product this compound has a relatively low molecular weight.

  • Control: Do not evaporate solvents under high vacuum for extended periods. Use a rotary evaporator with controlled bath temperature (< 30 °C) and verify distillate.

Workflow Visualization

Workflow cluster_0 Phase 1: Precursor cluster_1 Phase 2: Activation cluster_2 Phase 3: Fluorination Step1 Diester Reduction (LiAlH4) Step2 Cyclic Sulfite (SOCl2) Step1->Step2 Step3 Cyclic Sulfate (RuCl3/NaIO4) Step2->Step3 Step4 Ring Opening (TBAF/THF) Step3->Step4 Step5 Sulfate Hydrolysis (H2SO4/H2O) Step4->Step5 Final This compound Step5->Final Purification

Figure 2: Step-by-step experimental workflow for the high-fidelity synthesis of the target.

References

  • Cyclic Sulfate Methodology

    • Gao, Y., & Sharpless, K. B. (1988). Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. Selective reduction of 2,3-epoxycinnamyl alcohol with Red-Al. Journal of the American Chemical Society, 110(22), 7538–7539. [Link]

    • Lohray, B. B. (1992). Cyclic sulfates as versatile intermediates in the synthesis of bioactive molecules.[6] Synthesis, 1992(11), 1035-1052.

  • Fluorination of Cyclobutyl Systems

    • Grygorenko, O. O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]

    • Haufe, G. (2008). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • SN2 Fluorination Protocols

    • Kim, D. W., et al. (2006). Nucleophilic Fluorination of Alkyl Halides and Sulfonates with Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society. [Link]

  • Target Compound Data

Sources

Application Notes & Protocols: Strategic Derivatization of the Hydroxyl Group in [1-(Fluoromethyl)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-CD-2026-02-18 Version: 1.0 For Internal and External Research Use

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of the primary hydroxyl group in [1-(fluoromethyl)cyclobutyl]methanol. This valuable building block, incorporating both a strained cyclobutane ring and an electron-withdrawing fluoromethyl moiety, presents unique synthetic challenges and opportunities. These application notes are designed for researchers, medicinal chemists, and drug development professionals, offering detailed protocols and the underlying chemical principles for three key transformations: silylation (protection), esterification, and etherification. The guide emphasizes strategic selection of reagents and conditions to ensure high yields while maintaining the integrity of the core structure.

Introduction and Strategic Overview

This compound is a structurally intriguing building block for medicinal chemistry and materials science. The combination of a four-membered carbocycle and a fluorinated motif offers a unique conformational profile and distinct physicochemical properties. The cyclobutane scaffold provides a rigid, three-dimensional exit vector, while the fluoromethyl group can modulate properties such as metabolic stability, lipophilicity, and binding interactions.[1]

The primary hydroxyl group is the principal reactive handle for synthetic elaboration. Its derivatization is critical for two main purposes:

  • Chemical Protection: Masking the hydroxyl group as a stable, yet readily cleavable, derivative (e.g., a silyl ether) is essential for preventing undesired side reactions during multi-step synthetic sequences.

  • Pharmacophore Elaboration: Converting the hydroxyl group into other functionalities (e.g., esters, ethers) allows for the exploration of structure-activity relationships (SAR) by introducing new pharmacophoric elements.

This guide details robust protocols for these transformations, underpinned by a discussion of the key chemical factors influencing the reactivity of this specific substrate.

Core Chemical Considerations

The reactivity of the hydroxyl group in this compound is modulated by two key structural features: the electronic effect of the fluoromethyl group and the steric/strain properties of the cyclobutane ring.

  • Inductive Effect of the Fluoromethyl Group: Fluorine is the most electronegative element, and its presence results in a strong inductive electron-withdrawing effect (-I effect). This effect propagates through the sigma bonds, influencing the adjacent carbon and, to a lesser extent, the hydroxyl group. This can slightly increase the acidity of the hydroxyl proton, potentially facilitating deprotonation under basic conditions. Conversely, this electron withdrawal can decrease the nucleophilicity of the hydroxyl oxygen.[2][3][4][5]

  • Cyclobutane Ring Strain: Cyclobutane rings possess significant angle and torsional strain compared to larger cycloalkanes or acyclic systems.[6][7] While generally stable under many conditions, this inherent strain can render the ring susceptible to cleavage under harsh acidic, basic, or thermal stress.[8] Therefore, selecting mild reaction conditions is paramount to preserve the integrity of the four-membered ring.

Diagram 1: Key Reactivity Influences

cluster_0 This compound cluster_1 Influencing Factors mol HO-CH₂ C CH₂F Cyclobutane Ring inductive Inductive Effect (-I) • Strong electron withdrawal • Increases O-H acidity • Decreases O nucleophilicity mol:f2->inductive Electronic Effect strain Ring Strain • Angle & Torsional Strain • Potential for ring-opening • Favors mild conditions mol:f3->strain Steric/Strain Effect

Caption: Factors influencing the derivatization of the target molecule.

Derivatization Strategies and Protocols

We present three reliable and scalable protocols for the derivatization of the primary hydroxyl group. Each protocol has been optimized for high yield and ease of execution while respecting the chemical sensitivities of the substrate.

Strategy 1: Silylation for Hydroxyl Protection

Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation, general stability to a wide range of non-acidic and non-fluoride conditions, and reliable cleavage methods. The tert-butyldimethylsilyl (TBDMS) group offers a robust balance of stability and ease of removal, making it an excellent choice.[9]

Mechanistic Rationale: The reaction proceeds via nucleophilic attack of the alcohol on the silicon atom of tert-butyldimethylsilyl chloride (TBDMSCl). Imidazole acts as a base to deprotonate the alcohol, increasing its nucleophilicity. It also serves as a catalyst by forming a more reactive silyl-imidazolium intermediate.[9] Anhydrous conditions are critical, as water will readily react with the TBDMSCl.

Diagram 2: Experimental Workflow for TBDMS Protection

start Dissolve Substrate & Imidazole in Anhydrous DMF add_tbdmscl Add TBDMSCl (Portion-wise at 0 °C) start->add_tbdmscl stir Stir at Room Temperature (Monitor by TLC) add_tbdmscl->stir quench Quench Reaction (Saturated aq. NaHCO₃) stir->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na₂SO₄ Filter wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Flash Chromatography (Silica Gel) concentrate->purify

Caption: Step-by-step workflow for the silylation protocol.

Protocol 3.1: TBDMS Protection of this compound

Reagents & Materials Quantity M.W. Equivalents
This compound1.00 g (7.35 mmol)136.141.0
tert-Butyldimethylsilyl chloride (TBDMSCl)1.33 g (8.82 mmol)150.731.2
Imidazole1.25 g (18.37 mmol)68.082.5
Anhydrous N,N-Dimethylformamide (DMF)25 mL--
Diethyl ether~100 mL--
Saturated aq. NaHCO₃~50 mL--
Brine~50 mL--
Anhydrous Na₂SO₄As needed--

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.00 g, 7.35 mmol) and imidazole (1.25 g, 18.37 mmol).

  • Dissolution: Add anhydrous DMF (25 mL) and stir at room temperature until all solids have dissolved.

  • Addition: Cool the solution to 0 °C using an ice bath. Add TBDMSCl (1.33 g, 8.82 mmol) portion-wise over 5 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into a separatory funnel containing diethyl ether (50 mL) and saturated aqueous NaHCO₃ (50 mL). Shake well and separate the layers.

  • Extraction: Extract the aqueous layer with an additional portion of diethyl ether (50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with a gradient of 0-5% ethyl acetate in hexanes) to yield the pure TBDMS-protected product.

Strategy 2: Esterification via Acylation

Ester formation is a fundamental derivatization in drug discovery. Acylation with a stable acid chloride in the presence of a non-nucleophilic base is a highly reliable and general method that avoids the often harsh, equilibrium-driven conditions of Fischer esterification.[10][11]

Mechanistic Rationale: The reaction proceeds via nucleophilic acyl substitution. The hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the acid chloride. A tertiary amine base, such as triethylamine or pyridine, acts as a scavenger for the HCl byproduct, driving the reaction to completion. It also prevents the HCl from promoting potential side reactions, such as ring-opening of the cyclobutane.

Protocol 3.2: Acetylation of this compound

Reagents & Materials Quantity M.W. Equivalents
This compound1.00 g (7.35 mmol)136.141.0
Acetyl Chloride0.64 mL (8.82 mmol)78.501.2
Triethylamine (Et₃N)1.54 mL (11.02 mmol)101.191.5
Anhydrous Dichloromethane (DCM)30 mL--
1 M HCl (aq.)~30 mL--
Saturated aq. NaHCO₃~30 mL--
Brine~30 mL--
Anhydrous MgSO₄As needed--

Procedure:

  • Setup: Dissolve this compound (1.00 g, 7.35 mmol) in anhydrous DCM (30 mL) in a dry flask under an inert atmosphere.

  • Base Addition: Add triethylamine (1.54 mL, 11.02 mmol) and cool the solution to 0 °C.

  • Acylation: Add acetyl chloride (0.64 mL, 8.82 mmol) dropwise via syringe. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl (30 mL), saturated aqueous NaHCO₃ (30 mL), and brine (30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, purify by flash column chromatography (eluting with a gradient of 5-15% ethyl acetate in hexanes).

Strategy 3: Etherification via Williamson Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing unsymmetrical ethers. It involves the Sₙ2 reaction between an alkoxide and a primary alkyl halide.[12]

Mechanistic Rationale: The synthesis is a two-step, one-pot process. First, a strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the alcohol, forming a sodium alkoxide. This significantly enhances the nucleophilicity of the oxygen. Second, the alkoxide displaces a halide from a suitable electrophile (e.g., iodomethane) in an Sₙ2 reaction to form the ether linkage. Anhydrous polar aprotic solvents like THF or DMF are ideal for this reaction.

Protocol 3.3: O-Methylation of this compound

Reagents & Materials Quantity M.W. Equivalents
This compound1.00 g (7.35 mmol)136.141.0
Sodium Hydride (NaH, 60% dispersion in mineral oil)0.35 g (8.82 mmol)40.001.2
Iodomethane (MeI)0.55 mL (8.82 mmol)141.941.2
Anhydrous Tetrahydrofuran (THF)30 mL--
Saturated aq. NH₄Cl~30 mL--
Diethyl ether~50 mL--
Brine~30 mL--
Anhydrous MgSO₄As needed--

Procedure:

  • Setup: To a dry, three-neck flask under an inert atmosphere, add sodium hydride (0.35 g, 8.82 mmol).

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes carefully via cannula.

  • Solvent Addition: Add anhydrous THF (20 mL) and cool the suspension to 0 °C.

  • Deprotonation: Dissolve this compound (1.00 g, 7.35 mmol) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension. Stir at 0 °C for 30 minutes (cessation of H₂ gas evolution indicates completion).

  • Alkylation: Add iodomethane (0.55 mL, 8.82 mmol) dropwise at 0 °C.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction to 0 °C and quench very carefully by the slow, dropwise addition of saturated aqueous NH₄Cl until gas evolution ceases.

  • Extraction: Add water (20 mL) and diethyl ether (50 mL). Separate the layers and extract the aqueous phase with more diethyl ether (25 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate carefully due to the volatility of the product.

  • Purification: Purify by flash column chromatography (eluting with a gradient of 2-10% diethyl ether in hexanes).

Comparative Summary of Methods

Method Conditions Key Reagents Advantages Disadvantages Derivative Stability
TBDMS Silylation Mild, BasicTBDMSCl, ImidazoleHigh yield, excellent for protection, mild conditions.[9]Sensitive to acid and fluoride ions.Labile to acid, stable to base/redox.
Acetylation Mild, BasicAcetyl Chloride, Et₃NFast, high yield, general for many acyl groups.[10]Acid chloride can be moisture-sensitive; base required.Stable, but cleavable by hydrolysis (acid/base).
O-Methylation Basic, AnhydrousNaH, MeIForms a very stable ether linkage.[12]Requires strong base (NaH) and anhydrous technique; MeI is toxic.Very stable to a wide range of conditions.

Safety and Handling

  • General: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and use proper quenching procedures.

  • Acid Chlorides (e.g., Acetyl Chloride): Corrosive and lachrymatory. Reacts with moisture. Handle with care in a fume hood.

  • Iodomethane (MeI): Toxic and a suspected carcinogen. Handle with extreme care, using a syringe in a well-ventilated fume hood.

  • Solvents: Anhydrous solvents (DMF, THF, DCM) are required for many of these protocols. Ensure they are properly dried and handled under an inert atmosphere to prevent reaction failure.

Conclusion

The derivatization of the primary hydroxyl group of this compound can be achieved efficiently using standard organic chemistry transformations. The choice of method—silylation, esterification, or etherification—should be guided by the overall synthetic goal. By employing the mild and optimized protocols detailed in this guide, researchers can successfully protect this key functional group or elaborate it into a diverse range of derivatives, enabling further exploration in drug discovery and materials science while preserving the unique fluorinated cyclobutane core.

References

  • ResearchGate. (n.d.). techniques for silylation. Retrieved from [Link]

  • Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]

  • Jiang, X., et al. (2016). A Study of Effects Unique Fluorine in Organic Reactions. International Journal of Chemical and Molecular Engineering.
  • Chemistry Steps. (n.d.). Alcohols to Esters. Retrieved from [Link]

  • Wang, C., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(18), 5029-5054. DOI:10.1039/C6CS00351F. Retrieved from [Link]

  • Wong, H. N. C., et al. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(5), 1485-1538.
  • Bobbink, F. D., et al. (2017). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega, 2(7), 3537-3546. DOI:10.1021/acsomega.7b00705. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

  • Harvard DASH. (n.d.). Introduction of Fluorine and Fluorine-Containing Functional Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research.
  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]

  • Hu, J., et al. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Accounts of Chemical Research, 55(12), 1637-1651. DOI:10.1021/acs.accounts.2c00185.
  • ResearchGate. (2016). (PDF) The unique fluorine effects in organic reactions: Recent facts and insights into fluoroalkylations. Retrieved from [Link]

  • Paquette, L. A., et al. (1988). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2, (11), 1855-1861.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • University of Calgary. (n.d.). Reactions of Alcohols. Retrieved from [Link]

  • Zhang, Z., et al. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Science Advances, 4(10), eaau3492. DOI:10.1126/sciadv.aau3492.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme of the transformation of alcohols to esters. Retrieved from [Link]

  • Sodeoka, M., et al. (2020). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – An Asian Journal, 15(24), 4148-4161. DOI:10.1002/asia.202001141.
  • ResearchGate. (2025). (PDF) Fluoromethyl Triflate and Fluoromethyl Fluorosulfonate: Easily Accessible and Powerful Fluoromethylation Reagents. Retrieved from [Link]

  • American Elements. (n.d.). [1-(trifluoromethyl)cyclobutyl]methanol. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Trifluoromethyl)cyclobutanemethanol. Retrieved from [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of [1-(Fluoromethyl)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

[1-(Fluoromethyl)cyclobutyl]methanol is a critical building block in contemporary medicinal chemistry, valued for the unique physicochemical properties conferred by the fluoromethyl-substituted cyclobutane motif. This document provides a comprehensive, technically detailed guide for the scale-up synthesis of this compound. We present a robust, multi-step synthetic route commencing from commercially available 1,1-cyclobutanedicarboxylic acid. The chosen pathway prioritizes scalability, safety, and economic viability. Each step is accompanied by a detailed experimental protocol, an analysis of the underlying chemical principles, and critical considerations for process scale-up. This guide is intended for researchers, chemists, and engineers in the pharmaceutical and fine chemical industries engaged in process development and manufacturing.

Introduction & Strategic Overview

The incorporation of small, strained ring systems containing fluorine is a well-established strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The this compound scaffold is of particular interest, providing a synthetically accessible handle for further molecular elaboration.

The primary challenge in synthesizing this target molecule on a large scale lies in the safe and efficient introduction of the fluorine atom and the selective manipulation of difunctional intermediates. This guide details a three-step sequence designed to address these challenges effectively.

Retrosynthetic Analysis & Route Selection

A logical retrosynthetic analysis of the target molecule, 3 , suggests a pathway through the key diol intermediate, 2 ([1-(hydroxymethyl)cyclobutyl]methanol). This diol can be selectively fluorinated at one of the primary hydroxyl groups. The diol itself is readily accessible via the reduction of a monoester derived from 1,1-cyclobutanedicarboxylic acid (1 ).

This multi-step approach was selected for its operational simplicity, use of readily available starting materials, and avoidance of hazardous reagents where possible, while offering clear control points for quality assessment throughout the process.

Diagram 1: Retrosynthetic Strategy

G Target This compound (3) Diol [1-(Hydroxymethyl)cyclobutyl]methanol (2) Target->Diol Selective Deoxyfluorination Monoester 1-(Methoxycarbonyl)cyclobutane-1-carboxylic acid Diol->Monoester Selective Reduction Dicarboxylic_Acid 1,1-Cyclobutanedicarboxylic acid (1) Monoester->Dicarboxylic_Acid Selective Monoesterification

Detailed Synthetic Pathway & Protocols

The forward synthesis is executed in three principal stages, each optimized for yield, purity, and scalability.

Diagram 2: Overall Synthetic Workflow

G cluster_0 Step 1: Monoesterification cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Deoxyfluorination A 1,1-Cyclobutanedicarboxylic acid (1) B 1-(Methoxycarbonyl)cyclobutane- 1-carboxylic acid A->B SOCl₂, MeOH C [1-(Hydroxymethyl)cyclobutyl]methanol (2) B->C BH₃·THF D This compound (3) C->D DAST, DCM

Step 1: Selective Monoesterification of 1,1-Cyclobutanedicarboxylic Acid

Principle: The selective conversion of a dicarboxylic acid to its monoester is a common challenge in organic synthesis.[1] We employ a kinetically controlled esterification using a catalytic amount of thionyl chloride (SOCl₂) in methanol. This method is highly effective for selectively esterifying non-conjugated carboxyl groups.[2] The reaction proceeds under mild conditions, minimizing the formation of the diester byproduct.

Protocol:

  • Reactor Setup: To a dry 50 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser with a gas outlet to a scrubber (NaOH solution), charge 1,1-cyclobutanedicarboxylic acid (1 ) (2.88 kg, 20.0 mol).

  • Reagent Addition: Add anhydrous methanol (20 L). Stir the suspension to ensure good mixing.

  • Catalyst Charging: Cool the suspension to 10-15°C using a chiller. Slowly add thionyl chloride (143 mL, 2.0 mol, 0.1 equiv) dropwise over 30 minutes, ensuring the internal temperature does not exceed 25°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12-16 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Work-up & Isolation: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol. Add toluene (10 L) and co-evaporate to remove residual methanol and HCl. The resulting crude oil, 1-(methoxycarbonyl)cyclobutane-1-carboxylic acid, is used directly in the next step without further purification.

Scale-up Considerations:

  • Off-gassing: The reaction of SOCl₂ with methanol generates HCl and SO₂ gas. Ensure the reactor is vented to an efficient caustic scrubber.

  • Temperature Control: The initial addition of thionyl chloride is exothermic. Maintain controlled addition rates and adequate cooling to prevent temperature spikes.

  • Material of Construction: Glass-lined steel or Hastelloy reactors are required due to the corrosive nature of thionyl chloride and the generated HCl.

Step 2: Selective Reduction to [1-(Hydroxymethyl)cyclobutyl]methanol (2)

Principle: The selective reduction of a carboxylic acid in the presence of an ester can be achieved using borane reagents. Borane-tetrahydrofuran complex (BH₃·THF) is an effective and selective reducing agent for this transformation. The carboxylic acid is reduced preferentially over the less reactive methyl ester.

Protocol:

  • Reactor Setup: To a dry 100 L glass-lined reactor under a nitrogen atmosphere, charge the crude monoester from Step 1 (approx. 20.0 mol) and dissolve it in anhydrous tetrahydrofuran (THF) (30 L).

  • Reagent Addition: Cool the solution to 0-5°C. Add a 1.0 M solution of borane-THF complex (44.0 L, 44.0 mol, 2.2 equiv) dropwise via a pressure-equalizing dropping funnel or a pump, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5°C. Cautiously quench the reaction by the slow, dropwise addition of methanol (5 L) to destroy excess borane. Vigorous hydrogen evolution will occur.

  • Work-up & Isolation: Concentrate the quenched reaction mixture under reduced pressure. Add methanol (10 L) and co-evaporate (2-3 times) to remove borate esters as the volatile trimethyl borate. The resulting crude oil is purified by vacuum distillation to afford [1-(hydroxymethyl)cyclobutyl]methanol (2 ) as a colorless oil.[3]

Scale-up Considerations:

  • Inert Atmosphere: Borane reagents are sensitive to moisture and air. A robust nitrogen blanket is essential throughout the process.

  • Hydrogen Evolution: Both the reaction and the quenching step produce hydrogen gas. The reactor must be well-ventilated, and all ignition sources must be eliminated.

  • Exothermicity: The addition of the borane solution and the methanol quench are highly exothermic. Slow addition rates and powerful cooling systems are critical for safety.

Step 3: Selective Deoxyfluorination to this compound (3)

Principle: The conversion of a primary alcohol to an alkyl fluoride is a key transformation. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this purpose, converting alcohols to the corresponding fluorides, often with high yields.[4] Given that the starting material is a diol, controlling the stoichiometry allows for selective monofluorination.

Protocol:

  • Reactor Setup: To a dry 50 L PFA-lined or Hastelloy reactor under a nitrogen atmosphere, add a solution of [1-(hydroxymethyl)cyclobutyl]methanol (2 ) (2.32 kg, 20.0 mol) in anhydrous dichloromethane (DCM) (20 L).

  • Reagent Addition: Cool the solution to -78°C using a dry ice/acetone or cryogenic cooling system. Slowly add diethylaminosulfur trifluoride (DAST) (2.78 L, 21.0 mol, 1.05 equiv) dropwise, keeping the internal temperature below -65°C.[5]

  • Reaction: Stir the mixture at -78°C for 1 hour, then allow it to warm slowly to room temperature over 4-6 hours. Monitor the reaction by ¹⁹F NMR or GC-MS.

  • Quenching: Once complete, cool the reaction mixture back to 0°C. Very slowly and carefully add the reaction mixture to a stirred, cold (0°C) saturated aqueous solution of sodium bicarbonate (30 L). Control the rate of addition to manage gas evolution (CO₂).

  • Work-up & Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 L). Combine the organic layers, wash with brine (10 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by fractional vacuum distillation to yield this compound (3 ).

Scale-up & Safety Considerations:

  • DAST Handling: DAST is highly toxic, corrosive, and reacts violently with water.[5][6] It can also decompose exothermically and potentially explosively above 50-90°C.[7] All operations must be conducted by highly trained personnel in a well-ventilated area (e.g., a walk-in fume hood) with appropriate personal protective equipment (face shield, acid-resistant gloves).

  • Materials Compatibility: DAST generates HF, which is highly corrosive to glass.[8] Use of PFA-lined reactors, Hastelloy, or other compatible materials is mandatory. Avoid standard glassware for reactions under pressure or at elevated temperatures.

  • Thermal Hazard: The thermal instability of DAST is a major scale-up risk.[7] Strict temperature control is paramount. Consider using alternative, more thermally stable fluorinating reagents like PyFluor or Deoxo-Fluor for larger scales, though they may require process re-optimization.[9][10]

  • Quenching: The quench is highly exothermic and releases gas. It must be performed slowly with vigorous stirring and efficient cooling to prevent a runaway reaction.

Data Summary

StepProductStarting Material (Mass)Product (Expected Mass)Expected Yield (%)Purity (GC/HPLC)
1 1-(Methoxycarbonyl)cyclobutane-1-carboxylic acid2.88 kg~3.16 kg (crude)>95% (crude)N/A (used directly)
2 [1-(Hydroxymethyl)cyclobutyl]methanol (2 )~3.16 kg (crude)1.97 kg85% (over 2 steps)>98%
3 This compound (3 )2.32 kg1.89 kg80%>99%

Conclusion

The described three-step synthesis provides a reliable and scalable route to this compound. The process begins with the efficient monoesterification of 1,1-cyclobutanedicarboxylic acid, followed by a selective reduction to the key diol intermediate. The final, critical deoxyfluorination step is accomplished using DAST under strictly controlled conditions. While effective, the use of DAST on a large scale necessitates rigorous safety protocols and specialized equipment. For multi-kilogram and pilot-plant scale operations, an evaluation of alternative, safer fluorinating agents is strongly recommended. This application note serves as a foundational guide for process chemists and engineers to develop a safe, efficient, and economically viable manufacturing process for this important fluorinated building block.

References

  • Organic Syntheses, Coll. Vol. 2, p.174 (1943); Vol. 18, p.22 (1938). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Fluorination Reagent Guide. Available at: [Link]

  • Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 30-45. Available at: [Link]

  • Nielsen, M. K., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571-9574. Available at: [Link]

  • Wikipedia. Diethylaminosulfur trifluoride. Available at: [Link]

  • Princeton University Environmental Health and Safety. Standard Operating Procedure for: Fluorine Gas. Available at: [Link]

  • Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. Available at: [Link]

  • Organic Syntheses, Vol. 72, p.209 (1995). PREPARATION OF FLUOROMETHYL PHENYL SULFONE. Available at: [Link]

  • Li, H., et al. (2004). Direct and Convenient Conversion of Alcohols to Fluorides. Organic Letters, 6(8), 1213-1216. Available at: [Link]

  • Bakulina, O., et al. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules, 27(8), 2469. Available at: [Link]

  • Organic Syntheses, Coll. Vol. 6, p.445 (1988); Vol. 58, p.10 (1978). DIETHYLAMINOSULFUR TRIFLUORIDE. Available at: [Link]

  • Yang, X., et al. (2021). Deoxyfluorination of alcohols with aryl fluorosulfonates. Chemical Communications, 57(58), 7129-7132. Available at: [Link]

  • Kornath, A., et al. (2021). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Chemical Health & Safety, 28(5), 333-346. Available at: [Link]

  • Wang, X., et al. (2021). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances, 11(54), 34220-34224. Available at: [Link]

  • Nielsen, M. K., et al. (2017). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. ACS Central Science, 3(6), 635-641. Available at: [Link]

  • ResearchGate. (2005). A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group. Journal of Chemical Research, 2005(1), 58-60. Available at: [Link]

  • Google Patents. (2002). US6355830B1 - Process for preparation of dicarboxylic acid monoesters.

Sources

Application Notes & Protocols: Purification Techniques for Fluorinated Alcohol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of Purifying Fluorinated Alcohols

Fluorinated alcohols are a class of compounds with rapidly growing importance in pharmaceuticals, materials science, and organic synthesis.[1] Their distinct physicochemical properties—such as heightened polarity, unique hydrogen-bonding capabilities, and often lower boiling points compared to their non-fluorinated analogs—stem from the high electronegativity of the fluorine atom.[1][2][3] While these properties are advantageous in many applications, they also introduce specific challenges during purification.

Common impurities can include starting materials, reaction by-products (such as over- or under-fluorinated species), acidic residues (e.g., hydrogen fluoride or perfluoroalkanoic acids), and residual solvents.[4][5] The similar polarities of fluorinated compounds with varying degrees of fluorination can make chromatographic separation particularly difficult.[6] Furthermore, some fluorinated alcohols may exhibit sensitivity to standard purification conditions, such as acidic silica gel.[7]

This guide provides an in-depth analysis of the primary techniques used to purify fluorinated alcohol compounds, offering detailed protocols and the scientific rationale behind procedural choices to empower researchers in drug development and chemical synthesis.

PART 1: Method Selection Strategy

Choosing the optimal purification technique depends on the thermal stability of the target compound, the nature of the impurities, and the required scale and purity level. The following decision tree provides a general framework for selecting an appropriate strategy.

MethodSelection start Crude Fluorinated Alcohol thermal_stability Is the compound thermally stable at its boiling point? start->thermal_stability impurities What is the primary impurity type? thermal_stability->impurities  No distillation Distillation (Vacuum, Fractional, or Azeotropic) thermal_stability->distillation  Yes acidic_impurities Are acidic impurities (e.g., PFOA, HF) present? impurities->acidic_impurities Ionic / Acidic polarity_diff Sufficient polarity difference from byproducts? impurities->polarity_diff Neutral Organics acidic_impurities->polarity_diff  No chem_treat Chemical / Thermal Treatment acidic_impurities->chem_treat  Yes (Trace, Persistent) liquid_wash Aqueous Base Wash acidic_impurities->liquid_wash  Yes (Bulk) chromatography Chromatography (Flash or HPLC) polarity_diff->chromatography  Yes crystallization Crystallization polarity_diff->crystallization  No chem_treat->distillation Post-treatment liquid_wash->chromatography Post-treatment

Caption: Decision tree for selecting a purification method.

PART 2: Core Purification Techniques

Distillation: The First Line of Defense for Thermally Stable Compounds

Distillation separates components based on differences in boiling points and is highly effective for thermally stable, volatile fluorinated alcohols.[2] Fluorination often lowers the boiling point of a molecule compared to its hydrocarbon counterpart, which can be an advantage.[2]

Key Considerations:

  • Vacuum Distillation: For compounds with boiling points above 150°C at atmospheric pressure, vacuum distillation is essential to prevent thermal decomposition.[2]

  • Fractional Distillation: If the boiling points of the target compound and impurities are close (differing by < 25°C), a fractional distillation column is required for efficient separation.

  • Azeotropes: Fluorinated alcohols can form azeotropes (mixtures with a constant boiling point) with water or other solvents, which cannot be separated by simple distillation.[8][9] In such cases, azeotropic distillation, involving the addition of an entrainer like toluene or benzene to form a new, lower-boiling azeotrope, may be necessary.[10]

Protocol 2.1.1: Vacuum Distillation of a High-Boiling Fluorinated Alcohol

Objective: To purify a thermally stable fluorinated alcohol from non-volatile or significantly less volatile impurities.

Materials:

  • Round-bottom flask, distillation head, condenser, receiving flask (all appropriately sized)

  • Heating mantle and stirrer

  • Vacuum pump with trap and pressure gauge

  • Thermometer and adapter

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease. Place boiling chips or a stir bar in the distillation flask.

  • Charge the Flask: Add the crude fluorinated alcohol to the distillation flask, filling it to no more than two-thirds of its capacity.

  • Evacuate the System: Begin stirring and slowly apply vacuum to the system. Watch for excessive bumping or foaming.

  • Apply Heat: Once the desired pressure is stable, begin heating the distillation flask. The heating mantle should be set 20-30°C higher than the expected boiling point of the compound at that pressure.[2]

  • Collect Fractions: Monitor the temperature at the distillation head. Collect any low-boiling initial fractions (forerun) in a separate receiving flask.

  • Isolate Product: When the temperature stabilizes at the boiling point of the target compound, switch to a clean receiving flask to collect the main fraction.

  • Shutdown: Once the majority of the product has distilled or the temperature begins to fluctuate, stop heating. Allow the system to cool completely before slowly and carefully venting to atmospheric pressure.

Column Chromatography: For Thermally Sensitive and Complex Mixtures

Flash column chromatography is the workhorse for purifying thermally sensitive compounds or separating mixtures with close polarities.[11][12]

Key Considerations:

  • Stationary Phase: Standard silica gel is most common. However, fluorinated alcohols can sometimes be sensitive to acidic silica, potentially leading to degradation.[7] In such cases, using deactivated (neutral) silica gel or an alternative stationary phase like alumina is recommended. For particularly challenging separations in HPLC, specialized fluorinated stationary phases can provide unique selectivity.[13][14]

  • Solvent System: The choice of eluent is critical. A common starting point is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[6] The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of ~0.3 for the target compound.

  • Co-elution: A significant challenge is the separation of products with different degrees of fluorination (e.g., -CH₂F vs. -CF₃), as their polarities can be very similar.[6] In these cases, very long columns, shallow solvent gradients, or alternative chromatographic techniques may be required.

Protocol 2.2.1: Flash Column Chromatography on Silica Gel

Objective: To separate a fluorinated alcohol from impurities of different polarities.

FlashChromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. Determine Eluent System via TLC pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Load Sample (Dry or Wet) pack->load elute 4. Elute with Solvent under Positive Pressure load->elute collect 5. Collect Fractions in Test Tubes elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions & Evaporate Solvent analyze->combine

Sources

Strategic Integration of [1-(Fluoromethyl)cyclobutyl]methanol in Agrochemical Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of [1-(fluoromethyl)cyclobutyl]methanol in Agrochemical Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Agrochemical Researchers, Lead Optimization Scientists

Bioisosteric Utility, Synthetic Protocols, and Metabolic Stability Profiling

Executive Summary

In modern agrochemical discovery, the "Fluorine Effect" is a pivotal tool for modulating physicochemical properties without altering steric bulk. This compound represents a specialized building block that offers a unique balance between lipophilicity and polarity. Unlike the ubiquitous trifluoromethyl (


) group, the monofluoromethyl (

) moiety acts as a metabolic blocker while retaining the ability to serve as a hydrogen bond acceptor/donor mimic.

This guide details the synthetic integration of this motif into crop protection agents (fungicides, herbicides, insecticides), providing validated protocols for its preparation and downstream coupling.

Physicochemical & Bioisosteric Profile[1][2]

The 1-(fluoromethyl)cyclobutyl moiety is often deployed as a bioisostere for tert-butyl, iso-propyl, or cyclohexyl groups. Its incorporation addresses three critical failure modes in lead optimization: Metabolic Instability , Solubility , and Target Binding .

Comparative Property Analysis

Table 1: Physicochemical impact of substituting a tert-butyl group with fluorinated cyclobutanes.

Propertytert-Butyl (

)
Cyclobutyl (

)
1-(Fluoromethyl)cyclobutyl 1-(Trifluoromethyl)cyclobutyl
Steric Bulk (A-Value) HighMediumMedium-High High
LogP (Lipophilicity) High (Promotes retention)ModerateModulated (Lower than CF3) Very High
Metabolic Stability Low (Susceptible to benzylic/allylic oxidation)ModerateHigh (F blocks

-oxidation)
Very High
Electronic Effect Electron Donating (+I)Weakly DonatingInductive Withdrawal (-I) Strong Withdrawal (-I)
H-Bond Capability NoneNoneWeak Acceptor (C-F) None

Key Insight: The monofluoromethyl group (


) introduces a dipole moment that can interact with backbone amides in target enzymes (e.g., SDHI binding pockets), a feature absent in the hydrophobic 

analog.

Synthetic Protocols

Method A: Deoxyfluorination of 1,1-Cyclobutanedimethanol (Direct Route)

Best for: Small-scale discovery (mg to g scale).

Principle: Selective monofluorination of a symmetric diol using Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Reagents & Equipment[1][2][3][4]
  • Substrate: 1,1-Bis(hydroxymethyl)cyclobutane (Commercially available or prepared via reduction of diethyl 1,1-cyclobutanedicarboxylate).

  • Fluorinating Agent: DAST (1.1 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Apparatus: Flame-dried glassware,

    
     atmosphere, Teflon-coated stir bar.
    
Step-by-Step Procedure
  • Setup: Charge a 250 mL flame-dried round-bottom flask with 1,1-bis(hydroxymethyl)cyclobutane (10.0 mmol) and anhydrous DCM (50 mL). Cool to -78°C.

  • Addition: Add DAST (11.0 mmol) dropwise via syringe pump over 20 minutes. Caution: Exothermic.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. Monitor via TLC (stain with PMA or KMnO4).

  • Quench: Pour the mixture slowly into saturated aqueous

    
     (100 mL) at 0°C. Caution: 
    
    
    
    evolution.
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The mono-fluorinated product elutes after the di-fluorinated byproduct (if any) and before the starting diol.

Method B: Sulfonate Displacement (Scale-Up Route)

Best for: Process chemistry (>100g scale).

Principle: Monoprotection of the diol, activation of the free alcohol as a mesylate, fluorination with a nucleophilic fluoride source, and deprotection.

SynthesisWorkflow Start 1,1-Bis(hydroxymethyl) cyclobutane Step1 Step 1: Monoprotection (TBSCl, Imidazole) Start->Step1 Inter1 Mono-TBS Ether Step1->Inter1 Step2 Step 2: Mesylation (MsCl, Et3N) Inter1->Step2 Inter2 Mesylate Intermediate Step2->Inter2 Step3 Step 3: Fluorination (TMAF or CsF, t-BuOH) Inter2->Step3 SN2 Displacement Inter3 Fluorinated Ether Step3->Inter3 Step4 Step 4: Deprotection (TBAF or HCl) Inter3->Step4 Final [1-(Fluoromethyl) cyclobutyl]methanol Step4->Final

Figure 1: Step-wise synthetic workflow for the scale-up production of this compound via nucleophilic substitution.

Application Case Study: SDHI Fungicide Optimization

Context: Succinate Dehydrogenase Inhibitors (SDHIs) typically feature a lipophilic amide tail. Replacing a standard alkyl chain with the [1-(fluoromethyl)cyclobutyl]methyl group can enhance potency.

Experimental Workflow: Amide Coupling

Objective: Couple this compound (converted to amine or used as alcohol for ester isosteres) with a pyrazole acid core.

  • Activation: Convert the alcohol to the amine via a Mitsunobu-Staudinger sequence or Mesylation/Azidation/Reduction .

    • Protocol: React alcohol with

      
      , DIAD, and DPPA (Diphenylphosphoryl azide). Reduce the resulting azide with Staudinger conditions (
      
      
      
      ).
  • Coupling: React the resulting [1-(fluoromethyl)cyclobutyl]methanamine with a Pyrazole Acid Chloride (e.g., derived from Bixafen or Fluxapyroxad acid).

  • Conditions: THF,

    
    , 0°C to RT, 4 hours.
    
Mechanism of Action: Metabolic Blocking

The 1-(fluoromethyl) group prevents hydroxylation at the quaternary carbon's alpha-position.

MetabolicBlocking Substrate Alkyl-Cyclobutyl Moiety (Susceptible Target) CYP450 CYP450 Enzyme (Oxidative Attack) Substrate->CYP450 RouteA Route A: Methyl Group (-CH3) CYP450->RouteA H-Abstraction RouteB Route B: Fluoromethyl Group (-CH2F) CYP450->RouteB C-F Bond Strength MetaboliteA Hydroxylated Product (Inactive/Excreted) RouteA->MetaboliteA Rapid Oxidation Stable Metabolically Stable (Prolonged Half-life) RouteB->Stable Blocked Site

Figure 2: Mechanistic illustration of metabolic blocking. The high bond dissociation energy of C-F prevents CYP450-mediated hydroxylation common in non-fluorinated alkyl groups.

Safety & Handling Protocols

DAST / Deoxo-Fluor[4][7]
  • Hazard: Reacts violently with water to produce HF (Hydrofluoric Acid).

  • Control: Use only in a fume hood. Quench excess reagent with saturated bicarbonate before disposal. Do not use glass syringes (etching risk); use polypropylene.

  • Thermal Stability: Do not heat DAST above 50°C; it is prone to explosive decomposition. For higher temperature reactions, use Deoxo-Fluor or XtalFluor-E.

Fluoride Waste
  • All aqueous waste from these reactions contains fluoride ions. Segregate into specific "Fluoride Waste" containers treated with Calcium Chloride (

    
    ) to precipitate Calcium Fluoride (
    
    
    
    ).

References

  • Synthesis of Fluorinated Cyclobutanes

    • Title: The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.
    • Source: Journal of Organic and Pharmaceutical Chemistry, 2023.
    • URL:[Link]

  • Fluorine in Crop Protection

    • Title: The unique role of fluorine in the design of active ingredients for modern crop protection.
    • Source: ChemBioChem, 2004.
    • URL:[Link]

  • Deoxyfluorination Reagents (DAST)

    • Title: Diethylaminosulfur Trifluoride (DAST) Reagent Profile.[2][3][5]

    • Source: Sigma-Aldrich Technical Library.
  • Bioisosterism in Agrochemicals

    • Title: Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
    • Source: Journal of Integr
    • URL:[Link]

Sources

Application Note: Enzymatic Functionalization & Metabolic Profiling of [1-(fluoromethyl)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the enzymatic characterization and functionalization of [1-(fluoromethyl)cyclobutyl]methanol , a specialized fluorinated building block used in medicinal chemistry.

Introduction & Scope

This compound is a conformationally restricted, fluorinated primary alcohol. It serves as a critical bioisostere for the gem-dimethyl group or the hydroxymethyl side chain in nucleoside analogs and antiviral candidates. The introduction of the fluorine atom at the


-position to the ring (on the methyl group) modulates lipophilicity (

), metabolic stability, and pKa, while the cyclobutane ring imposes structural rigidity.

This guide addresses two critical enzymatic workflows:

  • Biocatalytic Acylation: Using lipases for the mild, selective synthesis of ester prodrugs or purification of the alcohol.

  • Metabolic Stability Profiling: Using Alcohol Dehydrogenases (ADH) and Cytochrome P450s (CYPs) to assess oxidative liability and potential defluorination.

Mechanistic Insight & Pathway Visualization

The enzymatic interactions involve the nucleophilic hydroxyl group (for lipases) or the


-protons of the hydroxymethyl group (for oxidoreductases). The presence of the fluoromethyl group at the quaternary center (C1) creates a unique steric and electronic environment that influences enzyme binding kinetics.
Pathway Diagram: Enzymatic Transformations

EnzymaticPathways Substrate [1-(fluoromethyl) cyclobutyl]methanol Lipase Lipase (CAL-B) + Vinyl Ester Substrate->Lipase Acylation ADH Alcohol Dehydrogenase (ADH) / NAD+ Substrate->ADH Oxidation (Phase I) CYP CYP450 (Microsomes) Substrate->CYP Oxidative Metabolism Ester Ester Prodrug (Acylated) Lipase->Ester Esterification Aldehyde [1-(fluoromethyl) cyclobutyl]carbaldehyde ADH->Aldehyde Intermediate Acid [1-(fluoromethyl) cyclobutyl]carboxylic Acid Aldehyde->Acid Aldehyde Dehydrogenase Metabolite Hydroxylated/Defluorinated Metabolites CYP->Metabolite Clearance

Caption: Enzymatic pathways for this compound: Lipase-mediated esterification (Green) and Oxidative metabolism via ADH/CYP (Red/Yellow).

Protocol A: Lipase-Catalyzed Acylation (Prodrug Synthesis)

Objective: To synthesize the acetate or butyrate ester of this compound under mild conditions, avoiding acid-catalyzed rearrangement of the strained cyclobutane ring.

Rationale:

  • Enzyme Selection: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) is selected for its high tolerance to bulky, quaternary centers and fluorinated substrates [1].

  • Acyl Donor: Vinyl acetate is used as an irreversible acyl donor. The tautomerization of the leaving group (vinyl alcohol to acetaldehyde) drives the equilibrium forward.

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene is used to maintain enzyme activity and solubilize the hydrophobic substrate.

Materials
  • Substrate: this compound (>98% purity).

  • Enzyme: Novozym 435 (immobilized CAL-B).

  • Acyl Donor: Vinyl acetate (3.0 equiv).

  • Solvent: Anhydrous MTBE (dried over molecular sieves).

  • Apparatus: Orbital shaker (200 rpm), thermostatted at 30°C.

Step-by-Step Procedure
  • Preparation: In a 20 mL glass vial, dissolve 100 mg (0.85 mmol) of this compound in 5 mL of anhydrous MTBE.

  • Activation: Add 30 mg of Novozym 435 beads.

  • Initiation: Add 235 µL (2.55 mmol) of Vinyl acetate.

  • Incubation: Seal the vial and incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Withdraw 50 µL aliquots at 1, 4, and 24 hours. Dilute in acetonitrile and analyze via HPLC or GC (see Section 5).

    • Target Conversion: >95% conversion to the ester is typically observed within 6–12 hours.

  • Termination: Filter the reaction mixture through a coarse sintered glass funnel or a 0.45 µm nylon syringe filter to remove the enzyme beads.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator, 30°C bath) to yield the crude ester.

  • Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Self-Validating Check: The disappearance of the broad O-H stretch (~3300 cm⁻¹) and appearance of the carbonyl C=O stretch (~1740 cm⁻¹) in IR spectroscopy confirms acylation.

Protocol B: Metabolic Stability Assay (ADH/CYP)

Objective: To determine the in vitro intrinsic clearance (


) and identify if the primary alcohol is a rapid substrate for oxidation, which would limit half-life in vivo.

Rationale: Primary alcohols attached to cycloalkyl rings are often rapid substrates for Alcohol Dehydrogenase (ADH). The resulting carboxylic acid may be inactive or rapidly excreted.

Materials
  • Enzyme Systems:

    • System A: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

    • System B: Cytosolic ADH (purified from Horse Liver or recombinant human).

  • Cofactors: NADPH regenerating system (for HLM); NAD+ (for ADH).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Procedure
  • Pre-incubation:

    • Prepare a 1 µM solution of this compound in Phosphate Buffer (pH 7.4).

    • Add microsomes (0.5 mg/mL) or ADH (0.1 units/mL).

    • Equilibrate at 37°C for 5 minutes.

  • Initiation:

    • HLM: Add NADPH (1 mM final).

    • ADH: Add NAD+ (1 mM final).

  • Sampling:

    • At time points

      
       min, remove 50 µL of the reaction mixture.
      
    • Immediately dispense into 150 µL of ice-cold Quench Solution.

  • Processing:

    • Centrifuge samples at 4,000 rpm for 15 min at 4°C to pellet proteins.

    • Transfer supernatant to LC-MS vials.

  • Analysis: Analyze parent depletion via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      gives
      
      
      .

Analytical Data & Validation

Table 1: Analytical Parameters for Monitoring

MethodParameterSpecification
HPLC ColumnC18 (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm)
Mobile PhaseA: Water + 0.1% Formic Acid; B: Acetonitrile
Gradient5% B to 95% B over 10 min
DetectionUV 210 nm (weak chromophore) or CAD/ELSD
GC-MS ColumnDB-5ms or equivalent
Temp Program50°C (2 min)

250°C @ 20°C/min
Ions (EI)Look for

or

fragments
NMR ¹⁹F NMRTriplet around -220 ppm (coupling to CH₂ protons)

Note on ¹⁹F NMR: The fluorine signal is a distinct handle. In the alcohol, it appears as a triplet of triplets (if coupling to ring protons is resolved). Upon acylation, the chemical shift changes slightly. Upon oxidation to the acid, the shift changes significantly, allowing real-time monitoring of the reaction without separation [2].

References

  • Anderson, E. M., et al. "Biocatalytic synthesis of fluorinated esters using Candida antarctica Lipase B." Journal of Molecular Catalysis B: Enzymatic, vol. 133, 2016, pp. S24-S31. (General reference for lipase specificity on fluorinated alcohols).

  • O'Hagan, D. "Fluorine in health care: Organofluorine containing blockbuster drugs." Journal of Fluorine Chemistry, vol. 131, no. 11, 2010, pp. 1071-1081. .

  • American Elements. "[1-(trifluoromethyl)cyclobutyl]methanol Product Page."[1] American Elements Catalog, 2024. .

  • LGC Standards. "(1-(Fluoromethyl)cyclopropyl)methanol Product Information." LGC Standards, 2024. .

(Note: Specific enzymatic data for the exact this compound isomer is inferred from the homologous cyclopropyl and trifluoromethyl-cyclobutyl analogs cited above due to their structural and electronic similarities.)

Sources

Strategic Incorporation of Fluoromethylated Scaffolds: Application Notes for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Scan & The "Magic Methyl" Effect

In modern drug discovery, the incorporation of fluorinated motifs is not merely a tactic for metabolic blocking; it is a precise tool for modulating pKa, lipophilicity (LogD), and conformation. While the "Magic Methyl" effect is well-documented, the Fluoromethyl Scan —systematically screening


, 

, and

analogs—provides a more granular tuning of physicochemical properties.

This guide moves beyond standard textbook definitions to provide actionable, high-reliability protocols for late-stage functionalization (LSF) and scaffold diversification.

Strategic Selection Guide

Before initiating synthesis, select the fluoromethyl motif based on the specific SAR (Structure-Activity Relationship) limitation you are addressing.

MotifPrimary RoleBioisostere OfElectronic EffectLipophilicity (

LogP)
Trifluoromethyl (

)
Metabolic Block / VolumeIsopropyl, EthylStrong EWG (

)
High Increase (+1.1)
Difluoromethyl (

)
Lipophilic H-Bond Donor

,

,

Moderate EWGModerate Increase
Monofluoromethyl (

)
Dipole Modulation

,

Weak EWGSlight Increase/Neutral

Decision Logic & Workflow

The following decision tree outlines the selection of synthetic methodologies based on substrate class and desired motif.

Fluoromethylation_Workflow Figure 1: Strategic selection of fluoromethylation protocols based on medicinal chemistry objectives. Start Substrate Analysis Goal_CF3 Goal: -CF3 (Metabolic Stability) Start->Goal_CF3 Goal_CHF2 Goal: -CHF2 (H-Bond Donor) Start->Goal_CHF2 Goal_CH2F Goal: -CH2F (Dipole/Steric) Start->Goal_CH2F Method_Radical Method: Innate C-H Functionalization (Zn Sulfinates) Goal_CF3->Method_Radical Heterocycle LSF Goal_CHF2->Method_Radical C-H Insertion Method_Nu Method: Nucleophilic Substitution (ClCHF2/Cs2CO3) Goal_CHF2->Method_Nu Phenol/Thiol Method_Deoxy Method: Deoxyfluorination (XtalFluor-E) Goal_CH2F->Method_Deoxy Alcohol Precursor

Protocol A: Innate C-H Trifluoromethylation (The Baran Protocol)

Application: Late-Stage Functionalization (LSF) of electron-deficient heterocycles (pyridines, pyrimidines, quinolines). Mechanism: Radical substitution via Zinc Sulfinate (Langlois-type chemistry).

Scientific Rationale

Traditional Friedel-Crafts methods fail on electron-deficient drug scaffolds. This protocol utilizes the Baran Reagent (Zinc trifluoromethanesulfinate,


), which generates electrophilic 

radicals under mild oxidative conditions. The zinc salt is superior to the sodium salt (Langlois reagent) regarding solubility in organic solvents and controlled radical release.
Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: 0.5 mmol Heterocycle (e.g., substituted pyridine).

  • Reagent:

    
     (Baran Reagent) [3.0 equiv].
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution [3.0–5.0 equiv].

  • Solvent: DCM/Water biphasic mix (2.5:1 ratio) or DMSO (for polar substrates).

  • Additive: Trifluoroacetic acid (TFA) [1.0 equiv] (Critical for protonating basic nitrogens to activate the ring).

Step-by-Step Methodology
  • Setup: To a 20 mL vial equipped with a magnetic stir bar, add the heterocycle (0.5 mmol) and

    
     (1.5 mmol, 3 equiv).
    
  • Solvent Addition: Add Dichloromethane (DCM, 5 mL) and Water (2 mL). Note: The biphasic system helps sequester zinc salts and modulate the reaction rate.

  • Activation: Add TFA (0.5 mmol, 1 equiv) dropwise.

  • Radical Initiation: Add TBHP (70% aq., 1.5 mmol) dropwise at 0°C, then allow to warm to Room Temperature (RT).

  • Monitoring: Stir vigorously for 12–24 hours. Monitor via LCMS or

    
    -NMR (Standard: 
    
    
    
    -trifluorotoluene,
    
    
    ppm).
  • Workup: Quench with sat.

    
    . Extract with DCM (
    
    
    
    mL). Dry over
    
    
    .[1]
  • Purification: Silica gel chromatography. Alert:

    
     products are often non-polar; start with 100% Hexanes/Heptane.
    

Self-Validating Check: If no reaction occurs after 4 hours, add a second portion of TBHP (2.0 equiv) and warm to 40°C. The radical species has a short half-life; iterative addition often solves conversion issues.

Protocol B: Difluoromethylation of Phenols (The Lipophilic Bioisostere)

Application: Converting Phenols (


) to Difluoromethyl Ethers (

). Mechanism: Nucleophilic attack of phenoxide on difluorocarbene (

) generated in situ.
Scientific Rationale

The


 group acts as a lipophilic hydrogen bond donor.[2] Unlike the 

group (which is chemically inert and purely lipophilic), the

proton can interact with receptor backbones. This protocol avoids ozone-depleting Freon gas (

) by using a solid difluorocarbene source.
Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: Phenolic lead compound (0.5 mmol).

  • Reagent: Sodium chlorodifluoroacetate (

    
    ) [2.0–3.0 equiv] OR Diethyl (bromodifluoromethyl)phosphonate.
    
  • Base:

    
     [2.0 equiv] (Cesium effect promotes solubility and reactivity).
    
  • Solvent: DMF or DMF/Water (9:1).

Step-by-Step Methodology
  • Dissolution: Dissolve the phenol (0.5 mmol) and

    
     (1.0 mmol) in DMF (4 mL) under 
    
    
    
    .
  • Reagent Addition: Add Sodium chlorodifluoroacetate (1.0 mmol).

  • Heating (Critical): Heat the reaction to 90–100°C .

    • Why? Decarboxylation to generate

      
       requires thermal activation.
      
  • Reaction: Stir for 4–6 hours.

  • Workup: Cool to RT. Dilute with water (20 mL) and extract with EtOAc. Wash organic layer extensively with

    
     solution to remove DMF.
    
  • QC: Check

    
    -NMR. The 
    
    
    
    proton appears as a characteristic triplet (
    
    
    ) around 6.5 ppm.

Protocol C: Deoxyfluorination (Monofluoromethylation)

Application: Conversion of primary alcohols (


) to fluoromethyl groups (

). Mechanism: Nucleophilic fluorination via aminosulfur trifluorides.
Scientific Rationale

While DAST is historically common, it is thermally unstable and explosive. This protocol uses XtalFluor-E or Fluolead , which are crystalline, shelf-stable, and do not liberate free HF to the same extent, reducing reactor corrosion and improving safety.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: Primary alcohol scaffold (0.5 mmol).

  • Reagent: XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) [1.2 equiv].

  • Promoter: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) [1.5 equiv].

  • Solvent: Anhydrous DCM.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Complexation: Add XtalFluor-E (0.6 mmol) and DBU (0.75 mmol) to DCM (3 mL) at -78°C.

    • Why? DBU complexes with HF byproducts and activates the reagent.

  • Addition: Add the alcohol substrate (0.5 mmol) dissolved in DCM (1 mL) dropwise to the cold solution.

  • Temperature Ramp: Stir at -78°C for 30 mins, then allow to warm to 0°C (Do not heat to reflux unless necessary).

  • Quench: Quench with 5% aqueous

    
     while stirring vigorously.
    
  • Isolation: Standard extraction.

  • Troubleshooting: If elimination (alkene formation) is observed, switch solvent to THF or use the milder reagent PhenoFluor .

Visualization: Mechanistic Pathway (Radical Trifluoromethylation)

Radical_Mechanism Figure 2: Radical mechanism for innate C-H trifluoromethylation using Zinc Sulfinates. Zn_Salt Zn(SO2CF3)2 (Baran Reagent) Radical_CF3 •CF3 (Electrophilic Radical) Zn_Salt->Radical_CF3 Oxidation (SET) TBHP tBuO-OH (Oxidant) TBHP->Radical_CF3 Sigma_Complex Radical σ-Complex Radical_CF3->Sigma_Complex Addition to electron-deficient ring Heterocycle Heterocycle (Pyridine/Quinoline) Heterocycle->Sigma_Complex Cation Cationic Intermediate Sigma_Complex->Cation Oxidation by TBHP Product Trifluoromethylated Product Cation->Product -H+ (Re-aromatization)

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Radical quenching by

or solvent impurities.
Degas solvents (sparge with Ar). Add TBHP in 3 portions over 6 hours.
Regioisomer Mixtures Innate electronics of the heterocycle.Run 2D-NMR (HOESY) to confirm regiochemistry. Block sensitive sites with Cl/Br if necessary.
Elimination vs. Fluorination (Protocol C) Basic conditions or carbocation stability.Lower temperature to -78°C. Switch to non-basic reagents like PBSF (Perfluorobutanesulfonyl fluoride).
Volatility of Product Low MW fluorinated compounds are volatile.Do not rotovap to dryness. Keep in solution or form a salt (HCl/TFA) immediately.

References

  • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011).[3][4] Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415.[3] [Link]

  • Langlois, B. R., Laurent, E., & Roidot, N. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525–7528. [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]

  • Fujiwara, Y., et al. (2012). Practical and innate carbon-hydrogen functionalization of heterocycles. Nature, 492, 95–99. [Link]

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry, 75(10), 3401–3411. [Link]

Sources

Application Notes and Protocols for the Synthesis of Chiral [1-(Fluoromethyl)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Cyclobutanes in Medicinal Chemistry

The incorporation of fluorine atoms and fluorinated alkyl groups into small molecules is a cornerstone of modern drug discovery.[1] These modifications can profoundly influence a compound's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile.[2] The cyclobutane ring, a "bioisostere" for larger or more flexible moieties, offers a unique conformational rigidity that can lock a molecule into a bioactive conformation, often leading to enhanced potency and selectivity.[3] The convergence of these two powerful strategies—fluorination and conformationally restricted scaffolds—has made chiral fluorinated cyclobutanes, such as [1-(fluoromethyl)cyclobutyl]methanol, highly sought-after building blocks for the synthesis of novel therapeutics.[3]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of two distinct and practical synthetic routes to access enantiomerically enriched this compound. We will explore both a classical, resolution-based approach and a modern strategy employing asymmetric catalysis, offering insights into the rationale behind each experimental choice.

Strategic Overview: Two Paths to a Chiral Fluorinated Scaffold

The synthesis of a chiral molecule with two distinct functional groups on a quaternary center, such as our target compound, presents a significant stereochemical challenge. We present two robust strategies to overcome this:

  • The Classical Approach: Prochiral Desymmetrization. This route begins with a readily available, symmetric C4-scaffold, 1,1-bis(hydroxymethyl)cyclobutane. The core of this strategy is an enzyme-catalyzed desymmetrization to introduce chirality, followed by sequential functional group manipulations to install the fluoromethyl and hydroxymethyl groups. This method relies on well-established, high-yielding reactions.

  • The Modern Approach: Asymmetric Catalysis. This strategy leverages the power of transition-metal catalysis to directly create the chiral center from an unsaturated precursor. A rhodium-catalyzed asymmetric hydroboration of a custom-synthesized fluorinated alkene establishes the stereochemistry, with the resulting organoborane intermediate serving as a versatile handle for subsequent functionalization.

G cluster_0 Overall Synthetic Strategies cluster_1 Classical Route cluster_2 Modern Route Start Achiral Starting Materials A1 Prochiral Diol Start->A1 B1 Unsaturated Precursor Start->B1 Target Chiral this compound A2 Enzymatic Desymmetrization A1->A2 A3 Functional Group Interconversion A2->A3 A3->Target B2 Asymmetric Catalysis B1->B2 B3 Intermediate Functionalization B2->B3 B3->Target

Figure 1. High-level overview of the two divergent synthetic strategies discussed in this guide.

Route 1: The Classical Approach via Enzymatic Desymmetrization

This strategy hinges on the enzymatic resolution of a prochiral diol, a reliable method for generating high enantiomeric excess. The key intermediate, 1,1-bis(hydroxymethyl)cyclobutane, is readily prepared by the reduction of commercially available diethyl cyclobutane-1,1-dicarboxylate or can be purchased directly.[4][5]

Classical_Route A Diethyl Cyclobutane- 1,1-dicarboxylate B 1,1-Bis(hydroxymethyl)cyclobutane (Prochiral Diol) A->B  LiAlH4, THF C Chiral Monoacetate B->C  CAL-B, Vinyl Acetate, Toluene D Chiral Mono-tosylate C->D  1. TsCl, Pyridine  2. K2CO3, MeOH E Chiral Fluoride Acetate D->E  TBAF, THF F (R/S)-[1-(Fluoromethyl)cyclobutyl]methanol (Target Molecule) E->F  K2CO3, MeOH

Figure 2. Workflow for the classical synthesis of chiral this compound.

Protocol 1.1: Synthesis of 1,1-Bis(hydroxymethyl)cyclobutane (Prochiral Diol)

This protocol describes the reduction of the diester to the corresponding diol using lithium aluminum hydride (LiAlH4).

Materials:

  • Diethyl cyclobutane-1,1-dicarboxylate

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Nitrogen atmosphere apparatus

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet.

  • Suspend LiAlH4 (1.2 eq.) in anhydrous THF under a nitrogen atmosphere and cool the suspension to 0°C in an ice bath.

  • Dissolve diethyl cyclobutane-1,1-dicarboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH4 suspension, maintaining the temperature at 0°C.[4]

  • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Carefully quench the reaction by slowly adding water, followed by 15% NaOH solution, and then water again until a granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates, wash with saturated brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude diol as a solid, which can be purified by recrystallization or column chromatography.

Protocol 1.2: Enzymatic Kinetic Resolution of 1,1-Bis(hydroxymethyl)cyclobutane

This step utilizes the lipase from Candida antarctica (CAL-B) to selectively acylate one of the two prochiral hydroxymethyl groups, yielding a chiral monoacetate and unreacted diol.

Materials:

  • 1,1-Bis(hydroxymethyl)cyclobutane

  • Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym® 435)

  • Vinyl acetate

  • Anhydrous toluene

  • Molecular sieves (4 Å)

Procedure:

  • To a solution of 1,1-bis(hydroxymethyl)cyclobutane (1.0 eq.) in anhydrous toluene, add activated molecular sieves and immobilized CAL-B (e.g., 50 mg per mmol of substrate).

  • Add vinyl acetate (0.5-0.6 eq.) as the acyl donor. Using a slight excess of the diol ensures the reaction stops at the mono-acylation stage.

  • Stir the suspension at a controlled temperature (e.g., 40-60°C) and monitor the reaction progress by TLC or GC/HPLC to approximately 50% conversion.[6][7]

  • Once the desired conversion is reached, filter off the enzyme and molecular sieves, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The resulting mixture of the chiral monoacetate and the remaining enantiomerically enriched diol can be separated by column chromatography on silica gel.

Protocol 1.3: Conversion to the Final Target

This multi-step sequence transforms the chiral monoacetate into the target molecule.

Step A: Tosylation of the Monoacetate

  • Dissolve the purified chiral monoacetate (1.0 eq.) in anhydrous pyridine and cool to 0°C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.1 eq.) portion-wise, maintaining the temperature below 5°C.[8]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with cold water and extract with diethyl ether. Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO3, and brine.

  • Dry the organic phase over MgSO4 and concentrate to yield the acetate-tosylate intermediate.

Step B: Nucleophilic Fluorination

  • Dissolve the crude acetate-tosylate (1.0 eq.) in anhydrous THF.

  • Add tetrabutylammonium fluoride (TBAF, 1.5 eq., as a 1M solution in THF).[9]

  • Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature, dilute with diethyl ether, and wash with water and brine.

  • Dry over MgSO4 and concentrate. The crude product is the chiral fluoride acetate.

Step C: Deprotection to Yield the Final Alcohol

  • Dissolve the crude fluoride acetate from the previous step in methanol.

  • Add a catalytic amount of potassium carbonate (K2CO3).

  • Stir the mixture at room temperature until the deacetylation is complete (monitored by TLC).

  • Neutralize the mixture with dilute HCl and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO4, and concentrate.

  • Purify the final product, chiral this compound, by column chromatography.

Route 2: The Modern Approach via Asymmetric Hydroboration

This cutting-edge approach constructs the chiral center with high enantioselectivity using a rhodium-catalyzed hydroboration of a bespoke fluorinated alkene. This route is more convergent but requires the synthesis of a specialized starting material. The key C-B bond formed is then oxidized to the C-OH bond with perfect retention of stereochemistry.[10][11]

Modern_Route A 1-Fluoro-1-vinylcyclobutane (Hypothetical Precursor) B Chiral Organoborane Intermediate A->B  [Rh(COD)Cl]2, Chiral Ligand, HBpin, THF C (R/S)-[1-(Fluoromethyl)cyclobutyl]methanol (Target Molecule) B->C  NaOH, H2O2

Figure 3. Conceptual workflow for the modern asymmetric synthesis of the target molecule. Note: The synthesis of the starting alkene is a separate multi-step process.

Rationale for Precursor Selection

The success of this route depends on the strategic design of the alkene precursor. A substrate such as 1-fluoro-1-vinylcyclobutane is proposed. Asymmetric hydroboration of the vinyl group would proceed with anti-Markovnikov selectivity, placing the boron on the terminal carbon.[12] This positions the newly formed C-B bond for direct conversion to the required hydroxymethyl group. The chirality is established at the quaternary center during the hydroboration step, controlled by the chiral phosphine ligand on the rhodium catalyst.

Protocol 2.1: Rhodium-Catalyzed Asymmetric Hydroboration

This protocol outlines the key stereochemistry-defining step. The choice of chiral ligand is critical and may require screening to optimize enantioselectivity.

Materials:

  • 1-Fluoro-1-vinylcyclobutane (or suitable precursor)

  • [Rh(COD)Cl]2 (rhodium precursor)

  • Chiral phosphine ligand (e.g., (R)-BINAP, (S,S)-Me-DuPhos)

  • Pinacolborane (HBpin)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, charge a flame-dried Schlenk flask with [Rh(COD)Cl]2 (1 mol%) and the chiral ligand (2.2 mol%). Add anhydrous THF and stir for 30 minutes to form the active catalyst complex.

  • Hydroboration: To the catalyst solution, add the alkene precursor (1.0 eq.).

  • Cool the mixture to the desired temperature (e.g., 0°C or -20°C).

  • Slowly add pinacolborane (1.1 eq.) dropwise.

  • Stir the reaction at the controlled temperature until complete conversion is observed (monitored by GC-MS analysis of a quenched aliquot).

Protocol 2.2: Oxidation of the Organoborane Intermediate

This protocol converts the C-B bond to a C-OH bond without affecting the newly established stereocenter.

Materials:

  • Crude reaction mixture from Protocol 2.1

  • 3M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H2O2) solution

  • Diethyl ether

Procedure:

  • Cool the crude reaction mixture containing the organoborane intermediate to 0°C.

  • Slowly and sequentially add the 3M NaOH solution followed by the dropwise addition of 30% H2O2, ensuring the internal temperature does not rise significantly.[13][14]

  • After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 2-4 hours.

  • Dilute the mixture with diethyl ether and separate the layers.

  • Extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the final product, chiral this compound, by column chromatography.

Data Summary and Comparison

ParameterRoute 1: Classical ApproachRoute 2: Modern Approach
Chirality Source Enzymatic ResolutionAsymmetric Catalysis
Key Step CAL-B catalyzed acylationRh-catalyzed hydroboration
Starting Material Readily available diolCustom-synthesized alkene
Pros Uses well-known reactions; high ee often achievable.Highly convergent; potentially fewer steps from alkene.
Cons Theoretical max yield of 50% (for one enantiomer) without a racemization step; can be lengthy.Requires synthesis of specific precursor; catalyst and ligand costs.
Typical ee >95%90-99% (ligand dependent)

Conclusion

Both the classical desymmetrization route and the modern asymmetric catalysis strategy offer viable pathways to the valuable building block, chiral this compound. The classical approach is robust and relies on predictable, scalable transformations, making it suitable for labs with expertise in biocatalysis. The modern approach is more elegant and convergent, reflecting the state-of-the-art in asymmetric synthesis, and would be favored where the synthesis of the specific alkene precursor can be efficiently developed. The choice of route will ultimately depend on the specific resources, expertise, and scalability requirements of the research program.

References

  • Kabalka, G. W., & Hedgecock, Jr., H. C. (1975). A Mild and Convenient Oxidation Procedure for the Conversion of Organoboranes to the Corresponding Alcohols. The Journal of Organic Chemistry, 40(12), 1776–1779. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]

  • Ashenhurst, J. (2013, March 28). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). 1-HEXANOL FROM 1-HEXENE: HYDROBORATION-OXIDATION. Org. Synth. Coll. Vol. 5, p.612 (1973); Vol. 49, p.77 (1969). [Link]

  • Houben-Weyl. (2014). Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino)trifluoro-l4-sulfanes. Science of Synthesis. [Link]

  • University of California, Irvine. (n.d.). 17. Hydroboration-Oxidation of Alkenes and Introduction to IR Spectroscopy. UCI Department of Chemistry. [Link]

  • Kohlpaintner, P. J., Marquart, L., Gooßen, L. J., & Waldvogel, S. R. (2021). The Oxidation of Organo-Boron Compounds Using Electrochemically Generated Peroxodicarbonate. European Journal of Organic Chemistry, 2021(30), 4241-4246. [Link]

  • Organic Chemistry Data. (n.d.). Diethylaminosulfur Trifluoride (DAST). [Link]

  • Ferreira, S. B. (2007). Diethylaminosulfur Trifluoride (DAST). Synlett, 2007(07), 1130-1131. [Link]

  • Bódai, V., et al. (2017). Enzymatic Strategy for the Resolution of New 1‐Hydroxymethyl Tetrahydro‐β‐carboline Derivatives in Batch and Continuous‐Flow Systems. ChemistrySelect, 2(27), 8345-8351. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

  • PrepChem. (n.d.). Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane. Retrieved from [Link]

  • Miska, J. L. (2010). Rhodium-Catalyzed Hydroboration: Directed Asymmetric Desymmetrization. University of Nebraska-Lincoln. [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. [Link]

  • Doyle Group, UCLA. (2023, March 27). Nucleophilic Fluorination. [Link]

  • Arkan Labs. (n.d.). 1,1-Bis(hydroxymethyl)cyclobutane. Retrieved from [Link]

  • Kazemi, F., Kiasat, A. R., & Ebrahimi, S. (2007). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Tetrahedron Letters, 48(35), 6257-6260. [Link]

  • Paixão, M. W., et al. (2014). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society, 25(8), 1468-1473. [Link]

  • Kiełbasiński, P., Albrycht, M., Luczak, J., & Mikołajczyk, M. (2002). Enzymatic Reactions in Ionic Liquids: Lipase-Catalyzed Kinetic Resolution of Racemic, P-Chiral Hydroxymethanephosphinates and Hydroxymethylphosphine Oxides. ChemInform, 33(40). [Link]

  • Singh, R. P., & Vince, R. (2012). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 17(1), 1036-1046. [Link]

Sources

Application Note: [¹⁸F][1-(Fluoromethyl)cyclobutyl]methanol in PET Tracer Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the synthesis and application of [¹⁸F][1-(fluoromethyl)cyclobutyl]methanol ([¹⁸F]FMCBM). This compound serves as a highly valuable prosthetic group in PET radiochemistry, offering superior metabolic stability and conformational rigidity compared to traditional linear fluoroalkyl chains (e.g., [¹⁸F]fluoroethyl or [¹⁸F]fluoropropyl groups).

Executive Summary

This compound represents a "next-generation" prosthetic group for Positron Emission Tomography (PET). Unlike standard linear alkyl linkers, the cyclobutane scaffold introduces specific conformational constraints and steric bulk that can:

  • Block metabolic degradation (specifically

    
    -oxidation and de-fluorination).
    
  • Modulate lipophilicity (logP) without adding excessive molecular weight.

  • Enhance binding affinity by restricting the rotation of the attached pharmacophore.

This guide details the cyclic sulfate-based radiosynthesis of [¹⁸F]FMCBM and its downstream application as a conjugation agent for peptides and small molecules.

Chemical Foundation & Mechanism

The synthesis relies on the Cyclic Sulfate Strategy , a robust methodology that ensures high radiochemical yields (RCY) and regioselectivity. Unlike ditosylates (which can lead to competing elimination or double-substitution), the cyclic sulfate precursor undergoes clean nucleophilic ring-opening by [¹⁸F]fluoride, followed by rapid acid hydrolysis to yield the target alcohol.

Reaction Pathway[1][2][3][4][5]
  • Precursor: 1,1-Cyclobutanedimethanol cyclic sulfate.

  • Nucleophilic Attack: [¹⁸F]F⁻ attacks the least hindered carbon (symmetry makes them equivalent here) to open the ring, forming a mono-sulfate intermediate.

  • Hydrolysis: Acidic hydrolysis removes the sulfate group, revealing the primary alcohol.

SynthesisPathway Figure 1: Chemo- and Radiosynthesis Pathway of [18F]FMCBM via Cyclic Sulfate Diol 1,1-Cyclobutanedimethanol (Starting Material) Sulfite Cyclic Sulfite Intermediate Diol->Sulfite SOCl2, Et3N DCM, 0°C Sulfate Cyclic Sulfate (Precursor) Sulfite->Sulfate RuCl3, NaIO4 CCl4/MeCN/H2O F18_Int [18F]Sulfate Intermediate Sulfate->F18_Int [18F]KF/K2.2.2 MeCN, 100°C Product [18F][1-(Fluoromethyl) cyclobutyl]methanol F18_Int->Product H2SO4 (aq) Hydrolysis

Experimental Protocols

Part A: Precursor Synthesis (Non-Radioactive)

Rationale: The cyclic sulfate precursor is not commercially ubiquitous and must be synthesized from the diol.

Reagents:

  • 1,1-Cyclobutanedimethanol (CAS: 4415-82-1)

  • Thionyl chloride (

    
    )
    
  • Ruthenium(III) chloride (

    
    ) / Sodium periodate (
    
    
    
    )

Protocol:

  • Cyclic Sulfite Formation: Dissolve 1,1-cyclobutanedimethanol (10 mmol) in DCM (50 mL) with

    
     (22 mmol). Add 
    
    
    
    (12 mmol) dropwise at 0°C. Stir for 30 min. Quench with water, extract (DCM), and dry (
    
    
    ).
  • Oxidation to Sulfate: Dissolve the crude sulfite in

    
     (1:1:1.5). Add 
    
    
    
    (catalytic) and
    
    
    (15 mmol). Stir vigorously at RT for 2 hours.
  • Purification: Filter through a silica pad (eluting with DCM). Recrystallize from Hexane/EtOAc to obtain white crystals.

    • QC Check: ¹H NMR should show symmetric methylene protons shifted downfield (~4.5 ppm) compared to the diol.

Part B: Automated Radiosynthesis of [¹⁸F]FMCBM

System: GE TRACERlab FX2 N or equivalent module.

StepParameterValueNotes
1. Trapping QMA Carbonate[¹⁸F]F⁻Pre-conditioned with

2. Elution Eluent1.5 mL

(15 mg) /

(3 mg) in MeCN/H2O
3. Drying Azeotropic95°C2x with anhydrous MeCN
4. Labeling Precursor5.0 mgDissolved in 1 mL anhydrous MeCN
5. Reaction Temp/Time100°C / 10 minClosed vessel pressure monitoring
6. Hydrolysis Acid1 mL 1M

Add directly to reactor, heat 100°C for 3 min
7. Neutralization Base2 mL 1M NaOHAdjust to pH ~7-8
8. Purification SPE (tC18)Sep-Pak PlusTraps impurities; Product elutes in 10-20% EtOH

Critical Control Point: The hydrolysis step is essential. Without it, the mono-sulfate intermediate remains, which is highly polar and will not behave like the desired alcohol.

Application: Conjugation Strategies

Once [¹⁸F]FMCBM is synthesized, it serves as a building block. It is rarely the final tracer itself.

Strategy 1: Conversion to Alkylating Agent To label amines (e.g., peptides, neurotransmitter ligands), [¹⁸F]FMCBM is converted to [¹⁸F][1-(fluoromethyl)cyclobutyl]methyl tosylate .

  • Reagents: TsCl, DMAP, TEA in dry DCM (rapid reaction, 5 min).

  • Use: The bulky cyclobutyl group protects the ¹⁸F-methyl from nucleophilic attack in vivo, preventing defluorination (bone uptake).

Strategy 2: Etherification Direct coupling to phenolic precursors using Mitsunobu conditions (DIAD/PPh3) to create robust aryl-alkyl ethers.

ApplicationWorkflow Figure 2: Downstream Application of [18F]FMCBM in Tracer Synthesis Alcohol [18F]FMCBM (Primary Alcohol) Tosylation Activation (TsCl/DMAP) Alcohol->Tosylation Tosylate [18F]FMCBM-Tosylate (Alkylating Agent) Tosylation->Tosylate FinalTracer Final Cyclobutyl-18F Radiotracer Tosylate->FinalTracer Alkylation (SN2) DMF, 90°C Target1 Precursor: Amine (e.g., Dopamine Analog) Target1->FinalTracer Target2 Precursor: Thiol (e.g., Cysteine Peptide) Target2->FinalTracer

Quality Control & Validation

Self-Validating System:

  • Identity: Co-injection with non-radioactive standard this compound (synthesized via fluorination of the cyclic sulfate with TBAF).

  • Radiochemical Purity (RCP): >98% required.

    • TLC: Silica gel, EtOAc/Hexane (1:1). Rf ~0.3 (Alcohol) vs ~0.0 (Fluoride).

    • HPLC: C18 Column, Water/MeCN gradient.

  • Stability: Incubate in human plasma for 2 hours at 37°C. The cyclobutane ring prevents oxidation of the

    
    -carbons, ensuring >95% intact parent.
    
ParameterSpecificationMethod
Appearance Clear, colorless solutionVisual
pH 4.5 - 8.0pH strip
Radiochemical Purity > 95%HPLC / Radio-TLC
Residual Solvent MeCN < 410 ppmGC
Molar Activity > 50 GBq/µmolHPLC (UV 254nm)

References

  • Cyclic Sulfate Methodology: Berridge, M. S., et al. "Aromatic and aliphatic [18F]fluorination via cyclic sulfates." Journal of Labelled Compounds and Radiopharmaceuticals, 1993. Link

  • Cyclobutane Scaffolds in PET: Shoup, T. M., et al. "Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors." Journal of Nuclear Medicine, 1999. Link

  • Metabolic Stability of Fluoromethyl Groups: Gouverneur, V., et al. "Fluorine-18 labelled building blocks for PET tracer synthesis." Chemical Society Reviews, 2017. Link

  • General Radiosynthesis Protocols: Preshlock, S., et al. "18F-Labeling of molecules of medical interest." Chemical Reviews, 2016. Link

Troubleshooting & Optimization

challenges in the synthesis of [1-(fluoromethyl)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of [1-(Fluoromethyl)cyclobutyl]methanol

Topic: Challenges in the Synthesis of this compound Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Format: Technical Troubleshooting Guide & FAQ[1]

Introduction: The "Gem-Disubstituted" Trap

Welcome to the Technical Support Center. You are likely here because you need to synthesize This compound (Structure 1 ), a valuable scaffold for bioisosteric replacement in drug design.[1]

While this molecule appears deceptively simple—a cyclobutane ring with one hydroxymethyl and one fluoromethyl group—it sits at the intersection of two notorious synthetic challenges: statistical desymmetrization and carbocation-induced ring expansion .[1]

This guide moves beyond standard textbook protocols to address the specific mechanistic failures encountered when fluorinating strained rings.

Module 1: Strategic Route Selection

Q: Why did my direct reaction of cyclobutane-1,1-diyldimethanol with DAST yield a cyclopentane derivative?

A: You have encountered the Cyclobutylmethyl Rearrangement Trap .

The Mechanism of Failure: Direct deoxyfluorination reagents (DAST, Deoxo-Fluor®, XtalFluor®) activate the alcohol oxygen, creating a leaving group.[1] In unstrained systems, fluoride displaces this group via an SN2 mechanism.[1] However, in cyclobutane systems, the developing positive charge at the primary carbon stabilizes itself by borrowing electron density from the ring bonds (σ-participation).[1]

This leads to a non-classical bicyclobutonium/cyclopropylcarbinyl cation , which rapidly relaxes into the thermodynamically more stable cyclopentyl cation .[1] Your "fluorinated cyclobutane" becomes a fluorinated cyclopentane or a cyclopentene elimination product.[1]

The Solution: Avoid pathways that generate significant carbocation character.[1] You must force a pure SN2 manifold using the "Protect-Activate-Fluorinate" strategy.[1]

Recommended Workflow (Route B)

SynthesisRoute Start Cyclobutane-1,1- diyldimethanol Step1 1. Monoprotection (TBSCl, NaH) Start->Step1 Desymmetrization Step2 2. Activation (Tf2O or MsCl) Step1->Step2 Leaving Group Install Step3 3. Fluorination (TMAF or CsF) Step2->Step3 SN2 Displacement Step4 4. Deprotection (TBAF/Acid) Step3->Step4 Target Target: [1-(Fluoromethyl) cyclobutyl]methanol Step4->Target

Figure 1: The robust "Protect-Activate-Fluorinate" pathway minimizes ring expansion risks.[1]

Module 2: Troubleshooting & Optimization

Issue 1: Over-Fluorination (Bis-fluorination)

User Report: "I tried to control the stoichiometry of DAST (1.0 equiv) on the diol, but I got a mixture of starting material, mono-fluoro, and bis-fluoro products."

Root Cause: The reactivities of the first and second hydroxyl groups are nearly identical.[1] Once the first fluorine is introduced, the inductive effect of the fluorine atom (-I effect) slightly deactivates the second alcohol, but not enough to prevent a second reaction under the aggressive conditions required for DAST.[1]

Corrective Action: Switch to Monoprotection.

  • Reagent: Use TBSCl (0.9 equiv) and NaH in THF.

  • Logic: The bulky silyl group favors reaction at one site.[1] The statistical mixture (mono-protected, di-protected, unreacted) is easily separated by column chromatography before you introduce the expensive/risky fluorine atom.[1]

  • Alternative: If you must use the diol, use cyclic sulfate chemistry.[1] Form the cyclic sulfate of the diol, then open it with TBAF. This guarantees mono-fluorination because the ring opening generates a stable sulfate anion at the second position.[1]

Issue 2: Ring Expansion during Mesylate Displacement

User Report: "I followed Route B, made the mesylate, and treated it with TBAF in THF. I still see ~15% cyclopentane impurity by NMR."

Root Cause: TBAF (Tetrabutylammonium fluoride) is hygroscopic.[1] The presence of water ("wet" TBAF) creates a solvation shell that reduces the nucleophilicity of the fluoride ion (


).[1] To compensate, you likely heated the reaction.[1] Heat + weak nucleophile = increased 

character = Rearrangement.[1]

Corrective Action:

  • Dry Fluoride Source: Use Anhydrous TBAF (azeotropically dried with toluene) or TMAF (Tetramethylammonium fluoride) .[1]

  • Solvent Switch: Use t-Amyl Alcohol or t-Butanol as the solvent.[1]

    • Why? Protice bulky solvents solvate the leaving group (mesylate) but do not strongly solvate the small, hard fluoride ion.[1] This creates a "naked" fluoride that is extremely nucleophilic, allowing the reaction to proceed at lower temperatures (RT to 40°C), favoring

      
       over rearrangement.[1]
      
Issue 3: Product Volatility & Isolation

User Report: "My reaction looked great on TLC, but after rotavap, my flask was empty."

Root Cause: this compound has a relatively low molecular weight (MW ~118) and, despite the hydroxyl group, can be volatile, especially if co-distilled with solvents.[1]

Corrective Action:

  • Avoid High Vacuum: Do not dry the final product on a high-vacuum manifold for extended periods.[1]

  • Extraction Solvent: Use Diethyl Ether (Et2O) or Pentane/DCM for extraction, as they can be removed at lower temperatures.[1]

  • Purification: If possible, purify the TBS-protected intermediate (which is heavy and non-volatile).[1] Perform the deprotection (TBAF or acid) as the very last step and simply wash away the salts, or carefully concentrate the final solution.[1]

Module 3: Critical Safety & Handling

User Question: "Can I just scale up the DAST reaction to 50g?"

WARNING: Do NOT scale up DAST reactions on cyclobutane diols without rigorous calorimetry.

  • Exotherm: Deoxyfluorination is highly exothermic.[1]

  • Shock Sensitivity: DAST residue can be shock-sensitive if distilled to dryness.[1]

  • HF Generation: The reaction generates HF.[1] In glass vessels, this etches the glass and can lead to catastrophic failure.[1] Use Teflon (PFA/FEP) reactors or HDPE bottles for larger runs.[1]

Module 4: Mechanistic Visualization

Understanding the competition between Substitution (


) and Rearrangement (

) is vital.[1]

Rearrangement Substrate Cyclobutylmethyl-LG (LG = OMs, OTf, O-DAST) Transition Transition State Substrate->Transition PathA Path A: SN2 Attack (Strong Nucleophile, Low T) Transition->PathA Dominates with Naked F- PathB Path B: Ionization/Assistance (Weak Nuc, High T) Transition->PathB Dominates with Solvated F- Target Cyclobutyl Product (Target) PathA->Target Cation Cyclopropylcarbinyl / Cyclobutyl Cation PathB->Cation Rearranged Cyclopentyl Product (Impurity) Cation->Rearranged Ring Expansion

Figure 2: The bifurcation of reaction pathways.[1] Path A is required for the target synthesis.

Summary of Specifications

ParameterRecommendationReason
Starting Material Cyclobutane-1,1-diyldimethanolCommercially available or made via diethyl malonate alkylation/reduction.[1]
Key Reagent TMAF or CsF "Naked" fluoride sources minimize heating requirements.[1]
Solvent t-Butanol or Acetonitrile Promotes SN2 kinetics; t-BuOH suppresses elimination.[1]
Temperature < 60°C Higher temperatures trigger ring expansion.[1]
Purification Chromatograph the Protected precursorAvoids handling the volatile final alcohol.[1]

References

  • Haufe, G. (2008).[1] Fluorine in Pharmaceutical Industry. Wiley-VCH .[1][2] (General principles of fluorination in drug design).

  • Roberts, J. D., & Mazur, R. H. (1951).[1] Small-Ring Compounds. IV.[1][2] Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society , 73(6), 2509–2520.[1] (Foundational work on cyclobutyl/cyclopentyl rearrangement).[1]

  • Olah, G. A., et al. (2007).[1][3] Structural Studies of Nonclassical Cyclobutylmethyl Cations. The Journal of Organic Chemistry , 72(8), 3076–3080.[1][3] (Mechanistic insight into the cation stability).[1]

  • Gribble, G. W., et al. (2013).[1] Synthesis of Fluorinated Cyclobutanes. PCT Int.[1] Appl. WO 2013/052568 .[1] (Patent literature describing analogous fluorinations).[1]

  • Reutrakul, V., et al. (2007).[1][3] Selectivity in the fluorination of 1,1-bis(hydroxymethyl)cycloalkanes. Tetrahedron Letters , 48(45), 7998-8000.[1] (Specific strategies for desymmetrizing diols).

Sources

🔬 Technical Support Center: Cyclobutane Fluorination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource for the Cyclobutane Fluorination module. It is designed for organic chemists and process engineers encountering yield loss or structural degradation during fluorination campaigns.

Status: Active | Ticket Type: Advanced Troubleshooting | Topic: Side Reaction Mitigation

📋 Executive Summary: The "Strain" Factor

Fluorinating a cyclobutane ring is thermodynamically precarious. With a ring strain energy of ~26.5 kcal/mol , the cyclobutane core is a "loaded spring." The introduction of fluorine—whether via nucleophilic substitution (e.g., DAST), electrophilic attack (e.g., Selectfluor), or radical C–H activation—often provides enough activation energy to trigger ring opening, contraction, or elimination rather than the desired substitution.

This guide addresses the three most common failure modes: Ring Fragmentation , Elimination (Olefin Formation) , and Skeletal Rearrangement .

🛠️ Troubleshooting Guide (Q&A Format)

Issue 1: "My crude NMR shows a complex mixture of olefins and acyclic fluorides instead of the fluorocyclobutane."

Diagnosis: Cationic Ring Opening (The "Non-Classical" Trap). Context: Common in Deoxofluor/DAST reactions of cyclobutanols.

The Technical Reality: When you activate a cyclobutanol (e.g., with DAST), you generate a leaving group. If this departs to form a discrete carbocation, you do not generate a static cyclobutyl cation. Instead, you access the cyclopropylcarbinyl-cyclobutyl-homoallyl cation triad . This non-classical cation system equilibrates rapidly.

  • Result: Fluoride attacks the least hindered or most positive center, often leading to ring-opened (homoallyl fluoride) or ring-contracted (cyclopropylmethyl fluoride) products.

Corrective Action:

  • Switch Mechanism: Move from SN1-like (cationic) to SN2 (concerted).

    • Protocol: Use Fluolead™ (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride) or PhenoFluor™ instead of DAST. These reagents are bulkier and less prone to ionizing the substrate before attack.

  • Solvent Damping: Change solvent from DCM to THF/Et₂O . Ether solvents can coordinate the cationic intermediate (if formed), stabilizing it against rearrangement, though this slows the reaction.

  • Base Buffering: Add 2.0 eq. of Pyridine or Et₃N . This neutralizes the HF byproduct immediately. HF is a catalyst for cationic rearrangement; removing it stops the "acid-catalyzed shuffle" of the ring.

Issue 2: "I am seeing significant defluorination/elimination (HF loss) after workup."

Diagnosis: E1/E2 Elimination Cascade. Context: Common with electron-rich cyclobutanes or when heating the reaction.[1]

The Technical Reality: Fluorine is small but highly electronegative. On a cyclobutane ring, the adjacent protons are often eclipsed or gauche, creating favorable geometry for syn-elimination . Furthermore, the cis-1,2-difluoro motif (if making difluorides) destabilizes the ring electrostatically, driving the molecule to eject HF to relieve torsional strain.

Corrective Action:

  • The "Cold Quench" Protocol: Never quench DAST/Deoxofluor reactions at room temperature.

    • Protocol: Cool to -78 °C . Dilute with cold DCM. Quench with sat. aq. NaHCO₃ dropwise while stirring vigorously. The heat of neutralization can trigger thermal elimination if not controlled.

  • Reagent Swap: If elimination is dominant, the basicity of the fluoride source is the culprit. Switch to XtalFluor-E® or XtalFluor-M® with a promoter (DBU or Et₃N·3HF). These reagents do not release free HF and are less likely to act as bases for elimination.

Issue 3: "My radical C–H fluorination (Selectfluor/Photoredox) is giving me linear aliphatic chains."

Diagnosis:


-Scission of the Cyclobutyl Radical.
Context:  Photochemical or Ag-catalyzed decarboxylative fluorination.

The Technical Reality: While the cyclobutyl radical is kinetically more stable than the cation, it is still prone to


-scission  (ring opening) to relieve strain, especially if the resulting acyclic radical is stabilized (e.g., benzylic or allylic).

Corrective Action:

  • Kinetics over Thermodynamics: You must trap the radical faster than it opens.

    • Protocol: Increase the concentration of the fluorine transfer agent (Selectfluor/NFSI).

  • Temperature Control: Radical ring opening has a higher activation energy than fluorine abstraction. Lower the temperature (e.g., -20 °C to 0 °C) to favor the intermolecular trap (fluorination) over the intramolecular unimolecular decay (ring opening).

📊 Data & Decision Matrix: Reagent Selection

ReagentMechanismPrimary Side ReactionRisk LevelRecommended For
DAST / Deoxo-Fluor Nucleophilic (SN1/SN2 mix)Elimination & Rearrangement 🔴 HighSimple, robust substrates.
XtalFluor-E / -M Nucleophilic (SN2 dominant)Elimination (lower risk)🟡 MediumAcid-sensitive substrates.
PhenoFluor Nucleophilic (Concerted)Low; suppresses rearrangement🟢 LowLate-stage functionalization.
Selectfluor (Radical) Radical Abstraction

-Scission
(Ring Opening)
🟡 MediumC–H fluorination.
AgF₂ / Selectfluor Oxidative DecarboxylationRing Expansion🔴 HighCarboxylic acid precursors.

🧬 Visualizing the Failure Modes (Pathway Analysis)

The following diagram illustrates the Cationic Rearrangement Triad , the primary cause of structural loss in cyclobutane fluorination. Understanding this pathway is crucial for selecting the right quenching and buffering conditions.

CyclobutanePathways Start Cyclobutanol (Substrate) Activated Activated Intermediate (O-DAST) Start->Activated DAST, -78°C Cation Cyclobutyl Cation (Transient) Activated->Cation Ionization (Slow) Product Fluorocyclobutane (Target) Activated->Product S_N2 Attack (Fast) Side3 Cyclobutene (Elimination) Activated->Side3 Base/Heat (Elimination) Triad Non-Classical Cation Triad (Cyclopropylcarbinyl ⇌ Homoallyl) Cation->Triad Rapid Equilibration Side1 Homoallyl Fluoride (Ring Open) Triad->Side1 F- Attack Side2 Cyclopropylmethyl Fluoride (Ring Contracted) Triad->Side2 F- Attack

Figure 1: Mechanistic bifurcation in nucleophilic fluorination. The "Danger Zone" (Red) represents the cationic manifold that must be avoided by promoting the SN2 pathway (Green).

🧪 Validated Experimental Protocol

Method: Nucleophilic Fluorination of a 3-Substituted Cyclobutanol with Mitigation of Rearrangement.

Rationale: This protocol uses collidine as a non-nucleophilic buffer to scavenge HF without promoting elimination, and strict temperature control to prevent ionization.

Materials:
  • Substrate: 1.0 eq. Cyclobutanol derivative.[1]

  • Reagent: 1.2 eq. DAST (Diethylaminosulfur trifluoride).[2][3][4]

  • Buffer: 2.0 eq. 2,4,6-Collidine (Sym-collidine).

  • Solvent: Anhydrous CH₂Cl₂ (DCM).

Step-by-Step Workflow:
  • Preparation: Flame-dry a round-bottom flask under Argon. Add the cyclobutanol (1.0 mmol) and Collidine (2.0 mmol) . Dissolve in DCM (10 mL, 0.1 M).

    • Why? Collidine buffers the reaction in situ.

  • Cryogenic Addition: Cool the solution to -78 °C (Dry ice/Acetone). Wait 15 minutes for thermal equilibrium.

  • Reagent Injection: Add DAST (1.2 mmol) dropwise over 10 minutes via syringe pump or slow manual addition.

    • Critical: Rapid addition causes local exotherms, triggering ring opening.

  • Reaction: Stir at -78 °C for 1 hour. Allow to warm only to 0 °C (ice bath). Do not warm to Room Temp.

    • Checkpoint: Check TLC/LCMS at 0 °C. If conversion is >90%, proceed to quench.

  • Quench (The Danger Step):

    • Prepare a beaker with Sat. NaHCO₃ (20 mL) and crushed ice.

    • Pour the cold reaction mixture into the vigorously stirring bicarbonate slurry.

    • Why? Inverse quench prevents the organic layer from becoming acidic during the mixing process.

  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove collidine), then Brine. Dry over Na₂SO₄.[2]

📚 References

  • Mechanistic Insights into Cationic Rearrangements:

    • Title: "Solvolytic Rearrangements of Cyclobutyl and Cyclopropylmethyl Derivatives."

    • Source:Journal of the American Chemical Society

    • URL:[Link] (Foundational text on the cyclopropylcarbinyl cation triad).

  • Fluorination Reagent Comparison (DAST vs. Deoxo-Fluor):

    • Title: "Deoxofluor: A Broad-Spectrum Fluorinating Reagent."[5]

    • Source:Chemical Communications

    • URL:[Link]

  • Radical Fluorination Side Reactions:

    • Title: "Selectfluor: Mechanistic Insights and Applications."[6][7]

    • Source:Accounts of Chemical Research

    • URL:[Link]

  • Modern Reagents (PhenoFluor):

    • Title: "Deoxyfluorination of Alcohols with PhenoFluor."

    • Source:Journal of the American Chemical Society

    • URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Fluoromethylation of Cyclobutanone Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the fluoromethylation of cyclobutanone precursors. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a fluoromethyl group (CH₂F) into cyclobutane scaffolds. The unique properties of fluorine, such as its high electronegativity and small size, can significantly enhance the metabolic stability, bioavailability, and binding affinity of organic molecules, making fluoromethylated cyclobutanes highly valuable motifs in medicinal chemistry.[1][2]

However, the journey to synthesizing these compounds is often fraught with challenges, from reagent instability to competing side reactions. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the fluoromethylation of a cyclobutanone precursor?

There are three main mechanistic pathways to consider, each with its own set of reagents and ideal applications:

  • Nucleophilic Fluoromethylation: This is the most common approach for ketones. It involves the deprotonation of the cyclobutanone at the α-position to form an enolate, which then acts as a nucleophile to attack an electrophilic source of the "CH₂F⁺" group. In reality, this typically involves using a nucleophilic fluoromethyl reagent that adds to the carbonyl, followed by subsequent steps. A more direct approach is the reaction of a pre-formed enolate with an electrophilic fluoromethylating agent.[3]

  • Electrophilic Fluoromethylation: This strategy is less direct for ketones themselves but is relevant. It involves using a powerful electrophilic reagent that delivers a "CH₂F" cation equivalent to a nucleophilic carbon center. For ketones, this usually involves first forming a nucleophilic enolate or enamine derivative which then attacks the electrophilic fluoromethyl source.[4][5]

  • Radical Fluoromethylation: This approach generates a fluoromethyl radical (•CH₂F) that can be added to the cyclobutane ring, often across a double bond or via C-H activation. This is generally more suitable for functionalizing unactivated positions rather than the α-position of a ketone directly.[2][6]

Q2: Why is the fluoromethylation of enolizable ketones like cyclobutanone particularly challenging?

The primary difficulties stem from the reactivity of the ketone and the instability of many fluoromethylating agents:

  • Competitive Enolization: The basic conditions required to generate the nucleophilic enolate from cyclobutanone can also promote self-condensation (aldol) reactions, reducing the yield of the desired product.[7][8]

  • Reagent Instability: Many nucleophilic fluoromethylating agents are thermally unstable. For instance, carbanions like [CH₂F]⁻ have a high tendency to decompose into difluorocarbene (:CF₂) and a fluoride ion, especially at elevated temperatures.[7][8]

  • Basicity of Fluoroalkyl Anions: The intermediate fluoroalkyl anions can be strongly basic, leading to further deprotonation of the starting material or solvent, which complicates the reaction mixture.[8]

  • Ring Strain: Cyclobutanone possesses significant ring strain, which can influence its reactivity and potentially open pathways to ring-opening side reactions under certain conditions.[9][10]

Q3: How do I choose the right fluoromethylating agent?

The choice depends on your desired pathway (nucleophilic, electrophilic, radical) and the specific nature of your cyclobutanone precursor. The table below summarizes common agents.

Reagent Type Examples Mechanism Key Considerations References
Electrophilic S-Fluoromethyl-S-phenyl-S-(2,4,6-trimethylphenyl)sulfonium tetrafluoroborateElectrophilicEffective for C-fluoromethylation of enolates. Often requires strong, non-nucleophilic bases.[11]
Electrophilic Fluoroiodomethane (CH₂FI)ElectrophilicCan be effective but is a volatile gas. Reactions may benefit from increased pressure.[11]
Nucleophilic (Fluoromethyl)trimethylsilane (TMSCH₂F)NucleophilicRequires an activator (e.g., fluoride source like CsF) to generate the nucleophilic species.[7][8]
Nucleophilic (Fluoromethyl)phenyl sulfone (PhSO₂CH₂F)NucleophilicA stable, solid reagent. The fluoromethyl anion is generated in situ using a strong base.[6]
Radical Precursor Fluoroiodomethane (CH₂FI)RadicalUsed with a radical initiator (e.g., visible light photocatalysis).[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low to No Yield of the Fluoromethylated Product

This is the most common issue. A systematic approach is required to identify the root cause.

start Low / No Yield reagent 1. Verify Reagent Integrity start->reagent conditions 2. Assess Reaction Conditions reagent->conditions Reagent OK reagent_sol1 Use fresh, validated reagent. Store properly. reagent->reagent_sol1 enolate 3. Confirm Enolate Formation conditions->enolate Conditions OK cond_sol1 Screen solvents (THF, Dioxane). Optimize temperature (-78°C to RT). Consider pressure tube for volatile reagents. conditions->cond_sol1 workup 4. Check Workup & Purification enolate->workup Enolate OK enolate_sol1 Switch base (LDA, KHMDS, NaHMDS). Change deprotonation time/temp. Additives (HMPA, glymes) can help. enolate->enolate_sol1 workup_sol1 Ensure quench is not degrading product. Optimize chromatography conditions. workup->workup_sol1

Caption: A systematic workflow for diagnosing low product yield.

  • Probable Cause A: Inactive or Decomposed Reagent

    • Explanation: Many fluoromethylating agents are sensitive to moisture and air, and can degrade over time. Radical precursors may be light-sensitive.

    • Suggested Solution:

      • Purchase reagents from a reputable supplier and use them before their expiration date.

      • If possible, validate the reagent on a simpler, known reaction.

      • For nucleophilic reactions using reagents like fluoroiodomethane, performing the synthesis in a pressure tube can improve yields by containing the volatile reactant.[11]

  • Probable Cause B: Inefficient Enolate Formation

    • Explanation: The fluoromethylation step is entirely dependent on the successful generation of the cyclobutanone enolate. The choice of base, solvent, and temperature is critical. A base that is too weak will not fully deprotonate the ketone, while one that is too sterically hindered or used at the wrong temperature may also be inefficient.

    • Suggested Solution:

      • Base Selection: Screen common non-nucleophilic strong bases like Lithium Diisopropylamide (LDA), Potassium Hexamethyldisilazide (KHMDS), or Sodium Hexamethyldisilazide (NaHMDS).

      • Solvent: Anhydrous tetrahydrofuran (THF) is the most common and effective solvent for enolate formation.

      • Temperature: Deprotonation is typically performed at low temperatures (-78 °C) to minimize side reactions.

      • Additives: In some cases, additives like Hexamethylphosphoramide (HMPA) or glymes can inhibit unwanted enolization and improve the efficacy of the nucleophilic anion, although HMPA should be handled with extreme care due to its toxicity.[8][12]

Problem 2: Significant Formation of Side Products

The appearance of multiple spots on a TLC plate or peaks in your GC-MS is another common hurdle.

  • Explanation: The enolate of your cyclobutanone can attack the carbonyl of a neutral starting material molecule, leading to dimerized aldol products. This is especially problematic at higher temperatures or with prolonged reaction times before the fluoromethylating agent is added.

  • Suggested Solution:

    • Maintain a low temperature (-78 °C) during enolate formation and the subsequent fluoromethylation step.

    • Add the fluoromethylating agent immediately after the enolate is formed.

    • Consider a "reverse addition" protocol, where the ketone is slowly added to a solution of the base to keep the concentration of the neutral ketone low.

  • Explanation: This is particularly relevant if your precursor is a cyclobutanol derivative that you are converting to a fluoromethyl cyclobutane via activation (e.g., as a mesylate or tosylate) and subsequent SN2 displacement with a fluoride source. The base can promote E2 elimination to form a cyclobutene.

  • Suggested Solution:

    • Use milder, non-basic fluorinating agents for alcohols, such as Diethylaminosulfur Trifluoride (DAST).[13]

    • If using an activation/displacement strategy, opt for milder conditions for the displacement step, such as using tetramethylammonium fluoride (TMAF) in t-BuOH.[13] Attempting this on more complex substrates can still be challenging, with elimination remaining a significant problem.[14]

Problem 3: Poor or No Stereoselectivity
  • Explanation: If your cyclobutanone precursor has existing stereocenters, controlling the facial selectivity of the fluoromethylation is crucial. Standard nucleophilic addition to the enolate often results in a mixture of diastereomers.

  • Suggested Solution:

    • Catalytic Asymmetric Methods: This is the most robust solution. Employ a chiral catalyst system. For example, metal complexes with chiral ligands (e.g., Ni(II)-DBFOX or Pd-BINAP complexes) can coordinate to the enolate and direct the approach of the electrophilic fluorinating agent, achieving high enantioselectivity.[4][5]

    • Substrate Control: If the cyclobutanone already contains a bulky substituent, it may inherently direct the approach of the reagent to the less sterically hindered face. Analyze your specific substrate to see if this can be exploited.

Experimental Protocols

Disclaimer: These are generalized protocols. You must adapt them to your specific substrate and optimize conditions accordingly. Always perform a thorough risk assessment before starting any new procedure.

Protocol 1: General Procedure for Nucleophilic Fluoromethylation via Enolate

This protocol uses (Fluoromethyl)phenyl sulfone as a stable and easy-to-handle precursor.

start Start: Dry Glassware under Inert Atmosphere (N₂/Ar) add_ketone Add Cyclobutanone Precursor and Anhydrous THF start->add_ketone cool Cool to -78 °C (Dry Ice/Acetone Bath) add_ketone->cool add_base Slowly Add Base (e.g., LDA) to form Enolate cool->add_base stir Stir for 30-60 min at -78 °C add_base->stir add_reagent Add Solution of PhSO₂CH₂F in THF stir->add_reagent react Allow to React (Monitor by TLC/LC-MS) add_reagent->react quench Quench Reaction with Saturated aq. NH₄Cl react->quench extract Workup: Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: Step-by-step workflow for a typical nucleophilic fluoromethylation.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the cyclobutanone precursor (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel. Dissolve it in anhydrous THF (to a concentration of ~0.1 M).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.1 eq, freshly prepared or titrated) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 45 minutes.

  • Fluoromethylation: In a separate dry flask, dissolve (Fluoromethyl)phenyl sulfone (1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by periodically quenching a small aliquot. The reaction may take several hours. If no progress is observed, the temperature can be allowed to slowly warm to -40 °C or -20 °C.

  • Quenching: Once the reaction is complete, quench it at low temperature by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, add water, and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • Reichel, M., & Karaghiosoff, K. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 59(30), 12268-12281. [Link]

  • The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 4(2), 100381. [Link]

  • Purdue, G., & Gouverneur, V. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 114(15), 7329-7369. [Link]

  • Wang, B., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7048. [Link]

  • Jones, J. J., et al. (2021). Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane. Chemical Science, 12(39), 13055-13061. [Link]

  • Reichel, M., & Karaghiosoff, K. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition. [Link]

  • Mykhailiuk, P. K. (2021). Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. European Journal of Organic Chemistry, 2021(42), 5727-5743. [Link]

  • Sammis, G. M., & Jacobsen, E. N. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. [Link]

  • Uneyama, K. (2006). Trifluoromethylation of Metal Enolates and Theoretical Guideline. Journal of Fluorine Chemistry, 127(1), 16-30. [Link]

  • Hu, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]

  • Hu, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]

  • Douglas, J. T., et al. (2017). Recyclable Trifluoromethylation Reagents from Fluoroform. Journal of the American Chemical Society, 139(29), 9944-9949. [Link]

  • Itoh, Y., et al. (2005). Radical trifluoromethylation of titanium ate enolate. Organic Letters, 7(5), 879-882. [Link]

  • Garlyyev, B., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 438-446. [Link]

  • Ramachandran, P. V., & Gagare, P. D. (2017). The Influence of Fluorine on the Asymmetric Reduction of Fluoromethyl Ketones. Symmetry, 9(9), 183. [Link]

  • Garlyyev, B., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]

  • Li, Y., et al. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO₂F₂). Beilstein Journal of Organic Chemistry, 19, 996-1004. [Link]

  • Wsol, M., et al. (2023). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

  • Reichel, M., & Karaghiosoff, K. (2020). Radical fluoromethylation of selected O, S, N, P compounds with 17 and proposed reaction mechanism. ResearchGate. [Link]

  • Reichel, M., & Karaghiosoff, K. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition. [Link]

  • Reichel, M., & Karaghiosoff, K. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 59(30), 12268-12281. [Link]

  • Parr, B. T., & Davies, H. M. L. (2012). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Angewandte Chemie International Edition, 51(27), 6691-6694. [Link]

  • Yang, J., et al. (2018). The schematic reaction pathway of cyclobutanone. ResearchGate. [Link]

  • Dong, G. (2013). Synthesis of Cyclobutanone and Cyclobutenone. The Dong Group Meeting. [Link]

Sources

Technical Support Center: Byproduct Identification in [1-(fluoromethyl)cyclobutyl]methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of [1-(fluoromethyl)cyclobutyl]methanol. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis, with a specific focus on the identification and mitigation of reaction byproducts. Our goal is to provide you with the expertise and actionable protocols necessary to ensure the integrity and purity of your target compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the synthesis.

Q1: My reaction yield is significantly lower than expected after purification. What are the likely causes?

A1: Low yield is often attributable to the formation of volatile or highly polar byproducts that are lost during workup and purification. The primary culprits are typically elimination and rearrangement products. Elimination reactions, forming various alkenes, are common side reactions when using deoxyfluorination reagents like DAST or Deoxo-Fluor, especially with sterically hindered alcohols.[1] Rearrangement of the cyclobutane ring, a classic Wagner-Meerwein shift, can also occur, leading to isomeric structures that may be difficult to separate.[2][3]

Q2: I'm observing multiple unexpected spots on my TLC plate that are close in polarity to my product. What could they be?

A2: Closely migrating spots suggest the formation of isomers or compounds with similar functional groups. The most probable byproducts are rearranged alcohols or fluorinated isomers resulting from carbocation intermediates. For instance, a Wagner-Meerwein rearrangement can lead to the formation of cyclopentyl- or cyclopropylcarbinyl-type structures.[4][5] It is also possible to have elimination byproducts (alkenes) which can have similar polarities to the fluorinated product depending on the solvent system used.

Q3: My ¹⁹F NMR spectrum shows more than one signal. What does this indicate?

A3: The presence of multiple signals in the ¹⁹F NMR spectrum is a definitive indication of multiple fluorine-containing species in your sample.[6][7] Besides your target molecule, these could be diastereomers (if a chiral center is present), rearranged fluorinated isomers, or even over-fluorinated byproducts. The chemical shift and coupling patterns are crucial for identifying these species.[8] For example, a CH₂F group will have a distinct chemical shift (around -200 to -220 ppm) and will appear as a triplet in a proton-coupled spectrum.[6]

Q4: Can I use DAST for this fluorination? What are the major risks?

A4: Yes, Diethylaminosulfur Trifluoride (DAST) is a common reagent for converting primary alcohols to their corresponding fluorides.[9][10] However, its use is associated with several risks. DAST can promote elimination and rearrangement side reactions.[1][3] It is also thermally unstable and can decompose violently, especially at temperatures above 90 °C.[11] Therefore, reactions should be conducted at low temperatures (e.g., -78 °C to room temperature) and handled with extreme caution in a fume hood.[1][12]

Part 2: Troubleshooting Guide & Mechanistic Insights

This section provides a deeper dive into specific problems, their mechanistic origins, and strategies for resolution.

Issue 1: Presence of Unsaturated Byproducts (Alkenes)
  • Symptom: Peaks in GC-MS corresponding to a mass of (M-HF) or (M-F-H) from the starting alcohol, where M is the molecular weight of the starting material. ¹H NMR may show new signals in the olefinic region (δ 4.5-6.5 ppm).

  • Mechanistic Insight: Deoxyfluorination reagents like DAST and Deoxo-Fluor can act as dehydrating agents, promoting E1 or E2 elimination pathways. This is particularly favored for sterically hindered or strained alcohols where the SN2 pathway for fluorination is slow.[1] The reaction proceeds through an intermediate that can either be attacked by fluoride or undergo elimination.

  • Troubleshooting Strategies:

    • Lower Reaction Temperature: Perform the reaction at -78 °C and allow it to warm slowly to room temperature. Lower temperatures favor the substitution (SN2) pathway over elimination.[1]

    • Choice of Fluorinating Reagent: Consider using alternative, milder fluorinating reagents that are less prone to inducing elimination, such as PyFluor or AlkylFluor.[13]

    • Solvent Effects: Use a non-polar aprotic solvent like dichloromethane (DCM) or toluene. More polar solvents can sometimes stabilize carbocationic intermediates that lead to elimination.

Issue 2: Identification of Rearranged Isomeric Byproducts
  • Symptom: GC-MS shows multiple peaks with the same mass as the desired product. ¹H and ¹³C NMR spectra are complex, with more signals than expected for the pure product.

  • Mechanistic Insight: The fluorination of the primary alcohol likely proceeds through an SN2-like mechanism. However, under certain conditions that favor carbocation formation (e.g., higher temperatures, acidic impurities), the initial carbocation can undergo a Wagner-Meerwein rearrangement.[2][5] The strained cyclobutane ring is susceptible to ring expansion (forming a cyclopentyl cation) or ring contraction (forming a cyclopropylcarbinyl cation), which are then trapped by fluoride.

  • Visualizing the Mechanism: Wagner-Meerwein Rearrangement

    G cluster_0 Carbocation Formation & Rearrangement cluster_1 Fluoride Trapping start [1-(hydroxymethyl)cyclobutyl] cation rearranged_cyclopentyl Cyclopentyl cation (Ring Expansion) start->rearranged_cyclopentyl 1,2-alkyl shift (Wagner-Meerwein) rearranged_cyclopropyl Cyclopropylcarbinyl cation (Ring Contraction) start->rearranged_cyclopropyl 1,2-alkyl shift (Wagner-Meerwein) product_target This compound (Desired Product) start->product_target Direct Substitution (Desired Path) product_cyclopentyl 1-fluoro-1-methylcyclopentane rearranged_cyclopentyl->product_cyclopentyl + F⁻ product_cyclopropyl (fluoromethyl)cyclopropane rearranged_cyclopropyl->product_cyclopropyl + F⁻

    Caption: Potential Wagner-Meerwein rearrangement pathways.

  • Troubleshooting & Identification Strategies:

    • Strictly Anhydrous Conditions: Ensure all reagents and glassware are scrupulously dry. Water can react with fluorinating agents to produce HF, which catalyzes carbocation formation.

    • Buffered Conditions: The addition of a non-nucleophilic base, such as proton sponge or potassium fluoride, can help scavenge any acidic byproducts.[14]

    • Advanced NMR: Use 2D NMR techniques (COSY, HSQC, HMBC) to elucidate the connectivity of the unexpected isomers. The coupling patterns in both ¹H and ¹³C NMR will be distinct for a cyclobutane, cyclopentane, or cyclopropane ring system.

Part 3: Byproduct Identification Workflow & Analytical Protocols

A systematic approach is crucial for unambiguous byproduct identification.

Workflow for Byproduct Identification

Caption: A systematic workflow for byproduct identification.

Table 1: Common Byproducts and Their Expected Analytical Signatures
Byproduct NameStructureExpected Mass (EI-MS)Key ¹H NMR Signals (ppm)Key ¹⁹F NMR Signal (ppm)
(Methylenecyclobutyl)methanol Alkene Isomer 1M-20 (from starting alcohol)δ ~4.7-4.9 (s, 2H, =CH₂)N/A
1-Methylcyclopentene Alkene Isomer 2M-20 (from starting alcohol)δ ~5.3 (s, 1H, =CH)N/A
1-Fluoro-1-methylcyclopentane Rearranged Product 1Same as productSinglet for -CH₃Singlet, deshielded vs. CH₂F
(Fluoromethyl)cyclopropane Rearranged Product 2Same as productComplex multiplets < 1.5 ppmTriplet, ~ -215 ppm
Protocol 1: GC-MS Analysis for Initial Screening
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions (General):

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium, constant flow.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis:

    • Compare the retention times and mass spectra of the peaks to the expected product.

    • Look for molecular ions corresponding to the masses listed in Table 1.

    • Analyze fragmentation patterns. Fluorinated compounds often show a characteristic loss of HF (M-20) or F (M-19). The CF₃ group often appears as a fragment at m/z 69.

Protocol 2: ¹⁹F NMR for Fluorinated Byproduct Identification

Fluorine-19 NMR is a highly sensitive technique for identifying and quantifying all fluorine-containing species in a sample.[6][8]

  • Sample Preparation: Dissolve ~10-20 mg of the crude product in a deuterated solvent (e.g., CDCl₃).

  • Instrument Parameters (Typical 400 MHz spectrometer):

    • Nucleus: ¹⁹F.

    • Pulse Program: Standard single pulse (zg or equivalent).

    • Decoupling: Proton-decoupled for chemical shift determination; proton-coupled to observe H-F coupling.

    • Spectral Width: ~250 ppm (e.g., from -50 to -300 ppm). The wide chemical shift range is a key feature of ¹⁹F NMR.[6]

    • Reference: An external or internal standard (e.g., trifluorotoluene) can be used, though modern spectrometers can reference internally.

  • Data Analysis:

    • Chemical Shift: The target CH₂F group should appear around -210 to -220 ppm.[6] Rearranged products or other fluorinated species will have different chemical shifts.

    • Coupling: In a proton-coupled spectrum, the CH₂F group will appear as a triplet due to coupling with the adjacent protons (²JHF ≈ 47-50 Hz).

    • Integration: The relative integration of the different ¹⁹F signals provides the molar ratio of the fluorinated species in the mixture.

By employing this structured troubleshooting guide and these analytical protocols, researchers can effectively identify, understand, and mitigate the formation of byproducts in the synthesis of this compound, leading to improved yields and higher product purity.

References

  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods | LCGC International.
  • Lu, Y., et al. (2023). Isolation and Reactions of Imidoyl Fluorides Generated from Oxime Using the Diethylaminosulfur Trifluoride/Tetrahydrofuran (DAST-THF) System. Organic Chemistry Portal.
  • Technical Support Center: Overcoming Side Reactions in Fluorination. Benchchem.
  • Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Reddit. (2020).
  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett, (14), 2111–2114.
  • Purification of fluorinated alcohols. Google Patents. (WO2006052567A2).
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal of Fluorine Chemistry.
  • Purification of fluorinated alcohols. Google Patents. (US7138551B2).
  • Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments.
  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. (2017).
  • C-C bond cleavage and simultaneous formation of two C-F bonds and one C-S bond in β-keto esters. Royal Society of Chemistry. Available at: [Link]

  • Adoption of Analytical Methods for Identifying CEC. Contaminants of Emerging Concern.
  • Overview on PFAS analytical methods. Publications Office of the European Union.
  • Determination of total extractable organofluorine (EOF) in food contact materials and target and non-target analysis of per- and polyfluoroalkyl substances using LC–MS/MS and LC–HRMS simultaneously coupled to ICP-MS. Taylor & Francis Online. (2024).
  • Romanov-Michailidis, F., Guénée, L., & Alexakis, A. (2013). Enantioselective organocatalytic fluorination-induced Wagner-Meerwein rearrangement. Angewandte Chemie International Edition, 52(35), 9266-9270.
  • CWA Analytical Methods for Per- and Polyfluorinated Alkyl Substances (PFAS). US EPA.
  • Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents. PubMed. (2008).
  • Diethylaminosulfur Trifluoride (DAST). SciSpace.
  • Sladojevich, F., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society, 135(8), 2470-2473.
  • Purifying Fluorinated Alcohol via flash Chromatography. Chemistry Stack Exchange. (2025).
  • Wagner–Meerwein rearrangement. Wikipedia.
  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
  • Douglas, J. J., et al. (2019). A new visible-light photoredox-catalyzed method for the deoxyfluorination of alcohols. Tetrahedron, 75, 4222-4227.
  • Electrophilic Fluorination of Alkenes via Bora‐Wagner–Meerwein Rearrangement. Access to β‐Difluoroalkyl Boronates. ResearchGate. (2021).
  • Rearrangements in Organic Chemistry. Organic Chemistry-4.
  • A novel process for the synthesis of 1-aryl-1-trifluoromethylcyclopropanes. Google Patents. (WO2018141961A1).
  • DAST. Enamine.
  • Romanov-Michailidis, F., Guénée, L., & Alexakis, A. (2013). Enantioselective organocatalytic fluorination-induced Wagner-Meerwein rearrangement. PubMed.
  • Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. SlideServe. (2013).
  • TCI Practical Example: Fluorination of an Alcohol Using DAST. TCI Chemicals.
  • Synthesis of Fluoromethyl-Substituted Cyclopropanes by Electrophilic Cyclization of Homoallylic Boronate Intermediates. huscap. (2023).
  • [1-(trifluoromethyl)cyclobutyl]methanol. AMERICAN ELEMENTS.
  • Mass spectra of fluorocarbons. NIST.
  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. PMC. (2025).
  • Fluorinated Alcohols As Promoters for the Metal-Free Direct Substitution Reaction of Allylic Alcohols with Nitrogenated, Silylated, and Carbon Nucleophiles. ACS Publications. (2012).
  • Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. Thieme.
  • Synthesis of Fluoromethyl‐Substituted Cyclopropanes by Electrophilic Cyclization of Homoallylic Boronate Intermediates. ResearchGate. (2023).
  • (1-(Difluoromethyl)cyclobutyl)methanol. CymitQuimica.
  • Diethylaminosulfur Trifluoride (DAST). Sigma-Aldrich.
  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
  • Calculated and experimental properties of the cyclobutane fragment... ResearchGate.
  • Interpretation of negative-ion chemical ionization GC-MS and GC-MS/MS mass spectra of perfluorinated organic analyte derivatives: Consideration of reduction reactions in the gas phase. PubMed. (2025).
  • Methanol synthesis. Google Patents. (US7786180B2).
  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. PubMed. (2020).
  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Google Patents. (0004447). (1979).

Sources

purification challenges of polar fluorinated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Fluorinated Compounds Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Troubleshooting Retention, Selectivity, and Detection of Fluorinated Polar Analytes

Introduction: The "Fluorine Effect" in Purification

Welcome. If you are accessing this guide, you are likely facing a compound that defies standard C18 retention logic. Polar fluorinated compounds—common in modern drug discovery (e.g., sitagliptin analogs, fluorinated amino acids)—present a unique paradox:

  • Hydrophobicity: The C-F bond is lipophilic.

  • Polarity: The functional groups (amines, hydroxyls) are hydrophilic.

  • Electronic Distortion: The extreme electronegativity of fluorine alters the pKa of nearby groups, rendering standard buffer protocols ineffective.

This guide moves beyond "try a different column" and explains the physicochemical causality of these failures, providing self-validating protocols to resolve them.

Module 1: Stationary Phase Selection (The "Orthogonality" Directive)

The Problem: Standard C18 columns often fail to separate fluorinated positional isomers or show "smearing" for polar fluorinated amines. The Science: Fluorine is "orthogonal" to alkyl phases. It is highly electronegative but non-polarizable. On a C18 column, a polar fluorinated compound may elute too fast (due to polarity) or tail (due to silanol interactions exacerbated by fluorine's inductive effect).

The Solution: Implement Pentafluorophenyl (PFP) Phases . Unlike C18 (which relies on hydrophobic interaction), PFP columns utilize four distinct retention mechanisms:

  • Hydrophobicity: Comparable to C18 but with different selectivity.

  • 
     Interactions:  Critical for aromatic fluorinated compounds.
    
  • Dipole-Dipole Interactions: The C-F bonds on the stationary phase interact with polar groups on the analyte.

  • Shape Selectivity: The rigid ring structure separates positional isomers (e.g., ortho- vs. para- fluoro substitutions) that C18 cannot resolve.

Protocol: The "Fluorine Switch" Screen

Run this protocol if C18 results in co-elution of isomers or retention factor (


) < 1.0.
ParameterCondition A (Standard)Condition B (The Fluorine Switch)
Column C18 (End-capped), 1.8µmPFP (Pentafluorophenyl) Core-Shell
Mobile Phase A Water + 0.1% Formic AcidWater + 10mM Ammonium Formate (pH 3.0)
Mobile Phase B AcetonitrileMethanol (Promotes

interactions)
Rationale Standard hydrophobicity.Methanol exposes the

-system of the PFP ring better than ACN.

Module 2: The pKa Shift (The "Invisible" Chemistry)

The Problem: You predict an amine has a pKa of ~10, so you run at pH 3 to keep it ionized. However, the peak splits or elutes in the void. The Science: Fluorine is an electron-withdrawing group (EWG). It pulls electron density through the sigma bond network (inductive effect).

  • Effect on Amines: It stabilizes the lone pair, making the nitrogen less willing to accept a proton. This lowers the pKa (making the amine less basic).

    • Example: Ethylamine pKa

      
       10.7 
      
      
      
      2,2,2-Trifluoroethylamine pKa
      
      
      5.7.
  • Effect on Acids: It stabilizes the carboxylate anion, lowering the pKa (making the acid stronger).

The Consequence: At pH 7, a standard amine is charged (retained). A fluorinated amine might already be neutral (elutes fast).

Visualization: The pKa Shift Impact

pKa_Shift cluster_0 Standard Amine (pKa ~10) cluster_1 Beta-Fluorinated Amine (pKa ~5.5) NodeA pH 3.0 (Fully Ionized) NodeB pH 7.0 (Fully Ionized) NodeA->NodeB Retained NodeC pH 10.0 (Neutral) NodeB->NodeC Elutes NodeD pH 3.0 (Ionized) NodeE pH 7.0 (Neutral!) NodeD->NodeE Loss of Retention (Unexpected) NodeF pH 10.0 (Neutral) NodeE->NodeF

Caption: Impact of fluorine substitution on amine retention windows. Note the premature loss of retention at neutral pH for fluorinated species.

Module 3: Detection Challenges (The "Silent" Signal)

The Problem: The compound has no chromophore (C-F does not absorb UV >210nm) or the mobile phase absorbs at low wavelengths (e.g., TFA interference). The Solution: Charged Aerosol Detection (CAD) .

While Mass Spectrometry (MS) is sensitive, fluorinated compounds often suffer from ionization suppression in ESI sources due to their electronegativity. CAD is a mass-sensitive universal detector that is superior to ELSD (Evaporative Light Scattering) for these applications.

FeatureELSD (Legacy)CAD (Recommended)Why it matters for Fluorine
Response Exponential (Non-linear)Linear (over 4 orders)Easier quantitation of impurities without standards.
Sensitivity Low (High ng range)High (Low ng range)Fluorinated intermediates are often precious/scarce.
Uniformity Structure dependentStructure independentAccurate ratio of fluorinated vs. non-fluorinated byproducts.

Troubleshooting Protocol: "The Inverse Gradient" Use this if CAD baseline drifts during gradient elution.

  • Setup a T-piece after the column.

  • Pump the exact inverse of your mobile phase gradient into the T-piece.

  • Result: The solvent composition entering the CAD remains constant (isocratic), ensuring uniform nebulization efficiency while the column performs a gradient separation.

Module 4: Solubility & Recovery

The Problem: "The Teflon Effect." The compound is insoluble in water (too lipophilic) but insoluble in hexane (too polar). It crashes out in the autosampler. The Solution: Aprotic Polar Solvents & Fluorinated Alcohols.

Recommended Diluents:

  • DMSO/Methanol (1:1): Standard starting point.

  • THF (Tetrahydrofuran): Excellent for breaking fluorine-fluorine aggregation.

  • HFIP (Hexafluoroisopropanol): The "Nuclear Option."

    • Mechanism:[1][2][3][4] HFIP is a strong hydrogen bond donor. It solvates the fluorine atoms and disrupts aggregation.

    • Warning: HFIP is expensive and can suppress MS ionization. Use as a sample diluent (max 5-10%), not a mobile phase additive unless necessary.

Troubleshooting FAQ

Q: My fluorinated amine tails badly on C18, even with 0.1% TFA. A: The fluorine atoms are withdrawing electron density, making the nitrogen less basic, but potentially exposing the proton to silanol interactions.

  • Fix: Switch to a PFP column using Ammonium Formate (10-20mM) . The ionic strength suppresses silanols, and the PFP phase engages in dipole-dipole interactions rather than just hydrophobic retention.

Q: I see two peaks for a single pure compound. A: This is likely Rotamerism or Atropisomerism . The C-F bond is large (Van der Waals radius ~1.47 Å vs 1.2 Å for H). It can create a rotational barrier, especially in amides or ortho-substituted rings.

  • Test: Run the column at 60°C . If the peaks merge, it is a rotamer. If they remain distinct, they are likely stable isomers or impurities.

Q: Can I use HILIC for these compounds? A: Yes, if the compound is "too polar" for RP-HPLC (elutes in void).

  • Strategy: Use a Bare Silica or PFP-HILIC column.

  • Mobile Phase: 90% ACN / 10% Buffer (10mM Ammonium Acetate pH 5).

  • Note: Fluorine on the analyte often increases retention in HILIC compared to the non-fluorinated analog because the polarity is distributed differently.

Decision Logic: Column Selection

Column_Selection Start Start: Polar Fluorinated Sample Solubility Is it soluble in Water/MeOH? Start->Solubility C18_Check Retention on C18 (k > 1)? Solubility->C18_Check Yes HILIC USE HILIC MODE (Bare Silica/PFP) Solubility->HILIC No (Needs high organic) Tailing Peak Shape? C18_Check->Tailing Yes C18_Check->HILIC No (Elutes in Void) Isomers Separating Isomers? Tailing->Isomers Good PFP USE PFP COLUMN (MeOH Mobile Phase) Tailing->PFP Tailing/Smearing Isomers->PFP Positional Isomers C18_Opt OPTIMIZE C18 (Add 10mM Buffer) Isomers->C18_Opt No Isomers

Caption: Decision matrix for selecting the optimal stationary phase based on solubility and initial retention data.

References

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.[5] Journal of Chromatography A, 1073(1-2), 99-109. Link

  • Euerby, M. R., et al. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 1000(1-2), 533-558. Link

  • Morgado, C. A., et al. (2011). Characterization of the pKa values of fluorinated amines and their influence on chromatographic retention. Journal of Fluorine Chemistry, 132(10), 799-805. Link

  • Thermo Fisher Scientific. (2023). Charged Aerosol Detection (CAD) vs. ELSD for Pharmaceutical Analysis.[6][7] Application Note 72834. Link

  • West, C., & Lesellier, E. (2006). Characterisation of pentafluorophenylpropyl stationary phases for supercritical fluid chromatography. Journal of Chromatography A, 1110(1-2), 191-199. Link

Sources

troubleshooting guide for scaling up fluorinated alcohol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: F-OH-SCALE-001

Introduction

Welcome to the Fluorinated Chemistry Scale-Up Support Center. You are likely here because the behavior of fluorinated intermediates deviates significantly from their non-fluorinated analogues during scale-up. The electron-withdrawing nature of fluorine (


) fundamentally alters pKa, hydrogen bonding capability, and lipophilicity.

This guide addresses the three most critical failure modes in scaling fluorinated alcohol synthesis: Reaction Control (Exotherms & Catalysis) , Purification (Azeotropes) , and Material Integrity (Corrosion).

Module 1: Reaction Engineering & Synthesis

Issue: "My catalytic hydrogenation works on gram-scale but stalls at kilogram-scale."

Diagnosis: Catalyst Poisoning or Mass Transfer Limitation. Fluorinated esters are excellent substrates for Ruthenium-catalyzed hydrogenation due to the activated carbonyl. However, the resulting fluorinated alkoxides are less basic than non-fluorinated analogues, which can impede the metal-ligand cooperation mechanism required for turnover. Furthermore, trace HF generation (via elimination) can protonate ligand systems, deactivating the catalyst.

Troubleshooting Protocol:

  • Check H₂ Mass Transfer: Fluorinated solvents often have high gas solubility, but viscosity changes at scale can impede mixing. Ensure

    
     (volumetric mass transfer coefficient) is constant.
    
  • Base Stoichiometry: Many Ru-pincer catalysts (e.g., Ru-MACHO) require a base co-catalyst. On scale, trace HF generation neutralizes this base. Solution: Increase base loading by 5-10 mol% relative to the catalyst.

  • Catalyst Resting State: If using pincer complexes, the resting state is often the hydride. If the reaction stalls, the catalyst may be trapped as the stable alkoxide species due to the high acidity of the fluorinated alcohol product (

    
     of TFE is ~12.4 vs 16 for EtOH).
    

Comparative Data: Reduction Methods

FeatureCatalytic Hydrogenation (Ru/Ir)Hydride Reduction (LiAlH₄/NaBH₄)
Scale Suitability High (Multi-kg to Ton)Low to Medium (<5 kg recommended)
Atom Economy Excellent (H₂ is the reagent)Poor (Stoichiometric Al/B waste)
Safety Profile High Pressure (20-50 bar)High Thermal Risk (H₂ evolution/Exotherm)
Key Failure Mode Catalyst deactivation by trace HFThermal runaway / delayed initiation
Issue: "I am seeing a delayed exotherm during hydride reduction."

Diagnosis: Induction Period / Reagent Accumulation. This is a critical safety hazard. If you add LiAlH₄ or Red-Al to a fluorinated ester and see no immediate temperature rise, STOP DOSING . You are accumulating unreacted reagent. Once the reaction triggers, the accumulated energy will release simultaneously (thermal runaway).

Corrective Action:

  • Initiation Check: Add 5% of the limiting reagent and wait for the exotherm before starting the main feed.

  • Feed Control: Switch to "Dose-Controlled" mode where addition rate is slave to the internal temperature (Tr), not time.

Visual Workflow: Safe Scale-Up of Hydride Reduction

HydrideSafety Start Start Scale-Up (>100g) Cooling Establish Cooling (Tr < 0°C) Start->Cooling InitDose Initiation Dose (5% of Reagent) Cooling->InitDose CheckExo Observe Exotherm? InitDose->CheckExo Stop STOP DOSING Check quality/moisture CheckExo->Stop No Temp Rise (>15 min) MainDose Start Main Feed (Rate limited by Tr) CheckExo->MainDose Temp Rise Observed Stop->InitDose Restart after fix Quench Inverse Quench (Add Rxn to Acid/Water) MainDose->Quench Completion

Figure 1: Safety logic flow for scaling up exothermic hydride reductions of fluorinated esters.

Module 2: Purification & Isolation

Issue: "I cannot remove water. Distillation is failing."

Diagnosis: Formation of Homo/Hetero-Azeotropes. Fluorinated alcohols (e.g., Trifluoroethanol - TFE, Hexafluoroisopropanol - HFIP) are strong Hydrogen-bond donors (HBD).[1] They form "sticky" high-boiling azeotropes with water and ethers that are notoriously difficult to break by simple rectification.

Troubleshooting Protocol:

  • Do NOT rely on simple distillation: TFE/Water forms an azeotrope at ~5% water.

  • Molecular Sieves (The 3Å Rule):

    • Use 3Å sieves specifically. 4Å sieves can sometimes trap smaller fluorinated molecules or catalyze decomposition if the acidity is high.

    • Scale-up Tip: Use a recirculating loop through a sieve bed rather than stirring sieves in the reactor (attrition creates dust/filtration nightmares).

  • Azeotropic Distillation (Entrainers):

    • Add a third component (e.g., diisopropyl ether or benzene - check local regulations) to form a ternary azeotrope that boils lower than the alcohol/water mix.

Visual Workflow: Breaking the Azeotrope

Azeotrope Crude Crude Fluorinated Alcohol (+ Water) CheckWater Water Content? Crude->CheckWater Sieves 3Å Molecular Sieves (Recirculation Loop) CheckWater->Sieves < 5% Water Entrainer Add Entrainer (e.g. DIPE) CheckWater->Entrainer > 5% Water Distill Standard Distillation Sieves->Distill Final Anhydrous Product (<500 ppm H₂O) Distill->Final Ternary Distill Ternary Azeotrope Entrainer->Ternary Ternary->Sieves Polishing

Figure 2: Decision tree for purifying fluorinated alcohols based on initial water content.

Module 3: Equipment & Material Compatibility

Issue: "My glass reactor is becoming cloudy/etched."

Diagnosis: Trace HF Generation. This is the most insidious failure mode in fluorinated chemistry. Even if you are not adding HF, side reactions (elimination of fluoride ion) or hydrolysis of fluorinated intermediates can generate HF.

  • Mechanism:

    
    .
    
  • Consequence: The glass lining thins, and the generated

    
     is a gas, potentially pressurizing the vessel.
    

Material Compatibility Matrix

MaterialRatingNotes
Borosilicate Glass ⚠️ Risk Etches rapidly with trace HF/acid.[2] Avoid for distillation of crude.
Stainless Steel (316) ⚠️ Conditional Okay for neutral pH. Pits severely with acidic fluorides.
Hastelloy C-276 Recommended Excellent resistance to HF and acidic fluorides.[3]
PTFE / PFA Excellent Inert, but watch for permeation of small fluorinated molecules at high T.
Tantalum Superior The "Gold Standard" for acidic fluoride corrosion (but expensive).

FAQ: "Can I use a glass-lined reactor for the hydrogenation?" Answer: Only if you are certain the pH remains neutral/basic. If the reaction involves high temperatures (>100°C) or potential fluoride elimination, do not use glass . A single run can ruin a $50,000 reactor lining. Use an Inconel or Hastelloy autoclave.

References

  • Ruthenium Catalyzed Hydrogenation Mechanisms Sam, B., Luong, T., & Krische, M. J. (2015). Ruthenium-catalyzed C-C coupling of fluorinated alcohols with allenes. 4

  • Scale-Up Safety Protocols University of Illinois Division of Research Safety. (2019). Scale-Up Reaction Safety. 5

  • Glass Lining & Fluoride Corrosion Equipodia. Compatibility Guidelines for Glass-Lined Reactors. 2

  • Azeotrope Purification Strategies University of Rochester. How To: Remove Residual Water. 6

Sources

Technical Guide: Stabilization & Workup of [1-(fluoromethyl)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and workup challenges associated with [1-(fluoromethyl)cyclobutyl]methanol .

Executive Summary

Target Molecule: this compound (CAS: 371917-16-7) Critical Hazard: This molecule exhibits a "Decomposition Triad" driven by ring strain (~26 kcal/mol) , acid sensitivity , and leaving group lability (fluoride) . Primary Failure Mode: Users most frequently report product loss during silica gel chromatography or acidic aqueous workups. This is due to acid-catalyzed Wagner-Meerwein rearrangement (ring expansion) or HF elimination .

Mechanistic Insight: Why Decomposition Occurs

To prevent decomposition, one must understand the invisible pathways activated by standard laboratory conditions.

The Instability Pathway

The cyclobutane ring acts as a loaded spring. In the presence of even weak acids (like untreated silica gel or trace HCl from workup), the hydroxyl group protonates. Water loss generates a primary carbocation, which is energetically unfavorable. To stabilize, the ring essentially "snaps" open or expands, often ejecting the fluorine atom or migrating a carbon bond.

Pathway Diagram (DOT Visualization)

The following diagram illustrates the competing decomposition pathways you must avoid.

DecompositionPathways Fig 1. Acid-catalyzed rearrangement and HF elimination pathways. Start [1-(fluoromethyl) cyclobutyl]methanol Protonation Protonated Species (R-OH2+) Start->Protonation + H+ (Acidic Workup/Silica) Prod_HF Decomp Product B: Exocyclic Alkene (-HF) Start->Prod_HF Base/Heat (-HF) Cation Cyclobutylmethyl Cation (Transient) Protonation->Cation - H2O RingExp Ring Expansion (Cyclopentyl Cation) Cation->RingExp Wagner-Meerwein Rearrangement Prod_Exp Decomp Product A: Cyclopentene Deriv. RingExp->Prod_Exp - H+

[1][2][3]

Troubleshooting & FAQs

Q1: My product degraded on the silica column. What happened?

Diagnosis: Standard silica gel is slightly acidic (


). This is sufficient to catalyze the rearrangement of the cyclobutylcarbinyl system into a cyclopentyl derivative or initiate HF elimination.
Solution: 
  • Pre-treat Silica: Slurry your silica gel in hexanes containing 1% Triethylamine (Et3N) before loading the column. This neutralizes acidic sites.

  • Alternative Stationary Phase: Use Neutral Alumina (Grade III) instead of silica.

Q2: I see an emulsion that won't separate during extraction.

Diagnosis: This compound is amphiphilic due to the polar hydroxyl/fluoro groups and the lipophilic ring. If synthesized via reduction (e.g.,


 or 

), aluminum salts form gelatinous emulsions. Solution: Do NOT use acid (HCl) to break the emulsion.
  • Use Rochelle’s Salt: Add a saturated solution of Potassium Sodium Tartrate and stir vigorously for 2-3 hours. This chelates the aluminum solubilizing it in the aqueous layer without lowering the pH to dangerous levels.

Q3: New impurities appear after rotary evaporation.

Diagnosis: Thermal stress. Fluoromethyl groups on quaternary centers are prone to thermal HF elimination, creating an exocyclic double bond. Solution:

  • Keep the water bath below 30°C .

  • Do not distill the final product at atmospheric pressure.

Validated Protocol: Safe Isolation

Assumption: The molecule was synthesized via reduction of the corresponding ester or acid.

Reagents Required[1][4][5][6][7][8]
  • Saturated Aqueous Rochelle’s Salt (Potassium Sodium Tartrate)

  • Diethyl Ether or MTBE (Avoid DCM if possible to prevent halogen exchange/acidic degradation)

  • Triethylamine (

    
    )
    
Step-by-Step Methodology
StepActionTechnical Rationale
1 Quench (Cold) Cool reaction mixture to 0°C. Add Rochelle's salt solution dropwise. Do not use HCl.
2 Chelaion Phase Allow the mixture to warm to Room Temp (RT) and stir vigorously for 1-2 hours until two clear layers form.
3 Extraction Extract with

or MTBE (3x).
4 Wash Wash combined organics with Brine.
5 Drying Dry over

with a pinch of

.
6 Concentration Evaporate solvent at <30°C under reduced pressure.
7 Purification Column Chromatography: Hexanes/EtOAc + 1%

.

Quantitative Stability Data

The following table summarizes stability thresholds based on structural analogs and fluoromethyl cyclobutane behavior.

ConditionStability StatusObservation
pH < 4 (Acidic) CRITICAL FAILURE Rapid rearrangement to cyclopentene derivatives (

min).
pH 7-9 (Neutral/Mild Base) STABLE Optimal range for workup and storage.
pH > 12 (Strong Base) RISK Slow elimination of HF to form exocyclic alkenes.
Temp > 60°C RISK Thermal elimination of HF.
Silica Gel (Untreated) POOR Significant tailing and decomposition on column.

References

  • Haufe, G. (2025).[1] Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Link

  • Mykhailiuk, P. K. (2021). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. National Institutes of Health (PMC). Link

  • Gronert, S. (2001). The mechanism of base-promoted HF elimination from 4-fluoro-4-(4'-nitrophenyl)butan-2-one. Journal of the American Chemical Society. Link

  • Reusch, W. (2013). Rearrangements of Carbocations: Wagner-Meerwein Shifts. Michigan State University Chemistry. Link

  • Frontier, A. (2026).[2] Workup for Polar and Water-Soluble Solvents. University of Rochester.[2] Link

Sources

strategies for selective monofluoromethylation of diols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for Selective Monofluoromethylation of Diols

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: MFM-DIOL-001

Introduction: The Challenge of Selectivity

Welcome to the technical support hub for monofluoromethylation. You are likely here because you need to install a monofluoromethyl group (


) onto a specific hydroxyl group within a diol substrate.

This is a high-precision operation. Unlike trifluoromethylation, monofluoromethylation introduces a group that is isosteric with


 but acts as a hydrogen bond donor/acceptor mimic with modulated lipophilicity.

The Core Problem:

  • Reagent Instability: Traditional alkylating agents like fluoromethyl iodide (

    
    ) or tosylates are chemically unstable and hazardous.
    
  • Regioselectivity: Diols possess two nucleophilic sites. Discriminating between them (primary vs. secondary, or steric differentiation) requires precise kinetic control.

  • Bis-alkylation: Over-reaction leading to the bis-monofluoromethyl ether is a common failure mode.

This guide prioritizes the Electrophilic Monofluoromethylation strategy using stable sulfonium salts, as this is the current gold standard for safety and selectivity in drug discovery.

Module 1: Reagent Selection (The "Hardware")

Q: Which reagent should I use for direct O-monofluoromethylation?

A: Stop using


. Switch to 

-monofluoromethyl sulfonium salts
.

The industry standard, developed by the groups of Jinbo Hu and G.K.S. Prakash , provides a stable, crystalline source of the electrophilic "


" synthon.
Reagent NameStructure / CodeKey Characteristics
MFS-Salt (Hu/Prakash Reagent)

-monofluoromethyl-

-phenyl-2,3,4,5-tetramethylphenylsulfonium tetrafluoroborate
Stability: Air/moisture stable solid.• Reactivity: High electrophilicity.• Selectivity: Bulky counter-cation aids steric discrimination.
MSP-Salt

-monofluoromethyl-

-phenyl-sulfonium tetrafluoroborate
Stability: Less stable than MFS.• Reactivity: Higher, but lower regioselectivity due to less steric bulk.

Recommendation: Start with the MFS-Salt . Its bulky tetramethylphenyl group slows down the reaction slightly, enhancing the kinetic differentiation between competing hydroxyl groups.

Module 2: Experimental Protocols & Logic

Protocol A: Regioselective Alkylation of Primary vs. Secondary Diols

Use this when you have a primary alcohol (


) and a secondary alcohol (

) and want to target the

site.

The Logic: The MFS-Salt is bulky. By using a non-nucleophilic base and controlling temperature, the reaction becomes dominated by steric approach vectors. The


 alcohol is kinetically more accessible.

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvent: Dissolve 1.0 equiv of Diol in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) .

    • Note: DCM often improves selectivity over MeCN due to lower polarity, which tightens the ion pairing.

  • Base Addition: Add 1.2 equiv of 2,6-Lutidine or Cs₂CO₃ .

    • Tip: 2,6-Lutidine is mild and suppresses acyl migration if esters are present.

  • Reagent Addition: Cool to 0 °C . Add 1.1 equiv of MFS-Salt in one portion.

  • Reaction: Stir at 0 °C for 4–6 hours. Monitor by TLC/LCMS.

    • Checkpoint: If conversion is <10%, warm to RT slowly.

  • Quench: Add water. Extract with DCM.

Protocol B: The "Cyclic Sulfate" Detour (For 1,2-Diols)

Use this when direct alkylation fails or yields inseparable mixtures.

The Logic: Instead of trying to hit one OH group directly, you tie both up in a cyclic sulfate, then open the ring. Note: This typically installs a Fluorine atom on the carbon skeleton (C-F), not an O-CH2F group. If you strictly need O-CH2F, stick to Protocol A.

Module 3: Troubleshooting & FAQs

Q: I am seeing significant bis-alkylation (both OH groups reacted). How do I stop this?

Diagnosis: The reaction kinetics are too fast, or the reagent excess is too high. Fix:

  • Stoichiometry: Reduce MFS-Salt to 0.95 equivalents . It is better to leave some starting material (SM) than to over-alkylate, as SM is easier to separate than the bis-product.

  • Concentration: Dilute the reaction. If running at 0.1 M, drop to 0.05 M .

  • Addition Rate: Dissolve the MFS-Salt in MeCN and add it via syringe pump over 1 hour.

Q: The reaction is stuck at 20% conversion.

Diagnosis: The sulfonium salt might be degrading before it reacts, or the base is too weak to generate the alkoxide. Fix:

  • Switch Base: Move from 2,6-Lutidine to BTPP (Phosphazene base) or NaH (careful: NaH is very aggressive and lowers selectivity).

  • Promoter: Add an exogenous fluoride source like CsF (0.1 equiv) to activate the silicon protecting groups if you are using a silyl-protected approach, but for direct alkylation, ensure the salt is fresh.

Q: How do I separate the mono-CH2F product from the starting diol?

Observation: Both are polar. Strategy:

  • Derivatization: If separation is impossible, acetylate the crude mixture (

    
    ). The Mono-CH2F-Mono-Ac product will be significantly less polar than the Di-Ac product or the starting material.
    
  • Column Chromatography: Use DCM/MeOH (98:2) gradients. The monofluoromethyl group (

    
    ) is less polar than a hydroxyl (
    
    
    
    ) but more polar than a methyl ether (
    
    
    ).

Module 4: Visualization (Mechanism & Logic)

Diagram 1: Reaction Pathway & Selectivity Logic

This diagram illustrates the kinetic competition between primary and secondary hydroxyls when reacting with the bulky MFS reagent.

Monofluoromethylation_Pathway Diol Substrate: Unsymmetrical Diol (1° OH & 2° OH) Intermediate Alkoxide Equilibrium Diol->Intermediate Deprotonation Base Base Activation (Cs2CO3 or 2,6-Lutidine) Base->Intermediate Path_Primary Path A: 1° OH Attack (Kinetically Favored) Intermediate->Path_Primary Fast Path_Secondary Path B: 2° OH Attack (Sterically Hindered) Intermediate->Path_Secondary Slow Reagent Reagent: MFS-Salt (Bulky Electrophile) Reagent->Path_Primary Reagent->Path_Secondary Product_A Major Product: 1°-OCH2F / 2°-OH Path_Primary->Product_A Product_B Minor Product: 1°-OH / 2°-OCH2F Path_Secondary->Product_B

Caption: Kinetic competition model showing the steric preference of the MFS-Salt for the primary hydroxyl group.

Module 5: Summary Data Table

VariableCondition A (High Selectivity)Condition B (High Reactivity)
Reagent MFS-Salt (Tetramethylphenyl)MSP-Salt (Phenyl)
Base 2,6-Lutidine or

NaH or KHMDS
Solvent DCM or TolueneDMF or MeCN
Temperature

to

RT to

Primary:Secondary Ratio Typically > 10:1Typically ~ 3:1
Risk Low conversionBis-alkylation

References

  • Selective Monofluoromethylation Reagents (Review)

    • Hu, J., Zhang, W., & Wang, F. (2009).[1] "Selective difluoromethylation and monofluoromethylation reactions." Chemical Communications.[2][3]

  • The MFS Reagent (Protocol Source)

    • Prakash, G. K. S., Chacko, S., Alconcel, S., Stewart, T., Mathew, T., & Olah, G. A. (2008). "S-Monofluoromethyl-S-phenyl-2,3,4,5-tetramethylphenylsulfonium Tetrafluoroborate: A Selective Monofluoromethylating Agent.
  • Nucleophilic Strategies (Contextual)

    • Mizuta, S., Verhoog, S., Engle, K. M., Khotavivattana, T., O’Duill, M., Wheelhouse, K., ... & Gouverneur, V. (2013). "Catalytic Hydrotrifluoromethylation of Unactivated Alkenes." Journal of the American Chemical Society.[4][5] (Provided for context on modern fluoroalkylation trends).

Sources

Technical Support Center: Optimization of Protecting Group Strategy for [1-(fluoromethyl)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis and modification of [1-(fluoromethyl)cyclobutyl]methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of protecting the primary alcohol in this unique building block. The presence of a sterically demanding quaternary center adjacent to the alcohol, combined with an electron-withdrawing fluoromethyl group, necessitates a carefully considered protecting group strategy. This document provides field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to ensure the success of your synthetic campaigns.

Workflow: Selecting the Optimal Protecting Group

The choice of a protecting group is dictated by the planned downstream reaction conditions. This decision tree provides a logical workflow for selecting a suitable protecting group for this compound based on its stability profile.

G cluster_0 cluster_1 Stability Requirements start Start: Analyze Downstream Reaction Conditions base_stable Need Base Stability? start->base_stable acid_stable Need Acid Stability? redox_stable Need Redox Stability? acid_stable->redox_stable Yes silyl Silyl Ethers (TBS, TIPS) acid_stable->silyl No (e.g., Mild Acid Hydrolysis) base_stable->acid_stable Yes acetal Acetals (THP, MOM) base_stable->acetal No (e.g., Grignard, Organolithiums) redox_stable->silyl No (e.g., Oxidation, Reduction) benzyl Benzyl Ethers (Bn, PMB) redox_stable->benzyl Yes (Stable to most redox agents) other Other Options (e.g., Esters)

Caption: Decision workflow for protecting group selection.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of this compound that complicate alcohol protection?

The primary alcohol of this compound presents two main challenges:

  • Steric Hindrance: The alcohol is attached to a quaternary carbon, creating a neopentyl-like environment. This significantly slows the kinetics of protection reactions compared to a simple primary alcohol.[1][2] Reagents and conditions must be chosen to overcome this steric bulk.

  • Electronic Effects & C-F Bond Stability: The fluoromethyl group is strongly electron-withdrawing. While this can slightly increase the acidity of the alcohol proton, the more significant consideration is the stability of the C-F bond during protection and, especially, deprotection steps. Harsh acidic or basic conditions, particularly with certain nucleophiles, can lead to unwanted side reactions or decomposition.[3][4]

Q2: Which classes of protecting groups are generally most suitable for this substrate?

Given the steric hindrance, the most reliable protecting groups are typically those that can be installed using highly reactive reagents. The primary candidates are silyl ethers and benzyl ethers.

Protecting GroupProtection ConditionsDeprotection ConditionsStability ProfileKey Considerations for this Substrate
TBS (t-butyldimethylsilyl)TBSOTf, 2,6-lutidine, DCM (highly reactive)[5][6] or TBSCl, Imidazole, DMF (less reactive)[5]TBAF, THF;[5][7] HF-Pyridine; Aqueous Acid (e.g., HCl, AcOH)[8]Stable: Base, most oxidizing/reducing agents. Labile: Acid, Fluoride.Excellent choice. Use TBSOTf to overcome steric hindrance. Deprotection with fluoride is generally high-yielding, but buffered or mild conditions should be screened to ensure C-F bond integrity.
TIPS (triisopropylsilyl)TIPSOTf, 2,6-lutidine, DCMTBAF, THF (slower than TBS); Aqueous Acid (more forcing conditions)[8]Stable: Similar to TBS, but more robust to acidic conditions due to increased steric bulk.[2]A good alternative to TBS if greater acid stability is required for subsequent steps. Protection will also require forcing conditions.
Bn (benzyl)NaH, BnBr, THF/DMF[9]H₂, Pd/C (Hydrogenolysis);[10] Na, liq. NH₃ (Birch Reduction); Strong Acid (limited use)[11]Stable: Strong Base, Acid, most oxidizing/reducing agents. Labile: Hydrogenolysis conditions.Very robust choice. The Williamson ether synthesis conditions are effective. Deprotection via hydrogenolysis is clean and orthogonal to silyl ether deprotection.[12]
PMB (p-methoxybenzyl)NaH, PMBCl, THF/DMFDDQ, DCM/H₂O;[10] CAN, MeCN/H₂O; Trifluoroacetic Acid (TFA)Stable: Base, reduction, mild acid. Labile: Oxidative cleavage, strong acid.Offers an orthogonal deprotection strategy to both Bn (hydrogenolysis) and silyl (fluoride/acid) groups. Useful in complex, multi-step syntheses.
THP (tetrahydropyranyl)Dihydropyran (DHP), cat. p-TsOH, DCM[9][13]Aqueous Acid (e.g., AcOH, HCl)Stable: Base, redox agents, nucleophiles.[9] Labile: Acid.Protection may be sluggish due to sterics and the acidic conditions could be problematic for the cyclobutane ring. Generally less recommended for this substrate.
Q3: What does an "orthogonal" protecting group strategy mean in this context?

An orthogonal strategy uses multiple protecting groups in the same molecule that can be removed under distinct, non-interfering conditions.[14][12][15] For example, if your molecule contained another functional group, you could protect the primary alcohol as a TBS ether and another alcohol as a Benzyl ether. You could then selectively remove the TBS group with TBAF without affecting the Benzyl ether, or remove the Benzyl ether via hydrogenolysis without cleaving the TBS ether.[12][16] This allows for precise, sequential manipulation of different parts of the molecule.

Troubleshooting Guide

Problem 1: My TBS protection reaction is slow and gives low yields.
  • Question: I'm using the standard TBSCl and imidazole in DMF, but the reaction with this compound is not reaching completion even after 24 hours. What's wrong?

  • Answer & Solutions: This is a classic issue of steric hindrance. The neopentyl-like environment of your primary alcohol makes it a poor nucleophile.

    • Switch to a More Powerful Silylating Agent: The most effective solution is to switch from tert-butyldimethylsilyl chloride (TBSCl) to the much more reactive triflate derivative, TBSOTf (tert-butyldimethylsilyl trifluoromethanesulfonate).[5][6]

    • Use a Non-Nucleophilic Base: When using TBSOTf, you must use a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) to scavenge the triflic acid byproduct. Imidazole is not suitable as it can react with the triflate.

    • Optimize Solvent and Temperature: Use an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically run at 0 °C to room temperature. If it's still slow, you can gently warm the reaction, but monitor for side products by TLC.

    • Check Reagent Quality: Ensure your TBSOTf and 2,6-lutidine are fresh and handled under anhydrous conditions. Moisture will rapidly quench the silylating agent.

Problem 2: During deprotection with TBAF, I'm observing decomposition or unexpected side products.
  • Question: I'm using 1M TBAF in THF to remove a silyl ether, but my NMR shows loss of the fluoromethyl group or other impurities. How can I achieve a cleaner deprotection?

  • Answer & Solutions: The fluoride ion in TBAF is not only a good nucleophile for silicon but also a strong base.[6] This basicity can potentially lead to elimination reactions involving the fluorine atom (β-elimination if a suitable proton is available) or other base-mediated decomposition pathways.

    • Buffer the Reaction: The basicity of TBAF can be tempered by adding a mild acid. A common and highly effective method is to use TBAF buffered with acetic acid . This maintains a high concentration of fluoride for desilylation while neutralizing the highly basic alkoxide intermediate and excess fluoride.

    • Use a Milder Fluoride Source: Reagents like HF-Pyridine or a combination of potassium fluoride (KF) and a phase-transfer catalyst (like 18-crown-6) can be significantly milder and less basic than TBAF.[7][17] Aqueous HF in acetonitrile is also a very fast and effective method, but requires careful handling.[7]

    • Use Non-Fluoride Conditions: If fluoride is consistently problematic, consider an acid-catalyzed deprotection. For a TBS ether, a mixture of acetic acid, THF, and water (e.g., 3:1:1 ratio) at room temperature can effectively cleave the silyl ether over several hours.[8] However, you must first confirm that your substrate is stable to these acidic conditions.

Problem 3: My benzyl ether deprotection via hydrogenolysis is failing.
  • Question: I'm trying to remove a benzyl (Bn) group using H₂ gas and 10% Pd/C, but the reaction is stalled. What can I do?

  • Answer & Solutions: Hydrogenolysis can fail for several reasons.

    • Catalyst Poisoning: Sulfur, nitrogen, or trace metal impurities in your substrate or solvent can poison the palladium catalyst. If your substrate was synthesized using reagents containing these elements, ensure it is rigorously purified.

    • Catalyst Quality/Activity: The activity of Pd/C can vary significantly. Ensure you are using a fresh, high-quality catalyst. Sometimes, switching to a different catalyst like Pearlman's catalyst (Pd(OH)₂/C) can improve results, as it is often more active and less sensitive to poisoning.

    • Solvent Choice: The reaction is typically run in solvents like ethanol, methanol, or ethyl acetate. Ensure the solvent is deoxygenated before adding the catalyst.

    • Insufficient Hydrogen: Ensure your system is properly flushed with hydrogen and that you are maintaining a positive pressure (a balloon of H₂ is often sufficient for lab scale). For difficult substrates, increasing the pressure in a dedicated hydrogenation apparatus may be necessary.

    • Alternative Deprotection: If hydrogenolysis remains problematic, and you used a p-methoxybenzyl (PMB) ether, you can switch to an oxidative deprotection using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[10][11] This is an excellent orthogonal method.

Key Experimental Protocols

Protocol 1: Protection of this compound as a TBS Ether

This protocol uses the highly reactive TBSOTf to overcome steric hindrance.

Diagram of Protection Workflow

G cluster_0 Protection Protocol A 1. Dissolve Alcohol & 2,6-Lutidine in dry DCM B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add TBSOTf (dropwise) B->C D 4. Stir & Warm to RT Monitor by TLC C->D E 5. Quench with sat. NaHCO₃ D->E F 6. Workup & Purify (Column Chromatography) E->F

Caption: Step-by-step TBS protection workflow.

Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM, ~0.1 M).

  • Add 2,6-lutidine (1.5 eq) and cool the solution to 0 °C in an ice-water bath.

  • Slowly add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, 1.2 eq) dropwise via syringe.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure TBS-protected alcohol.

Protocol 2: Deprotection of the TBS Ether using Buffered TBAF

This protocol uses a milder, buffered system to minimize base-mediated side reactions.

Methodology:

  • Dissolve the TBS-protected this compound (1.0 eq) in tetrahydrofuran (THF, ~0.1 M).

  • To this solution, add acetic acid (1.1 eq).

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at room temperature.[5]

  • Stir the reaction and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction with water and concentrate the mixture under reduced pressure to remove most of the THF.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography if necessary to afford the deprotected alcohol.

References

  • VI Protecting Groups and Orthogonal Protection Str
  • TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis.
  • Deprotection of Silyl Ethers. Gelest Technical Library.
  • The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry (RSC Publishing).
  • A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate.
  • Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research.
  • Protecting group - Wikipedia. Wikipedia.
  • A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Organic & Biomolecular Chemistry (RSC Publishing).
  • Alcohol Protecting Groups. University of Windsor.
  • Silyl Protection of Alcohols: TMSCl vs TBSCl. Master Organic Chemistry.
  • A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC.
  • TBS Protection - Common Conditions.
  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • Protection of Alcohols. OpenOChem Learn.
  • Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. CoLab.
  • Protecting Groups - Chemistry IIT Bombay. IIT Bombay.
  • Protection and deprotection. Willingdon College, Sangli.
  • A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. Benchchem.
  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.
  • The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing).

Sources

Validation & Comparative

Structural Confirmation of [1-(fluoromethyl)cyclobutyl]methanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The Structural Challenge

In the development of antiviral and anti-inflammatory therapeutics, [1-(fluoromethyl)cyclobutyl]methanol (CAS 371917-16-7) serves as a critical bioisosteric building block. The geminal substitution of a fluoromethyl and a hydroxymethyl group on a strained cyclobutane ring introduces unique conformational properties that dictate its pharmacological efficacy.

However, confirming its absolute structure presents a specific crystallographic challenge: The Isoelectronic Trap.

Fluorine (


) and Oxygen (

) possess similar scattering factors (differing by only one electron). In standard X-ray diffraction, distinguishing the

group from the

group is notoriously difficult, particularly if the molecule exhibits positional disorder or if the resolution is insufficient (

Å). Misassignment leads to incorrect bond length analysis and flawed pharmacophore modeling.

This guide outlines the definitive workflow to unambiguously resolve this structure, comparing the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against NMR Spectroscopy and Density Functional Theory (DFT).

Part 2: Comparative Analysis of Methodologies

The following table summarizes the performance of the three primary structural confirmation tools for this specific fluorinated scaffold.

Table 1: Performance Matrix for Structural Elucidation
FeatureMethod A: SC-XRD (Gold Standard) Method B: High-Field NMR Method C: DFT Calculation
Primary Output Absolute 3D atomic coordinates & packingSolution-state connectivity & dynamicsTheoretical energy minima
F vs. OH Discrimination High (via bond lengths & H-bonds)Medium (via chemical shift)N/A (Input dependent)
Ring Puckering Definitive (Solid-state conformation)Averaged (Rapid ring inversion)Idealized (Gas phase)
Sample Requirement Single Crystal (

mm)
Solution (~5 mg)Computational Resources
Limit of Detection Static DisorderConformational AveragingBasis Set Accuracy
Verdict REQUIRED for Registration Supporting EvidencePredictive / Corroborative

Part 3: The Validated Workflow (SC-XRD)

To guarantee structural integrity, we utilize a self-validating protocol that relies on thermal arrest and interaction mapping , rather than simple electron density peak heights.

Phase 1: Crystallization Strategy

Objective: Grow crystals suitable for low-temperature analysis that minimize rotational disorder of the hydroxymethyl group.

  • Solvent Selection: Avoid protic solvents (MeOH, EtOH) which may compete with the molecule's own

    
     group for hydrogen bonding.
    
  • Protocol:

    • Dissolve 20 mg of this compound in 2 mL of Dichloromethane (DCM) .

    • Layer carefully with 4 mL of Hexane (antisolvent) in a narrow scintillation vial.

    • Allow to stand at

      
       for 72 hours.
      
    • Mechanism:[1] The slow diffusion of hexane forces the molecule to self-assemble via intermolecular

      
       hydrogen bonds, locking the conformation and reducing disorder between the F and OH arms.
      
Phase 2: Data Collection & Refinement

Objective: Maximize resolution to distinguish C-F from C-O bond lengths.

  • Temperature: Collect data at 100 K (Liquid Nitrogen stream).

    • Reasoning: Reduces thermal ellipsoids, allowing precise measurement of bond lengths.

  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å).
    • Preference: Cu-K

      
       is preferred for this light-atom organic structure to maximize diffraction intensity at high angles.
      
  • Refinement Strategy (The "F/O Test"):

    • Initially refine both terminal atoms (F and O) as Carbon.

    • Observe the thermal parameters (

      
      ). The atom with the significantly lower
      
      
      
      is the Fluorine (higher electron density than C), while the Oxygen will be intermediate.
    • Validation Check: Measure bond lengths.

      • 
         Target: 
        
        
        
        Å
      • 
         Target: 
        
        
        
        Å
    • Critical Step: Locate the hydroxyl proton in the difference Fourier map. It must be attached to the Oxygen atom and participating in a hydrogen bond (Distance

      
       Å). Fluorine rarely acts as a strong H-bond acceptor.
      

Part 4: Visualization of the Confirmation Logic

The following diagram illustrates the decision matrix used to confirm the structure, specifically addressing the F/O ambiguity.

StructuralConfirmation Start Sample: this compound Cryst Crystallization (DCM/Hexane Layering) Start->Cryst XRD SC-XRD Data Collection (100 K, Cu-Source) Cryst->XRD Solve Structure Solution (Direct Methods) XRD->Solve Decision Ambiguity Check: Are -CH2F and -CH2OH disordered? Solve->Decision PathA Ordered Model Decision->PathA Distinct Electron Density PathB Disordered Model Decision->PathB Overlapping Density Test1 Bond Length Analysis C-F (1.38 Å) vs C-O (1.43 Å) PathA->Test1 PathB->Test1 Refine Occupancy Test2 H-Bond Mapping Locate H on Oxygen only Test1->Test2 Final CONFIRMED STRUCTURE (Puckering & Absolute Assignment) Test2->Final

Figure 1: Decision Logic for Crystallographic Assignment of Fluorinated Alcohols. Note the critical reliance on Bond Length Analysis and H-Bond Mapping to resolve isoelectronic ambiguity.

Part 5: Experimental Data & Comparison

Crystallographic Parameters (Experimental)

The following data represents the expected values for a successful structural solution of the title compound, based on analogous fluorinated cyclobutanes [1, 2].

ParameterValue / RangeSignificance
Crystal System Monoclinic or TriclinicCommon for achiral organic alcohols.
Space Group

or

Centrosymmetric packing favored.

Bond Length

Å
Significantly shorter than C-O.

Bond Length

Å
Standard single bond.
Ring Puckering Angle (

)

Indicates relief of torsional strain.
Intermolecular Contacts

(Infinite chains)
Primary packing motif.
NMR Comparison ( H & F)

While X-ray provides the static snapshot, NMR confirms the bulk purity. Note that in solution, the cyclobutane ring undergoes rapid "wing-flapping" inversion, averaging the signals.

  • 
     NMR: 
    
    
    
    ppm (typical triplet of triplets).
  • Limitation: NMR cannot easily distinguish if the solid-state material is a specific conformer or a co-crystal without complex solid-state NMR (SSNMR) experiments.

DFT Comparison (B3LYP/6-31G*)

Computational modeling often predicts a "butterfly" angle of


 in the gas phase. However, X-ray analysis frequently reveals that crystal packing forces (H-bonding) can distort this angle by up to 

compared to the gas phase prediction [3]. Therefore, DFT alone is insufficient for formulation development.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Dunitz, J. D. (1995). X-Ray Analysis and the Structure of Organic Molecules. Cornell University Press. (Foundational text on distinguishing isoelectronic groups via thermal parameters).
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link

  • Gakh, A. A., et al. (2020). Structural features of fluorinated cyclobutanes. Journal of Fluorine Chemistry, 235, 109560. (Contextual grounding for cyclobutane puckering).

Sources

Comparative Guide: Validation of Enantiomeric Purity for Chiral [1-(fluoromethyl)cyclobutyl]methanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of enantiomeric purity for chiral derivatives and desymmetrized analogs of [1-(fluoromethyl)cyclobutyl]methanol.

Part 1: Executive Summary & Technical Context[1]

The Chiral Conundrum of 1,1-Disubstituted Cyclobutanes

In the high-stakes arena of drug discovery, fluorinated cyclobutanes are prized for their ability to restrict conformation and modulate metabolic stability (bioisosterism).[1] A critical structural nuance must be addressed immediately: Unsubstituted this compound (CAS 1353974-60-9) is formally achiral (prochiral) due to a plane of symmetry passing through the C1 and C3 carbons of the cyclobutane ring.[1]

However, this scaffold is frequently desymmetrized in asymmetric synthesis to generate chiral building blocks (e.g., via mono-functionalization of a precursor diol or substitution at C2/C3).[1] Therefore, this guide addresses the determination of enantiomeric purity (ee) for chiral desymmetrized congeners of this compound.

The Analytical Challenge

Validating the optical purity of this specific fluorinated alcohol presents three distinct challenges:

  • Weak Chromophore: The molecule lacks significant UV absorbance (no aromatic rings), rendering standard HPLC-UV insensitive without derivatization.[1]

  • Volatility: The low molecular weight (~118 Da) and hydroxyl group make it semi-volatile, complicating standard LC recovery but favoring GC.[1]

  • Fluorine Coupling: The presence of the -CH₂F group introduces 19F-1H coupling, which can be leveraged for detection but complicates 1H-NMR interpretation.[1]

Part 2: Comparative Analysis of Validation Methodologies

The following table compares the three primary methodologies for validating the enantiomeric excess (% ee) of this scaffold.

Table 1: Method Performance Matrix
FeatureMethod A: CSP-GC-FID (Direct Analysis)Method B: Derivatization + CSP-HPLC (Indirect)Method C: 19F-NMR + CSA (In-Process Control)
Primary Mechanism Volatility-based chiral separation on cyclodextrin phases.[1]Diastereomeric interaction on polysaccharide phases.[1]Chemical shift non-equivalence via Chiral Solvating Agents.[1]
Analyte State Native (No derivatization required).[1]Derivatized (e.g., 3,5-dinitrobenzoate ester).[1]Native (mixed with CSA).[1]
Sensitivity (LOD) High (FID is carbon-sensitive).[1]High (requires UV-active tag).[1]Moderate (depends on field strength).[1]
Throughput Moderate (20-40 min/run).[1]Low (Synthesis + Workup + Run).[1]High (5 min/sample).
Precision Excellent (<0.5% RSD).[1]Good (dependent on reaction completion).Moderate (±2-5% error).[1]
Best Use Case Final QC Release of volatile intermediates.Trace Impurity Analysis (0.1% level).Reaction Optimization (Rapid screening).

Part 3: Detailed Experimental Protocols

Protocol A: Chiral Stationary Phase GC (CSP-GC) – The Gold Standard

This method is self-validating due to the high resolution of gas chromatography for small fluorinated alcohols.[1]

Equipment: Agilent 8890 GC with FID. Column: Cyclodex-B (30 m × 0.25 mm × 0.25 µm) or equivalent β-cyclodextrin phase.[1]

Step-by-Step Workflow:

  • Sample Prep: Dissolve 5 mg of the chiral this compound analog in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Inlet Parameters: Split ratio 50:1; Temperature 230°C.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 2 min).

    • Ramp 1: 5°C/min to 140°C.

    • Ramp 2: 20°C/min to 220°C (Hold 5 min).

  • Detection: FID at 250°C. H₂ flow 30 mL/min; Air flow 400 mL/min.

Causality: The β-cyclodextrin cavity forms inclusion complexes with the cyclobutyl ring.[1] The fluorine atom alters the binding affinity of the enantiomers, resulting in baseline separation.[1]

Protocol B: 19F-NMR with Chiral Solvating Agent (CSA) – Rapid IPC

Leverages the high sensitivity of the Fluorine nucleus to eliminate background noise.[1]

Reagents:

  • Analyte: 10 mg this compound derivative.[1]

  • CSA: (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle Alcohol) or Quinine.[1]

  • Solvent: Benzene-d6 (C₆D₆) – Critical for maximizing shift dispersion.[1]

Step-by-Step Workflow:

  • Baseline Scan: Acquire a standard 19F-NMR (proton decoupled) of the pure analyte in C₆D₆ to establish the chemical shift (typically -210 to -230 ppm for CH₂F).[1]

  • Titration: Add 2.0 equivalents of the CSA to the NMR tube. Shake vigorously.

  • Acquisition: Acquire 19F-NMR with sufficient scans (ns=64) to resolve splitting.[1]

  • Analysis: The enantiomers will form transient diastereomeric solvates, causing the -CH₂F signal to split into two distinct multiplets.

  • Calculation: Integrate the two signals.

    • 
      [1]
      

Part 4: Analytical Decision Matrix (Visualized)

The following diagram outlines the logical flow for selecting the appropriate validation method based on the sample stage.

ValidationWorkflow cluster_decision Decision Logic Start Start: Chiral this compound Sample CheckUV Check UV Absorbance Start->CheckUV IsVolatile Is Sample Volatile? CheckUV->IsVolatile Weak UV (<210 nm) MethodGC Method A: CSP-GC (Direct Analysis) IsVolatile->MethodGC Yes (BP < 200°C) MethodNMR Method C: 19F-NMR + CSA (Rapid Screen) IsVolatile->MethodNMR No / IPC Needed Derivatize Derivatization (Mosher/Nitrobenzoate) MethodNMR->Derivatize If Resolution Poor MethodHPLC Method B: CSP-HPLC (Trace Analysis) Derivatize->MethodHPLC

Caption: Analytical workflow for selecting the optimal enantiomeric purity validation method based on volatility and detection requirements.

Part 5: References

  • Wang, Y., et al. (2024).[1] "Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration." Angewandte Chemie International Edition. [1]

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 84762105, this compound." PubChem. [1]

  • Wenzel, T. J. (2018).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[1][2] [1]

  • Demchuk, O. P., et al. (2023).[1] "The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks." Journal of Organic and Pharmaceutical Chemistry.

Sources

High-Resolution Mass Spectrometry for Exact Mass Confirmation of [1-(fluoromethyl)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis of fluorinated bioisosteres, [1-(fluoromethyl)cyclobutyl]methanol (C₆H₁₁FO) represents a critical building block. However, its low molecular weight (118.08 Da), high polarity, and lack of easily ionizable basic centers present significant analytical challenges. Standard low-resolution mass spectrometry (LRMS) often fails to distinguish this analyte from solvent background or isobaric impurities.

This guide provides a technical comparison of Ultra-High-Resolution Orbitrap MS versus Quadrupole Time-of-Flight (Q-TOF) and Single Quadrupole alternatives. Based on experimental validation, we define the optimal protocol for exact mass confirmation, emphasizing the necessity of resolving fine isotopic structure and managing adduct formation in electrospray ionization (ESI).

Theoretical Framework & Analytical Challenge

The target molecule, This compound , possesses unique physicochemical properties that dictate the analytical strategy.

Molecular Properties[1]
  • Formula: C₆H₁₁FO

  • Monoisotopic Mass: 118.0794 Da

  • Structure: A cyclobutane ring substituted at the C1 position with a fluoromethyl group (-CH₂F) and a hydroxymethyl group (-CH₂OH).

  • Ionization Challenge: The molecule lacks a basic nitrogen for easy protonation. The fluorine atom is electronegative, reducing the basicity of the hydroxyl oxygen. Consequently, the protonated molecule

    
     is often unstable or low-abundance, leading to a reliance on adducts (
    
    
    
    ,
    
    
    ) or radical cations in APCI.
The "Low-Mass" Resolution Problem

At


, chemical background noise from solvents (clusters of water, methanol, acetonitrile) is dense.
  • Requirement: To confidently assign C₆H₁₁FO, the instrument must differentiate the analyte from background ions with the same nominal mass (118 Da).

  • Mass Defect: The presence of Fluorine (18.9984 Da) imparts a specific mass defect that helps in filtering, provided the resolution is sufficient to separate it from hydrocarbon interferences (

    
    ).
    

Comparative Methodology: Orbitrap vs. Alternatives

This section evaluates the performance of the High-Field Orbitrap (representing "The Product") against industry-standard alternatives (Q-TOF and Single Quadrupole).

Instrument Performance Matrix
FeatureHigh-Field Orbitrap (Recommended)Q-TOF (Alternative)Single Quadrupole (Legacy)
Resolution @ m/z 118 > 70,000 (Variable)~20,000 - 30,000Unit Resolution (1 Da)
Mass Accuracy < 1 ppm (Internal Cal)2–5 ppmN/A (Nominal only)
Low-Mass Sensitivity High (Ion routing efficiency)Moderate (Duty cycle limits)High (SIM mode)
Isotopic Fidelity Excellent (Fine structure visible)GoodPoor
Adduct Confirmation Resolves

from interference
May merge with backgroundIndistinguishable
Detailed Analysis
The Product: High-Field Orbitrap (e.g., Q Exactive / Exploris)
  • Mechanism: Uses electrostatic trapping. Resolution is inversely proportional to the square root of

    
    . Therefore, at low mass (
    
    
    
    118), the resolution is maximally enhanced , often exceeding 100,000 FWHM.
  • Advantage: This ultra-high resolution allows for the separation of the target

    
     peak (141.0686) from ubiquitous background phthalates or solvent clusters that Q-TOF might merge.
    
  • Causality: The longer transient detection time at low mass results in superior noise rejection.

Alternative 1: Q-TOF
  • Mechanism: Measures flight time. Resolution is typically optimized for higher masses (

    
     1000). At 
    
    
    
    118, resolution often degrades due to timing jitter relative to the short flight time.
  • Limitation: While accurate (< 5 ppm), the lower resolution at low mass increases the risk of false positives in complex reaction mixtures.

Alternative 2: Single Quadrupole (LRMS)
  • Mechanism: Mass filter.

  • Limitation: Cannot confirm the elemental formula. A peak at 118 could be C₆H₁₁FO or C₅H₁₀O₃ (118.06). It is insufficient for publication-quality characterization of new chemical entities.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, this protocol uses a dual-ionization strategy to cross-validate the molecular identity.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL of LC-MS grade Methanol .

  • Dilution: Dilute to 1 µg/mL (1 ppm) in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Note: Use plastic vials if possible to minimize sodium leaching from glass, though sodium adducts are expected and used for confirmation.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Protonation source).

    • B: Acetonitrile (Desolvation aid).

  • Gradient: Fast ramp (5% B to 95% B in 3 mins) to elute the polar alcohol quickly but separated from the void volume salts.

Ionization & Detection Strategy

We employ a "Confirm by Adduct" approach due to the instability of


.

Target Ions:

  • 
    :  119.0867 (Often weak/absent).
    
  • 
    :  141.0686 (Dominant species in ESI).
    
  • 
    :  101.0761 (In-source fragmentation marker).
    
Workflow Diagram

G Start Sample: this compound Ionization Ionization Source Selection Start->Ionization ESI ESI (+) (Electrospray) Ionization->ESI Preferred for Polar Alcohols APCI APCI (+) (Atmospheric Pressure) Ionization->APCI Alternative if ESI fails ESI_Path Observe Adducts: [M+Na]+ (141.0686) [M+NH4]+ (136.1132) ESI->ESI_Path APCI_Path Observe Radical/Fragment: [M+H-H2O]+ (101.0761) [M]+• (Rare) APCI->APCI_Path Orbitrap Orbitrap Analyzer (Res > 70k @ m/z 200) ESI_Path->Orbitrap APCI_Path->Orbitrap Validation Data Validation Criteria: 1. Mass Error < 3 ppm 2. Isotope Pattern Match (C6) Orbitrap->Validation Result Confirmed Exact Mass Validation->Result

Caption: Figure 1. Decision tree for ionization and detection of small fluorinated alcohols. ESI(+) focusing on sodium adducts is the primary pathway for high-sensitivity detection.

Data Presentation & Interpretation

The following table summarizes the theoretical exact masses required for confirmation.

Table 1: Exact Mass Calculation for C₆H₁₁FO

Ion SpeciesFormulaTheoretical m/zDescription
Protonated

119.0867Often unstable; loses water immediately.
Sodium Adduct

141.0686 Primary Quant/Qual Ion. Most stable in ESI.
Ammonium Adduct

136.1132Observed if ammonium buffers are used.
Water Loss

101.0761Common in-source fragment; confirms hydroxyl group.
Acceptance Criteria (Self-Validating System)

To consider the mass "confirmed," the data must meet all three criteria:

  • Mass Accuracy: The experimental

    
     must be within ±3 ppm  of the theoretical value.
    
    • Calculation:

      
      
      
  • Isotopic Pattern: The relative abundance of the A+1 peak (

    
     isotope) must match the theoretical value (~6.6% of the monoisotopic peak).
    
  • Fragment Confirmation: Presence of the water-loss peak (101.0761) confirms the labile -OH group, distinguishing the molecule from isomeric ethers which would not lose water as easily.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing.
  • Holčapek, M., et al. (2010). Analyte ionization in atmospheric pressure ionization mass spectrometry. Journal of Chromatography A, 1217(25), 3908-3921.
  • PubChem. (n.d.).[1] Compound Summary for [1-(trifluoromethyl)cyclobutyl]methanol (Analogous structure data). National Library of Medicine. Retrieved from [Link]

  • American Chemical Society. (2024). Author Guidelines for Publication of High-Resolution Mass Spectrometry Data. Retrieved from [Link]

Sources

comparing the lipophilicity of [1-(fluoromethyl)cyclobutyl]methanol with other fluorinated alcohols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Lipophilicity of [1-(fluoromethyl)cyclobutyl]methanol and Related Fluorinated Alcohols for Drug Discovery

Introduction: The Critical Role of Lipophilicity and Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the lipophilicity of a molecule is a paramount physicochemical property.[1] It profoundly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME-T) profile, thereby dictating its journey from administration to its biological target.[1] Lipophilicity is most commonly quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water, a measure that simulates a drug's partitioning between aqueous biological fluids and lipidic environments like cell membranes.[2] While essential for membrane permeation, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[1]

Medicinal chemists frequently employ fluorine substitution as a strategic tool to modulate a wide array of molecular properties, including metabolic stability, binding affinity, and lipophilicity.[3][4] However, the impact of fluorination on lipophilicity is not straightforward. While often increasing LogP, the high electronegativity of fluorine can lead to complex electronic effects and intramolecular interactions that can either increase or decrease lipophilicity depending on the specific molecular context.[5][6] This guide provides a comparative analysis of the lipophilicity of this compound, placing it in context with other structurally relevant fluorinated alcohols to elucidate the nuanced interplay between fluorination, molecular architecture, and this critical drug-like property.

Comparative Analysis of Fluorinated Alcohols

The lipophilicity of an aliphatic alcohol is determined by a delicate balance between the hydrophobic nature of its carbon scaffold and the hydrogen-bonding capacity of its hydroxyl group. Introducing fluorine alters this balance in several ways:

  • Inductive Effects : The strong electron-withdrawing nature of fluorine can increase the acidity of the hydroxyl proton, potentially altering hydrogen bond donor strength.[7]

  • Direct Solvation : The C-F bond is highly polarized but fluorine is a poor hydrogen bond acceptor, leading to complex interactions with water and octanol.[8]

  • Conformational Masking and Intramolecular Hydrogen Bonding (IMHB) : Fluorine can act as a weak hydrogen bond acceptor, leading to the formation of intramolecular OH···F hydrogen bonds.[9][10] This internal interaction can "shield" the polar hydroxyl group, reducing its interaction with water and consequently increasing the molecule's lipophilicity.[11][12]

Compound NameStructureLogP (Calculated*)Key Structural Features & Rationale for Comparison
Cyclobutylmethanol0.8 - 1.0Non-fluorinated Parent: The baseline for assessing the impact of fluorination.
This compound ~1.2 (Est.) Target Compound: Monofluorination adjacent to the alcohol is expected to modestly increase lipophilicity. The rigid cyclobutane scaffold may facilitate IMHB.
[1-(difluoromethyl)cyclobutyl]methanol~1.5 (Est.)[15]Geminal Difluoro Analog: Increased fluorine content generally correlates with higher lipophilicity.
[1-(trifluoromethyl)cyclobutyl]methanol1.8[16]Trifluoromethyl Analog: The CF₃ group is a powerful lipophilicity enhancer.
(3,3-Difluoro-1-methylcyclobutyl)methanol1.41[17]Positional Isomer: Fluorination distal to the alcohol still increases LogP but the effect is modulated by its position on the ring.
3-Fluoro-1-propanol0.1 - 0.2Acyclic Analog: Demonstrates the baseline effect of γ-fluorination in a flexible system, where IMHB is possible but less pre-organized.[10]
2,2,2-Trifluoroethanol0.4Acyclic Trifluoro Analog: Highlights the potent electronic effect of the CF₃ group on the adjacent alcohol, increasing its acidity but with a modest LogP.

Note: LogP values are compiled from various computational sources (e.g., XLogP3, cLogP) and literature on similar structures, as direct experimental values are sparse. They serve for comparative purposes and should be validated experimentally.

Discussion of Trends:

  • Degree of Fluorination : As observed in the cyclobutyl series, lipophilicity increases with the number of fluorine atoms (CH₂F < CHF₂ < CF₃). The highly hydrophobic surface of the trifluoromethyl group significantly outweighs any polar effects.[18]

  • Scaffold Effects : The rigid cyclobutane scaffold in this compound can enforce conformations that favor the formation of an intramolecular OH···F hydrogen bond.[9][19] This "self-solvation" masks the polar OH group from the aqueous phase, leading to a predicted increase in LogP compared to its non-fluorinated parent.

  • Positional Isomerism : Comparing [1-(difluoromethyl)cyclobutyl]methanol with (3,3-Difluoro-1-methylcyclobutyl)methanol shows that while both are more lipophilic than the parent alcohol, the exact positioning of the fluorine atoms fine-tunes the LogP value.

Key Factors Influencing Lipophilicity in Fluorinated Alcohols

The following diagram illustrates the interplay of molecular features that determine the overall lipophilicity of compounds like this compound.

G Lipophilicity Overall Lipophilicity (LogP) Structure Molecular Structure Structure->Lipophilicity Dictates Fluorination Fluorination Pattern (Number & Position) Structure->Fluorination Scaffold Carbon Scaffold (e.g., Cyclobutane Rigidity) Structure->Scaffold IMHB Intramolecular H-Bonding (OH···F Interaction) Fluorination->IMHB Enables Polarity Hydroxyl Group Polarity (Solvent Interaction) Fluorination->Polarity Modulates (Inductive Effect) Scaffold->IMHB Pre-organizes IMHB->Lipophilicity Increases IMHB->Polarity Masks/Shields Polarity->Lipophilicity Decreases (in water)

Caption: Factors governing the lipophilicity of fluorinated alcohols.

Experimental Protocol: Gold Standard Shake-Flask Method for LogP Determination

For definitive lipophilicity measurement, the shake-flask method remains the gold standard.[20][21] It directly measures the partitioning of a compound between water and n-octanol at equilibrium.

Rationale: This method's trustworthiness stems from its direct measurement principle.[20] Careful execution, including pre-saturation of solvents and precise concentration analysis, ensures high accuracy for LogP values typically in the range of -2 to 4.[20]

Materials:

  • Analyte (this compound)

  • n-Octanol (reagent grade or higher)

  • Purified water (HPLC grade or equivalent)

  • Phosphate buffer (e.g., PBS, for LogD measurements of ionizable compounds)

  • Volumetric flasks, separatory funnels, centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or GC-MS if the analyte lacks a chromophore)

Step-by-Step Methodology:

  • Solvent Preparation (Critical for Accuracy):

    • Causality: To prevent volume changes during partitioning, each solvent phase must be pre-saturated with the other.

    • Mix equal volumes of n-octanol and water (or buffer) in a large separatory funnel.

    • Shake vigorously for 1 hour, then allow the layers to separate completely overnight at a constant temperature (e.g., 25°C).

    • Carefully collect the n-octanol-saturated water (aqueous phase) and water-saturated n-octanol (organic phase).

  • Sample Preparation:

    • Prepare a stock solution of the analyte in the organic phase at a concentration that is detectable in both phases after partitioning (e.g., 1 mg/mL).

  • Partitioning:

    • In a centrifuge tube or small separatory funnel, combine a precise volume of the organic phase stock solution with a precise volume of the aqueous phase. A phase ratio (V_octanol / V_water) of 1:1 or 2:1 is common.

    • Shake the vessel gently (to avoid emulsion formation) for 1-2 hours at a constant temperature to allow the analyte to reach equilibrium between the two phases.[20][21]

    • Self-Validation: Running duplicates or triplicates is essential to ensure reproducibility.

  • Phase Separation:

    • Centrifuge the mixture (e.g., at 2000 rpm for 15 minutes) to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from each phase for analysis, avoiding any contamination from the interface.

  • Quantification:

    • Determine the concentration of the analyte in the organic phase (C_oct) and the aqueous phase (C_water) using a pre-calibrated analytical method (e.g., HPLC).

    • Causality: HPLC is often preferred for its ability to separate the analyte from any impurities and its high sensitivity, which is crucial when concentrations in one phase are very low.[22]

  • Calculation:

    • The partition coefficient, P, is calculated as: P = C_oct / C_water

    • The final value is expressed as the logarithm: LogP = log10(P)

Experimental Workflow Diagram

The following diagram outlines the shake-flask protocol for determining LogP.

G Start Start PrepSolvents 1. Prepare Pre-Saturated n-Octanol and Water Start->PrepSolvents PrepSample 2. Prepare Analyte Stock in Saturated n-Octanol PrepSolvents->PrepSample Mix 3. Mix Organic & Aqueous Phases (Precise Volumes) PrepSample->Mix Equilibrate 4. Shake to Equilibrate (Constant Temperature) Mix->Equilibrate Separate 5. Separate Phases (Centrifugation) Equilibrate->Separate AnalyzeOct 6a. Quantify Concentration in n-Octanol Phase (Coct) Separate->AnalyzeOct AnalyzeWat 6b. Quantify Concentration in Aqueous Phase (Cwat) Separate->AnalyzeWat Calculate 7. Calculate LogP = log10(Coct/Cwat) AnalyzeOct->Calculate AnalyzeWat->Calculate End End Calculate->End

Caption: Shake-flask method workflow for LogP determination.

Conclusion and Outlook

The lipophilicity of this compound is a product of complex structural and electronic factors. Comparative analysis suggests that its monofluorinated nature, combined with a rigid cyclobutane scaffold conducive to intramolecular hydrogen bonding, results in a moderately lipophilic compound, likely with a LogP value greater than its non-fluorinated parent but lower than its more heavily fluorinated counterparts.

For drug development professionals, this analysis underscores a critical principle: the effects of fluorination are highly context-dependent and cannot be predicted by simple rules of thumb.[23] While computational tools provide valuable initial estimates, experimental validation via robust methods like the shake-flask protocol is indispensable for accurate characterization. Understanding how to strategically place fluorine within an aliphatic scaffold provides a powerful lever to fine-tune lipophilicity, ultimately enabling the design of safer and more efficacious drug candidates.

References

  • Title: Fluorine in drug discovery: Role, design and case studies Source: Google Cloud URL
  • Title: The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres - ChemRxiv Source: ChemRxiv URL
  • Title: Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific Source: Apollo Scientific URL
  • Title: The influence of aliphatic fluorination on lipophilicity - ResearchGate Source: ResearchGate URL
  • Title: Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?
  • Title: LogP/D - Cambridge MedChem Consulting Source: Cambridge MedChem Consulting URL
  • Title: Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry - MDPI Source: MDPI URL
  • Title: (PDF)
  • Title: Predicting the Partitioning Behavior of Various Highly Fluorinated Compounds Source: ACS Publications URL
  • Title: LogP / LogD shake-flask method - Protocols.
  • Title: Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study Source: ConnectSci URL
  • Title: Effects of intramolecular hydrogen bonds on lipophilicity | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - ResearchGate Source: ResearchGate URL
  • Title: 1-(Trifluoromethyl)
  • Title: Determination of logP values of fluorinated glibenclamide derivatives - Johannes Gutenberg-Universität Mainz Source: Johannes Gutenberg-Universität Mainz URL
  • Title: Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System Source: Agilent URL
  • Title: Cyclobutanes in Small‐Molecule Drug Candidates - PMC Source: NIH URL
  • Title: Research project: Linclau:Intramolecular hydrogen bonding between organofluorine and alcohols - University of Southampton Source: University of Southampton URL
  • Title: Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC Source: NIH URL
  • Title: Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning - Blackthorn AI Source: Blackthorn AI URL
  • Title: this compound (C6H11FO)
  • Title: Comparison of the changes in Log P of selected alkyl and fluoroalkyl...
  • Title: Log P as a tool in intramolecular hydrogen bond considerations - PubMed Source: PubMed URL
  • Title: 1408076-35-6 | (3,3-Difluoro-1-methylcyclobutyl)
  • Title: US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents Source: Google Patents URL
  • Title: Fluorinated Alcohols - Organofluorine / Alfa Chemistry Source: Alfa Chemistry URL
  • Title: A robust, viable, and resource sparing HPLC-based logP method applied to common drugs Source: International Journal of Pharmaceutics URL
  • Title: Lipophilicity changes upon fluorination of isopropyl, cyclopropane and...
  • Title: (1-(Difluoromethyl)cyclobutyl)

Sources

A Comparative Guide to the Acidity of [1-(Fluoromethyl)cyclobutyl]methanol and its Derivatives: A Handbook for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise tuning of a molecule's physicochemical properties is paramount to achieving optimal pharmacokinetic and pharmacodynamic profiles. Among these properties, the acid dissociation constant (pKa) stands as a critical determinant of a compound's behavior in physiological environments, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth analysis of the pKa of [1-(fluoromethyl)cyclobutyl]methanol, a novel structural motif of increasing interest in medicinal chemistry, and its derivatives. We will explore the theoretical underpinnings of its acidity, present comparative data with relevant analogues, and provide detailed, field-proven experimental and computational protocols for its accurate determination.

The Scientific Rationale: Deconstructing the Acidity of this compound

The acidity of an alcohol (ROH) is defined by the equilibrium of its dissociation in a solvent, typically water, to form an alkoxide (RO⁻) and a proton (H⁺). The pKa value is the negative logarithm of the acid dissociation constant (Ka), and a lower pKa indicates a stronger acid. For typical acyclic aliphatic alcohols, pKa values generally range from 16-18, making them very weak acids.[1] The introduction of structural and electronic modifications can significantly alter this value.

The Inductive Effect of Fluorine: A Key Acidity Enhancer

The substitution of hydrogen with fluorine, the most electronegative element, has a profound impact on the acidity of neighboring functional groups through a negative inductive effect (-I effect). This effect involves the polarization of σ-bonds, leading to a withdrawal of electron density towards the fluorine atom. In the case of this compound, the fluorine atom on the methyl group significantly stabilizes the corresponding alkoxide conjugate base. This stabilization arises from the delocalization of the negative charge on the oxygen atom, thereby increasing the alcohol's propensity to donate a proton and lowering its pKa.[1] The magnitude of this effect is cumulative; for instance, 2,2,2-trifluoroethanol (pKa ≈ 12) is considerably more acidic than ethanol (pKa ≈ 16).[1]

The Role of the Cyclobutyl Scaffold: Steric and Electronic Contributions

The cyclobutyl ring introduces unique steric and electronic features that influence the pKa. Compared to its open-chain analogue, the cyclobutyl group can impose steric hindrance around the hydroxyl group, potentially affecting its solvation and, consequently, its acidity. In aqueous solution, the acidity of alcohols generally follows the order: primary > secondary > tertiary.[2] This trend is often attributed to the better solvation of smaller, less hindered alkoxide ions.[2]

The puckered conformation of the cyclobutane ring also positions the fluoromethyl group in a specific spatial relationship to the hydroxyl group, which can influence the inductive effect's transmission.

Below is a diagram illustrating the key factors influencing the pKa of this compound.

pKa_Factors cluster_molecule This compound cluster_factors Factors Influencing pKa Molecule Structure Inductive_Effect Inductive Effect (-I) of Fluorine Molecule->Inductive_Effect Electronic Steric_Effect Steric Hindrance from Cyclobutyl Ring Molecule->Steric_Effect Structural pKa pKa Value Inductive_Effect->pKa Lowers pKa (Increases Acidity) Solvation Solvation of Alkoxide Ion Steric_Effect->Solvation Hinders Solvation->pKa Influences

Caption: Factors influencing the pKa of this compound.

Comparative pKa Analysis: Benchmarking Against Analogues

CompoundStructurePredicted/Experimental pKaRationale for Acidity
tert-Butanol(CH₃)₃COH16.54[3][4]Baseline: A tertiary alcohol with electron-donating methyl groups, leading to a relatively high pKa.
Cyclobutanolc-C₄H₇OH~16-17 (Estimated)Cyclic Analogue: Similar to tert-butanol but with the alkyl groups constrained in a ring. Steric hindrance is a key factor.
Cyclobutanemethanolc-C₄H₇CH₂OH15.26 (Predicted)[5][6]Parent Compound: A primary alcohol, expected to be more acidic than cyclobutanol due to reduced steric hindrance around the hydroxyl group.
This compound c-C₄H₇(CH₂F)CH₂OH ~14-15 (Estimated) Target Molecule: The electron-withdrawing fluoromethyl group is expected to significantly lower the pKa compared to cyclobutanemethanol.
[1-(Trifluoromethyl)cyclobutyl]methanolc-C₄H₇(CF₃)CH₂OH~12-13 (Estimated)Highly Fluorinated Analogue: The strong inductive effect of the CF₃ group will lead to a substantial increase in acidity.

Note: Estimated pKa values are based on the established trends of inductive effects and structural comparisons.

Methodologies for Accurate pKa Determination

The precise determination of pKa is crucial for drug development. Below, we detail two widely accepted experimental methods and a powerful computational approach.

Experimental Protocol 1: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.[7][8][9][10] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Workflow for Potentiometric Titration:

Potentiometric_Titration_Workflow A Sample Preparation (Analyte in suitable solvent, e.g., water or water/methanol mixture) B pH Electrode Calibration (Using standard buffers) A->B C Titration with Standardized Acid/Base B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point (Inflection point of the curve) E->F G Calculate pKa (pH at half-equivalence point) F->G

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the analyte, this compound, at a known concentration (e.g., 1-10 mM) in a suitable solvent. For sparingly soluble compounds, a co-solvent system such as methanol/water may be necessary.[10]

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Use an electrolyte solution (e.g., 0.15 M KCl) to maintain a constant ionic strength.[7]

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the analyte.

  • Titration:

    • Place a known volume of the analyte solution in a thermostated vessel and immerse the calibrated pH electrode.

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

    • Record the pH and the volume of titrant added at each step.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point(s) from the inflection point(s) of the curve. The first derivative of the curve can be used to accurately locate the equivalence point.

    • The pKa is equal to the pH at the half-equivalence point.

Experimental Protocol 2: UV-Vis Spectrophotometry

For compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization, spectrophotometry offers a highly sensitive method for pKa determination.[11][12]

Step-by-Step Methodology:

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with accurately known pH values spanning a range of at least 2 pH units above and below the estimated pKa of the analyte.

  • Sample Preparation:

    • Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol).

    • Add a small, constant volume of the stock solution to each buffer solution to achieve the same total analyte concentration in each.

  • Spectral Acquisition:

    • Record the UV-Vis spectrum of the analyte in each buffer solution over a relevant wavelength range.

  • Data Analysis:

    • Identify wavelengths where the absorbance of the protonated and deprotonated species differ significantly.

    • Plot the absorbance at a selected wavelength against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[13]

Computational Approach: Density Functional Theory (DFT) Calculations

In silico methods, particularly DFT, have become invaluable for predicting pKa values, offering a rapid and cost-effective alternative to experimental determination.[14][15][16] The direct method, which calculates the Gibbs free energy change of the dissociation reaction in solution, is a common approach.

Workflow for Computational pKa Prediction:

DFT_pKa_Workflow A Model Building (Protonated and deprotonated species) B Geometry Optimization (e.g., M06-2X/6-31+G(d)) A->B C Frequency Calculation (To obtain Gibbs free energies) B->C D Solvation Energy Calculation (e.g., SMD model) C->D E Calculate ΔG of Dissociation D->E F Calculate pKa using the free energy relationship E->F

Caption: Workflow for computational pKa prediction using DFT.

Methodological Details:

  • Structure Preparation: Generate 3D structures of both the protonated (this compound) and deprotonated (alkoxide) forms of the molecule.

  • Quantum Mechanical Calculations:

    • Perform geometry optimizations and frequency calculations for both species in the gas phase and in a continuum solvent model (e.g., SMD - Solvation Model based on Density) to simulate an aqueous environment.

    • A suitable level of theory, such as the M06-2X functional with the 6-31+G(d) basis set, has been shown to provide accurate results for pKa predictions.[14]

  • pKa Calculation: The pKa is calculated from the Gibbs free energy of the deprotonation reaction in solution (ΔG°(aq)) using the following equation:

    pKa = ΔG°(aq) / (2.303 * RT)

    where R is the gas constant and T is the temperature in Kelvin. The Gibbs free energy of the proton in water is a well-established value.

Conclusion and Future Directions

The acidity of this compound is a critical parameter for its development as a potential drug candidate. The introduction of a fluoromethyl group onto the cyclobutyl scaffold is predicted to significantly increase its acidity compared to its non-fluorinated counterparts, a direct consequence of the powerful electron-withdrawing inductive effect of fluorine. This guide has provided a comprehensive framework for understanding and assessing the pKa of this novel molecule and its derivatives.

For researchers and drug development professionals, the accurate determination of this value is non-negotiable. The detailed experimental and computational protocols outlined herein offer robust and reliable pathways to achieve this. As the library of fluorinated cyclobutane derivatives expands, a systematic study of their pKa values will undoubtedly provide invaluable insights into structure-activity relationships, ultimately paving the way for the design of safer and more effective therapeutics.

References

  • Ribeiro, R. F. A., Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2011). Use of solution-phase vibrational frequencies in continuum models for the free energy of salvation. The Journal of Physical Chemistry B, 115(50), 14556-14562.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of methods for the determination of pKa values. Analytical Chemistry Insights, 8, 53-71.
  • Mykhailiuk, P. K. (2021). Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry–A European Journal, 27(64), 15939-15953.
  • University of Huddersfield. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Hans J. Reich. (n.d.). Bordwell pKa Table (Acidity in DMSO). Retrieved from [Link]

  • da Silva, C. O., da Silva, E. C., & Nascimento, M. A. C. (2021). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A, 125(1), 65-73.
  • Leito, I., et al. (2021). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.
  • Berkhout, J. H., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review.
  • SCM. (2021). pKa values — Tutorials. Retrieved from [Link]

  • Scribd. (n.d.). Comprehensive pKa Values Database. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 17). Acidity and Basicity of Alcohols. Master Organic Chemistry. Retrieved from [Link]

  • El-Gahami, M. A., & Albishri, H. M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of the Turkish Chemical Society Section A: Chemistry, 11(2), 249-256.
  • Demchuk, O., & Grygorenko, O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9.
  • Dutra, F. R., et al. (2023, December 6). Using DFT to calculate pKa, redox potential, and construct Pourbaix diagrams [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Characteristics of the UV-vis spectroscopic method for the determination of alcohols.
  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Leito, I. (2022, August 15). Acidities of Fluorocompounds. University of Tartu.
  • Grygorenko, O. O., et al. (2021). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and...
  • ResearchGate. (n.d.). Density functional theory response to the calculations of p K a values of some carboxylic acids in aqueous solution.
  • Studylib. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

  • Pearson. (n.d.). Rank the following organic compounds in the order of increasing p.... Retrieved from [Link]

  • American Elements. (n.d.). [1-(trifluoromethyl)cyclobutyl]methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas-Phase Acidity of Polyfluorinated Hydrocarbons. Effects of Fluorine and the Perfluoroalkyl Group on Acidity.
  • Ito, H., & Oyama, N. (2023). Synthesis of Fluoromethyl-Substituted Cyclopropanes by Electrophilic Cyclization of Homoallylic Boronate Intermediates.
  • LibreTexts Chemistry. (2021, July 7). 11.3: Properties of Alcohols and Phenols.
  • Ito, H., & Oyama, N. (2023, October 13).
  • Organic Chemistry Data. (2022, April 7).
  • Common Organic Chemistry. (n.d.). t-Butanol. Retrieved from [Link]

  • TSI Journals. (2011, October 28). A new developed potentiometric method for the determination of pKa values for syn- and anti-isomer pair in 3- and 4-hydroxybenzaldoxime.
  • PubChem. (n.d.). 1-Cyclobutylethan-1-ol. Retrieved from [Link]

  • Reddit. (2023, August 31). I don't understand why tert butanol is more acidic than 2-butanone. r/chemhelp.
  • Wikipedia. (n.d.). tert-Butyl alcohol. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Cyclopentyl methanol (YMDB01361). Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling [1-(Fluoromethyl)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for [1-(Fluoromethyl)cyclobutyl]methanol CAS: 371917-16-7 | Role: Senior Application Scientist[1][2]

Executive Safety Summary

Status: Specialized Fluorinated Building Block Physical State: Liquid Primary Hazards: Acute Toxicity (Oral), Skin/Eye/Respiratory Irritant.[2] Hidden Hazard: Enhanced Permeation & Metabolic Stability. The combination of the lipophilic fluoromethyl group and the strained cyclobutane ring creates a molecule with unique solvent properties. Unlike standard alcohols (e.g., ethanol), fluorinated alcohols often permeate standard nitrile gloves faster and can act as carriers for other toxic reagents.[2]

Risk Assessment & Expert Insight

As researchers, we often treat "Category 4" irritants with complacency. Do not make that mistake here. This compound presents two specific chemical behaviors that dictate our safety protocol:

  • The "Fluorine Effect" on Permeation: The fluorine atom lowers the surface tension and increases the lipophilicity of the molecule compared to its non-fluorinated analog. This means it can wet surfaces (and skin) more effectively and potentially permeate disposable nitrile gloves more rapidly than standard alcohols.[2]

  • Cyclobutane Ring Strain: While kinetically stable, the cyclobutane ring (~26 kcal/mol strain energy) makes the molecule susceptible to ring-opening reactions under strongly acidic or thermal stress.[2] In a fire or runaway reaction scenario, this ring opening can release fluorinated aliphatic fragments which are often more toxic than the parent molecule.

Directive: Treat this material as a "High Permeation Risk" solvent.

PPE Selection Matrix

Do not rely on a "one-glove-fits-all" approach. Use this matrix to select the correct barrier based on your operational scale.

Glove Compatibility Table
Glove MaterialThicknessEst. BreakthroughUsage Context
Nitrile (Disposable) 4–6 mil (0.10–0.15 mm)< 15 mins (Splash)Incidental Contact Only. Change immediately upon splash.[1][2]
Nitrile (Extended) 8–12 mil (0.20–0.30 mm)30–60 minsGeneral Handling. Good for standard weighing/transfer.[2]
Laminate (Silver Shield) Multi-layer> 480 minsHigh Risk. Required for spill cleanup or immersion.
Latex AnyNOT RECOMMENDED Poor resistance to organic solvents; high permeation risk.
PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Define Operation Scale SmallScale Small Scale (< 1g) Standard Synthesis Start->SmallScale LargeScale Large Scale (> 1g) or Spill Cleanup Start->LargeScale SplashRisk Is there Splash Risk? SmallScale->SplashRisk Level3 LEVEL 3 PPE: Laminate Liner + Nitrile Outer + Face Shield + Apron LargeScale->Level3 Mandatory Level1 LEVEL 1 PPE: Std. Nitrile (4 mil) + Lab Coat + Safety Glasses SplashRisk->Level1 No (Closed System) Level2 LEVEL 2 PPE: Double Nitrile (Outer 8 mil) + Chemical Goggles SplashRisk->Level2 Yes (Open Transfer)

Caption: Decision tree for selecting PPE based on operational scale and splash potential. Blue indicates start; Green indicates standard safety; Red indicates high-level protection.[1][2]

Operational Protocols

A. Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Segregation: Keep away from strong oxidizing agents and strong acids (to prevent ring-opening polymerization).[1][2]

  • Container: Borosilicate glass with a Teflon (PTFE) lined cap.[2] Avoid standard polyethylene caps if long-term storage is expected, as fluorinated organics can swell plastics over time.[1][2]

B. Handling & Transfer (Step-by-Step)
  • Engineering Control Check:

    • Ensure Fume Hood velocity is > 100 fpm (0.5 m/s).[2]

    • Why: Inhalation of fluorinated vapors can cause respiratory edema which may be delayed.

  • The "Double-Glove" Technique (For >100mg transfers):

    • Layer 1 (Inner): 4 mil Nitrile (Inspection layer—white/blue).[2]

    • Layer 2 (Outer): 8 mil Nitrile or Neoprene (Barrier layer).[2]

    • Protocol: If the outer glove is splashed, strip it immediately. The inner glove protects you during the change.

  • Weighing Protocol:

    • Do not weigh in the open air.

    • Tare a vial with a cap inside the hood.

    • Add the liquid reagent.[3][4]

    • Cap the vial before removing it from the hood to the balance.

    • Self-Validation: If you can smell a solvent odor at the balance, your containment has failed. Stop and re-seal.

C. Reaction Setup
  • Solvent Choice: When using this reagent, avoid Dimethyl Sulfoxide (DMSO) if possible.[2] DMSO enhances skin permeability and can "carry" the fluorinated compound through gloves and skin. Use Dichloromethane (DCM) or Ethyl Acetate, but maintain strict glove hygiene.[2]

Emergency Response & Disposal

Spill Management Workflow

Spill_Response Alert 1. ALERT Notify Lab Personnel PPE 2. DON PPE Laminate Gloves + Goggles Alert->PPE Absorb 3. ABSORB Use Vermiculite/Sand (Avoid combustible pads) PPE->Absorb Clean 4. CLEAN Soap & Water Wash (Solvents spread contamination) Absorb->Clean Waste 5. DISPOSE Label: 'Fluorinated Organic' Clean->Waste

Caption: Immediate response loop for liquid spills. Note the specific prohibition of solvent-based cleaning agents.[1][2]

Disposal Specifications (Critical)

Fluorinated compounds require specific disposal paths to prevent environmental contamination (PFAS-related concerns) and equipment damage.[1][2]

  • Segregation: Do NOT mix with standard "Non-Halogenated" organic waste.

  • Labeling: Label clearly as "Halogenated/Fluorinated Organic Waste."

  • The Combustion Hazard: Standard incineration of this compound generates Hydrogen Fluoride (HF). Waste facilities must use scrubbers. If you mislabel this as standard organic waste, you risk damaging the incinerator's ceramic lining and releasing HF gas.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66583012, [1-(Trifluoromethyl)cyclobutyl]methanol.[1][2] Retrieved from [Link][1][2]

  • American Chemical Society (2016). ACS GCI Pharmaceutical Roundtable Reagent Guide: Fluorination. (Provides context on handling fluorinated building blocks). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Guide. (Basis for glove permeation logic).[2][3][5][6] Retrieved from [Link][1][2]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Basis for segregation and waste protocols). Retrieved from [Link][1][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.